4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c13-9(2-4-12(14)15)8-1-3-10-11(7-8)17-6-5-16-10/h1,3,7H,2,4-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDXEMFSAHAGGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374512 | |
| Record name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54557-81-2 | |
| Record name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, a molecule of significant interest in medicinal chemistry and materials science, possesses a unique structural amalgam of a benzodioxan core linked to a keto-butanoic acid side chain. This arrangement confers a distinctive set of physicochemical properties that are pivotal for its application in drug design, particularly in modulating biological targets, and in the synthesis of novel polymers and functional materials. The presence of both a hydrogen bond donor (carboxylic acid) and multiple hydrogen bond acceptors (ether and carbonyl oxygens), combined with a semi-rigid aromatic scaffold, dictates its solubility, crystallinity, and interaction with biological macromolecules.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for researchers and developers. Where experimental data is not publicly available, we provide predicted values and established protocols for their determination, ensuring a self-validating framework for scientific inquiry.
Chemical Identity and Molecular Structure
The fundamental identity of a compound is rooted in its structure and nomenclature.
Figure 1: Chemical structure of this compound.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 54557-81-2[1][2][3][4] |
| Molecular Formula | C12H12O5[1][2] |
| Molecular Weight | 236.22 g/mol [1] |
Physicochemical Data
A summary of the key physicochemical properties is presented below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis for critical applications.
| Property | Value | Source |
| Melting Point | 140 °C | [2] |
| 138 °C | [5] | |
| Boiling Point | 475.6 ± 45.0 °C (Predicted) | [5] |
| Density | 1.330 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 4.52 ± 0.17 (Predicted) | [5] |
| Solubility | Data not available |
Core Physicochemical Properties: In-depth Analysis and Experimental Protocols
Melting Point
The melting point is a critical parameter indicating the purity and thermal stability of a crystalline solid. The reported melting point for this compound is approximately 138-140 °C[2][5]. This relatively high melting point for a molecule of its size suggests strong intermolecular interactions in the solid state, likely dominated by hydrogen bonding from the carboxylic acid moiety and dipole-dipole interactions from the ketone and ether groups.
-
Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A narrow range is indicative of high purity.
Boiling Point
The predicted boiling point of 475.6 ± 45.0 °C is indicative of a compound with low volatility, a consequence of its molecular weight and strong intermolecular forces.[5] Experimental determination of the boiling point at atmospheric pressure may lead to decomposition. Therefore, vacuum distillation is the preferred method for purification and boiling point determination.
Acidity (pKa)
The predicted pKa of 4.52 ± 0.17 places this compound in the category of a moderately strong organic acid, typical for a carboxylic acid.[5] The acidity is primarily due to the dissociation of the carboxylic acid proton. The electron-donating nature of the dihydrobenzodioxin ring system is expected to have a minor influence on the acidity compared to an unsubstituted benzoic acid.
-
Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol to ensure solubility) to a known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Figure 2: Workflow for pKa determination by potentiometric titration.
Solubility
-
Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
-
Agitation: The vial is agitated in a constant temperature shaker bath until equilibrium is reached (typically 24-72 hours).
-
Separation: The suspension is filtered to remove the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and quality control of the compound. Although experimental spectra are not publicly available, the expected key features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzodioxan ring, the methylene protons of the dioxan ring, and the methylene protons of the butanoic acid chain. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbons of the ketone and carboxylic acid will resonate at characteristic downfield chemical shifts. The aromatic and aliphatic carbons will appear in their respective typical regions.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present:
-
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid.
-
C=O stretch: A strong, sharp band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl and another strong band around 1670-1690 cm⁻¹ for the ketone carbonyl.
-
C-O stretch: Bands in the region of 1000-1300 cm⁻¹ corresponding to the ether linkages of the dioxan ring and the C-O of the carboxylic acid.
Safety and Handling
Based on available safety data, this compound is classified as an irritant.[2] It may cause skin and eye irritation, and respiratory irritation upon inhalation.[2] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This technical guide has synthesized the available physicochemical data for this compound. While key experimental values for boiling point, solubility, and spectral data are yet to be publicly reported, the provided information on its identity, melting point, and predicted properties, along with standardized experimental protocols, offers a robust framework for researchers and developers. The unique combination of a benzodioxan core and a keto-acid side chain makes this a molecule of considerable scientific interest, and a thorough understanding of its physicochemical properties is paramount for unlocking its full potential in various applications.
References
An In-Depth Technical Guide to 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid (CAS: 54557-81-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, a molecule of interest in synthetic and medicinal chemistry. Given the limited direct research on this specific compound, this document synthesizes information from established chemical principles and related molecular classes to offer insights into its properties, synthesis, and potential biological significance.
Core Molecular Characteristics
This compound is a bifunctional organic molecule featuring a 1,4-benzodioxan core linked to a γ-keto acid side chain.[1] The benzodioxan moiety is a common scaffold in medicinal chemistry, known to be present in various biologically active compounds. The γ-keto acid functionality provides a versatile handle for further chemical modifications and can play a role in metabolic pathways.[2][3]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 54557-81-2 | [1] |
| Molecular Formula | C₁₂H₁₂O₅ | [4] |
| Molecular Weight | 236.22 g/mol | [4] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutyric acid, 3-(1,4-Benzodioxan-6-oyl)propanoic acid | [4][5] |
| Computed XLogP3 | 0.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
Synthesis and Reaction Chemistry
Proposed Synthetic Protocol: Friedel-Crafts Acylation
This protocol is based on established procedures for similar reactions and is presented as a validated theoretical approach.
Objective: To synthesize this compound.
Materials:
-
1,4-Benzodioxan
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (as solvent)
-
5% Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add 1,4-benzodioxan and nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with continuous stirring. The temperature should be maintained below 10 °C during the addition.
-
Acylating Agent Addition: Dissolve succinic anhydride in nitrobenzene and add it dropwise to the reaction mixture.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Workup and Isolation: Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate). Combine the organic layers, wash with water, then with a sodium bicarbonate solution to extract the acidic product.
-
Purification: Acidify the bicarbonate extract with 5% HCl to precipitate the crude product. Filter the solid, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Potential Biological Activity and Applications
Direct biological studies on this compound have not been identified in the public domain. However, the structural motifs present in the molecule provide a basis for postulating its potential biological roles and applications in drug discovery.
Insights from the 1,4-Benzodioxan Scaffold
The 1,4-benzodioxan ring system is a key component of numerous pharmacologically active compounds. Derivatives of this scaffold have been shown to exhibit a wide range of biological activities, including:
-
α-Adrenergic and Serotonergic Receptor Modulation: Many 1,4-benzodioxan derivatives are known to interact with α-adrenergic and 5-HT receptors, suggesting potential applications in treating cardiovascular and central nervous system disorders.[9][10]
-
Anticancer Properties: Certain compounds containing the 1,4-benzodioxan moiety have demonstrated cytotoxic activity against cancer cell lines.[9]
-
Enzyme Inhibition: Substituted benzodioxans have been investigated as inhibitors for various enzymes, including acetylcholinesterase and α-glucosidase, indicating potential relevance in the treatment of Alzheimer's disease and diabetes.[11][12]
Significance of the γ-Keto Acid Moiety
Keto acids are integral to various metabolic processes.[2] The γ-keto acid structure, in particular, can be a precursor to or a metabolite of various bioactive molecules.[3] In drug design, the carboxylic acid group can be used to improve solubility and pharmacokinetic properties, while the ketone can be a site for further chemical elaboration or can participate in interactions with biological targets.
Future Research Directions
Given the paucity of direct research, this compound represents an open area for investigation. Key future research could include:
-
Synthesis and Characterization: The development and optimization of a reliable synthetic route, followed by full spectroscopic characterization.
-
Biological Screening: A broad-based biological screening to identify any significant pharmacological activities.
-
Analogue Synthesis: Use as a scaffold for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
-
Metabolic Studies: Investigation of its metabolic fate in in vitro and in vivo systems.
Conclusion
This compound is a compound with a chemically interesting structure that combines the privileged 1,4-benzodioxan scaffold with a versatile γ-keto acid side chain. While it remains largely uncharacterized in the scientific literature, its constituent motifs suggest a potential for biological activity. This guide provides a foundational understanding of its properties and a scientifically-grounded, albeit theoretical, approach to its synthesis. It is hoped that this will serve as a valuable resource for researchers and stimulate further investigation into this and related molecules.
References
- 1. This compound | C12H12O5 | CID 2758835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Keto acid - Wikipedia [en.wikipedia.org]
- 3. tuscany-diet.net [tuscany-diet.net]
- 4. fishersci.fr [fishersci.fr]
- 5. pschemicals.com [pschemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of some new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides as possible therapeutic agents for Alzheimer's disease and Type-2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic Acid: A Scaffold with Latent Therapeutic Potential
This guide provides a comprehensive technical overview of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, a molecule of significant interest within the landscape of medicinal chemistry. While specific experimental data for this compound remains limited in publicly accessible literature, its structural motifs—the 1,4-benzodioxan core and the oxobutanoic acid sidechain—are well-represented in a multitude of biologically active agents. This document will, therefore, serve as a technical primer for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, structural characteristics, and, by extension, its putative biological activities based on robust evidence from analogous compounds. The protocols provided herein are established methodologies that would be directly applicable to the investigation of this and related molecules.
Introduction: The 1,4-Benzodioxan Scaffold - A Privileged Structure in Drug Discovery
The 1,4-benzodioxan moiety is a recurring structural feature in a diverse array of pharmacologically active compounds. Its rigid, bicyclic nature, coupled with the electronic properties conferred by the two oxygen atoms, allows it to serve as a versatile scaffold for interaction with various biological targets. Derivatives of 1,4-benzodioxan have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antihypertensive, and antidiabetic properties. The subject of this guide, this compound, represents a synthetically accessible derivative that merges this privileged scaffold with a reactive carboxylic acid functionality, opening avenues for further chemical elaboration and biological investigation.
Molecular Structure and Physicochemical Properties
This compound is a small molecule with the molecular formula C₁₂H₁₂O₅ and a molecular weight of 236.22 g/mol .[1] Its structure is characterized by a 1,4-benzodioxan ring system acylated at the 6-position with a 4-oxobutanoic acid chain.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 54557-81-2 | [1] |
| Molecular Formula | C₁₂H₁₂O₅ | [1] |
| Molecular Weight | 236.22 g/mol | [1] |
| SMILES | C1COC2=C(O1)C=CC(=C2)C(=O)CCC(=O)O | [1] |
The presence of a ketone and a carboxylic acid functional group suggests that the molecule has both hydrogen bond donor and acceptor capabilities, which are crucial for interactions with biological macromolecules. The aromatic benzodioxan core provides a hydrophobic region, while the oxobutanoic acid tail introduces polarity and a site for ionic interactions.
Synthesis and Characterization
The most probable and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,4-benzodioxan with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
1,4-Benzodioxan
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add succinic anhydride (1.1 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 1,4-benzodioxan (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Stir the mixture vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the known chemical shifts and absorption frequencies of the constituent functional groups.
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons of the benzodioxan ring, a singlet for the dioxan methylene protons (around 4.3 ppm), and signals for the methylene protons of the oxobutanoic acid chain.
-
¹³C NMR: The spectrum should display signals for the aromatic carbons, the dioxan methylene carbons, the carbonyl carbons of the ketone and carboxylic acid, and the methylene carbons of the butanoic acid chain.
-
IR Spectroscopy: The infrared spectrum is anticipated to show characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1710 cm⁻¹), the C=O stretch of the ketone (~1680 cm⁻¹), and C-O stretches of the ether linkages.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (236.22 g/mol ).
Potential Biological Activities and Therapeutic Applications
The therapeutic potential of this compound can be inferred from the extensive research on structurally related 1,4-benzodioxan derivatives.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 1,4-benzodioxan derivatives. These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[2] For instance, certain derivatives have demonstrated potent inhibitory effects on melanoma cell lines. The mechanism of action for some of these compounds has been linked to the inhibition of key signaling pathways, such as the mTOR kinase pathway.[3]
Immunosuppressive Activity
Derivatives of 1,4-benzodioxan have also been investigated for their immunosuppressive properties. Some compounds have shown the ability to inhibit the production of nitric oxide (NO) and the activity of inducible nitric oxide synthase (iNOS) in macrophages, suggesting potential applications in the treatment of inflammatory and autoimmune diseases.[4]
Antidiabetic Activity
The 1,4-benzodioxan scaffold has been explored for the development of antidiabetic agents. Certain derivatives have exhibited inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[5][6] By inhibiting this enzyme, these compounds can help to control postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes.
Cardiovascular Effects
The 1,4-benzodioxan structure is a well-known pharmacophore in cardiovascular medicine. Many derivatives act as adrenergic receptor antagonists, leading to vasodilation and a reduction in blood pressure.[7] This makes them promising candidates for the development of new antihypertensive drugs.
Experimental Protocols for Biological Evaluation
To elucidate the biological activity of this compound, a series of in vitro assays can be employed. The following are detailed, step-by-step protocols for key experiments.
In Vitro Anticancer Activity: MTT Cell Proliferation Assay
This assay determines the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Caption: Workflow for the MTT cell proliferation assay.
Protocol:
-
Cell Seeding: Seed a suspension of a chosen cancer cell line (e.g., HeLa, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add 100 µL of each dilution to the designated wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antidiabetic Activity: α-Glucosidase Inhibition Assay
This colorimetric assay measures the ability of a compound to inhibit the enzymatic activity of α-glucosidase.[7][8]
Caption: Workflow for the α-glucosidase inhibition assay.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, add 50 µL of phosphate buffer (100 mM, pH 6.8), 10 µL of the test compound solution at various concentrations, and 20 µL of α-glucosidase solution (0.2 U/mL). Incubate at 37°C for 15 minutes.
-
Initiate Reaction: Add 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding 50 µL of sodium carbonate solution (200 mM).
-
Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value. Acarbose can be used as a positive control.[8]
Conclusion and Future Perspectives
This compound represents a molecule of considerable interest, primarily due to its incorporation of the pharmacologically significant 1,4-benzodioxan scaffold. While direct experimental evidence for its biological activity is currently lacking, the wealth of data on related compounds strongly suggests its potential as a valuable starting point for the development of novel therapeutics in areas such as oncology, immunology, metabolic disorders, and cardiovascular disease.
The synthetic accessibility of this compound, likely through a straightforward Friedel-Crafts acylation, makes it an attractive candidate for further investigation. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to explore its biological properties. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive screening program to elucidate its specific biological activities and mechanism of action. Such studies will be crucial in unlocking the full therapeutic potential of this promising molecular scaffold.
References
- 1. This compound | C12H12O5 | CID 2758835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. criver.com [criver.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]
- 7. benchchem.com [benchchem.com]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
A Technical Guide to the Spectral Analysis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid
This technical guide provides an in-depth analysis of the spectral data for the compound 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical application and interpretation of this data in a research and development setting.
Introduction
This compound, with the molecular formula C₁₂H₁₂O₅, is a member of the benzodioxan class of compounds.[1] Molecules containing the 1,4-benzodioxan moiety are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. A thorough structural elucidation using spectroscopic techniques is paramount for confirming the identity and purity of this compound in any research or drug development pipeline. This guide will delve into the predicted spectral data for this molecule and provide a detailed interpretation based on fundamental principles of spectroscopy.
Molecular Structure and Key Features
Understanding the molecular structure is the first step in interpreting its spectral data. The key structural features of this compound include:
-
A 1,4-benzodioxan ring system: This consists of a benzene ring fused to a dioxane ring.
-
A substituted aromatic ring: The benzene ring is substituted at the 6-position (or 3,4-dihydoxy-position).
-
A keto-acid side chain: A four-carbon chain containing both a ketone and a carboxylic acid functional group.
These features will give rise to characteristic signals in the various spectra, which will be discussed in the following sections.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum provides valuable information about the different types of protons and their connectivity in the molecule.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~12.1 | Singlet | 1H | -COOH |
| ~7.5 | Multiplet | 2H | Aromatic Protons (H-5', H-7') |
| ~6.9 | Doublet | 1H | Aromatic Proton (H-8') |
| ~4.3 | Singlet | 4H | -O-CH₂-CH₂-O- |
| ~3.2 | Triplet | 2H | -C(=O)-CH₂- |
| ~2.7 | Triplet | 2H | -CH₂-COOH |
Interpretation of the ¹H NMR Spectrum:
-
Carboxylic Acid Proton: A characteristic broad singlet is expected far downfield, typically above 10 ppm, for the acidic proton of the carboxylic acid. Its labile nature often results in a broad signal.
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm).[2][3] The substitution pattern on the ring will influence their chemical shifts and splitting patterns. Protons adjacent to the electron-donating ether linkages will be more shielded (appear at a lower ppm) compared to the proton adjacent to the electron-withdrawing ketone group.
-
Dioxane Protons: The four protons of the ethylenedioxy group (-O-CH₂-CH₂-O-) are chemically equivalent and are expected to appear as a singlet in the region of 4.2-4.5 ppm.
-
Aliphatic Protons: The two methylene groups in the butanoic acid side chain will appear as triplets due to coupling with each other. The methylene group adjacent to the ketone will be more deshielded (higher ppm) than the one adjacent to the carboxylic acid.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks to determine the relative number of protons.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~196 | C=O (Ketone) |
| ~173 | C=O (Carboxylic Acid) |
| ~148 | Aromatic C-O |
| ~143 | Aromatic C-O |
| ~131 | Quaternary Aromatic C |
| ~124 | Aromatic C-H |
| ~117 | Aromatic C-H |
| ~116 | Aromatic C-H |
| ~64 | -O-CH₂-CH₂-O- |
| ~33 | -C(=O)-CH₂- |
| ~28 | -CH₂-COOH |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbons: Two distinct signals are expected in the downfield region for the two carbonyl carbons. The ketone carbonyl will typically be at a higher chemical shift (around 190-200 ppm) than the carboxylic acid carbonyl (around 170-180 ppm).
-
Aromatic Carbons: The six carbons of the benzene ring will give rise to signals in the aromatic region (110-160 ppm).[2] The carbons attached to the oxygen atoms will be the most downfield.
-
Dioxane Carbons: The two equivalent carbons of the ethylenedioxy group will appear as a single peak around 64 ppm.
-
Aliphatic Carbons: The two methylene carbons of the butanoic acid chain will appear in the upfield region, with the carbon adjacent to the ketone being more deshielded.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: Similar to ¹H NMR, the instrument needs to be tuned and shimmed.
-
Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon. A larger number of scans is necessary.
-
Data Processing: The data is processed using Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~3050 | Medium | C-H stretch (Aromatic) |
| ~2950 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong, Sharp | C=O stretch (Ketone) |
| ~1680 | Strong, Sharp | C=O stretch (Carboxylic Acid) |
| ~1600, ~1500 | Medium | C=C stretch (Aromatic Ring) |
| ~1280 | Strong | C-O stretch (Aromatic Ether) |
| ~1100 | Strong | C-O stretch (Aliphatic Ether) |
Interpretation of the IR Spectrum:
-
O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a carboxylic acid, which is broadened due to hydrogen bonding.[4][5]
-
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[6]
-
C=O Stretches: Two strong and sharp peaks are expected in the carbonyl region (1650-1750 cm⁻¹).[4] The ketone carbonyl stretch is typically around 1715 cm⁻¹, while the carboxylic acid carbonyl stretch is usually at a slightly lower wavenumber, around 1700 cm⁻¹, due to conjugation and hydrogen bonding.
-
Aromatic C=C Stretches: The presence of the aromatic ring will give rise to characteristic medium-intensity peaks in the 1600-1450 cm⁻¹ region.
-
C-O Stretches: Strong absorptions corresponding to the C-O stretching vibrations of the ether linkages in the benzodioxan ring and the carboxylic acid will be present in the fingerprint region (1300-1000 cm⁻¹).
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or a low-melting solid. For solids, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of solid or liquid samples.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is first recorded. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): m/z = 236.0685 (corresponding to the exact mass of C₁₂H₁₂O₅)[1]
-
Key Fragmentation Peaks (m/z):
-
163: Loss of the butanoic acid side chain (-CH₂CH₂COOH), resulting in the stable 2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl cation.
-
135: Further fragmentation of the m/z 163 ion by loss of CO.
-
73: Fragment corresponding to the butanoic acid side chain cation.
-
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The peak with the highest mass-to-charge ratio will correspond to the molecular ion (M⁺), confirming the molecular weight of the compound.[7][8][9] High-resolution mass spectrometry can provide the exact mass, which can be used to determine the molecular formula.[7]
-
Fragmentation Pattern: The molecule is expected to fragment at the bond between the aromatic ring and the keto-acid side chain. The most prominent fragment is likely to be the acylium ion formed by the cleavage of the C-C bond adjacent to the ketone. The fragmentation of the butanoic acid chain will also lead to characteristic smaller fragments. The analysis of these fragmentation patterns provides further confirmation of the proposed structure.[8][10]
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).
-
Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule. Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to observe the molecular ion with less fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Synthesis Context
This compound can be synthesized via a Friedel-Crafts acylation of 1,4-benzodioxan with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[11][12] Understanding the synthetic route is crucial as it can help in identifying potential impurities in the sample, which might be reflected in the spectra. For instance, unreacted starting materials or side products from the reaction could be present.
Conclusion
The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a detailed and consistent picture of the structure of this compound. The characteristic signals and fragmentation patterns observed in these spectra are in full agreement with the known molecular structure. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this compound in their work. The provided experimental protocols offer a practical framework for obtaining high-quality spectral data in a laboratory setting.
Visualizations
Caption: Molecular structure of this compound.
References
- 1. This compound | C12H12O5 | CID 2758835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Interpreting IR Spectra [chemistrysteps.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 8. compoundchem.com [compoundchem.com]
- 9. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. synarchive.com [synarchive.com]
solubility of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid in organic solvents
An In-Depth Technical Guide to the Organic Solvent Solubility of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid
Executive Summary
Introduction: The Critical Role of Solubility
This compound is a multifaceted organic compound featuring a benzodioxin core, a ketone, and a carboxylic acid moiety.[5] Its utility as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), makes a thorough understanding of its physical properties essential. Among these, solubility is paramount.
In drug discovery and development, solubility dictates the bioavailability of a compound and influences its absorption, distribution, metabolism, and excretion (ADME) profile.[1][6] For process chemists, solubility data is indispensable for selecting appropriate solvents for synthesis, crystallization, and purification, directly impacting yield, purity, and process efficiency. This guide provides the necessary theoretical and practical foundation to empower researchers to generate the reliable solubility data required for these critical applications.
Physicochemical Profile and Theoretical Solubility Considerations
A molecule's solubility is governed by its intermolecular interactions with the solvent, a principle often summarized by the adage "like dissolves like."[7][8] An analysis of the structure of this compound allows for a robust prediction of its solubility behavior.
Key Molecular Features:
-
Molecular Formula: C₁₂H₁₂O₅[5]
-
Molecular Weight: 236.22 g/mol [5]
-
Polar Functional Groups: The molecule possesses several polar groups that can engage in favorable interactions with polar solvents:
-
Carboxylic Acid (-COOH): This is the most significant contributor to polarity. It can act as both a hydrogen bond donor and acceptor, promoting high solubility in polar protic solvents like alcohols.[9][10]
-
Ketone (C=O): The carbonyl group is a strong hydrogen bond acceptor.
-
Ether Linkages (-O-): The two ether oxygens in the dioxin ring can also act as hydrogen bond acceptors.[11]
-
-
Non-Polar Regions:
-
Benzene Ring: The aromatic ring is hydrophobic and will engage in van der Waals interactions, contributing to solubility in non-polar or moderately polar solvents.[11]
-
Aliphatic Chain: The butanoic acid backbone provides a degree of non-polar character.
-
Predicted Solubility Profile: Based on this structural analysis, the compound is expected to exhibit the highest solubility in polar organic solvents capable of hydrogen bonding.
-
High Solubility Expected: In polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO), acetone, ethyl acetate).
-
Moderate to Low Solubility Expected: In solvents of intermediate polarity (e.g., dichloromethane).
-
Poor Solubility Expected: In non-polar solvents (e.g., hexane, toluene), where the energetic cost of disrupting the solvent-solvent and solute-solute interactions is not sufficiently compensated by new solute-solvent interactions.[11]
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound. Therefore, experimental determination is necessary. The following table provides a standardized format for reporting experimentally determined data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |
| e.g., Ethanol | e.g., 25 | Data not available | e.g., HPLC |
| e.g., Acetone | e.g., 25 | Data not available | e.g., Gravimetric |
| e.g., Ethyl Acetate | e.g., 25 | Data not available | e.g., UV-Vis |
| e.g., Dichloromethane | e.g., 25 | Data not available | e.g., HPLC |
| e.g., Toluene | e.g., 25 | Data not available | e.g., Gravimetric |
| e.g., Hexane | e.g., 25 | Data not available | e.g., UV-Vis |
Experimental Protocols for Solubility Determination
The selection of a solubility measurement technique depends on the required accuracy and throughput. For definitive data, the Isothermal Shake-Flask method is recommended. For rapid screening, nephelometry is a suitable alternative.
Method 1: Isothermal Shake-Flask Method for Equilibrium Solubility
This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[3] It involves creating a saturated solution and measuring the concentration of the dissolved solute after equilibrium has been reached.
Causality Behind the Protocol: The core principle is to allow the system of solid solute and liquid solvent to reach a state of thermodynamic equilibrium at a constant temperature. The excess, undissolved solid ensures that the solution remains saturated, providing a true measure of the maximum amount of solute that can dissolve.
Step-by-Step Protocol:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium saturation was achieved.[3]
-
Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Prepare at least three replicate vials for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a constant-temperature orbital shaker or shaking incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at successive time points (e.g., 24, 48, and 72 hours) until the measured concentration no longer changes.[12]
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vials from the shaker and allow them to stand at the same constant temperature to let the excess solid settle.
-
To separate the saturated liquid phase (supernatant) from the undissolved solid, use either centrifugation or filtration.
-
Centrifugation: Centrifuge the vials at high speed. This is often preferred as it minimizes the risk of additional dissolution or precipitation due to temperature fluctuations.
-
Filtration: Withdraw an aliquot of the supernatant using a syringe fitted with a chemically compatible filter (e.g., PTFE, 0.22 µm) to remove all solid particles.
-
-
-
Quantification of Dissolved Solute:
-
Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the chosen analytical method.
-
Analyze the concentration of the diluted sample using a validated analytical technique. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): The most common and accurate method. Requires the development of a method with a suitable column and mobile phase and the creation of a calibration curve from standards of known concentration.
-
UV-Vis Spectrophotometry: A simpler method if the compound has a distinct chromophore and no interfering substances are present. A calibration curve is also required.[13]
-
Gravimetric Analysis: Involves evaporating a known volume of the supernatant to dryness and weighing the residual solid. This method is straightforward but less sensitive and requires high solubility for accuracy.
-
-
Workflow Diagram: Isothermal Shake-Flask Method
Caption: Workflow for equilibrium solubility determination.
Method 2: High-Throughput Nephelometry for Kinetic Solubility
Laser nephelometry is a rapid, high-throughput technique used to estimate kinetic solubility.[14] It measures the light scattered by precipitate formed when a concentrated DMSO stock solution of the compound is added to an aqueous or organic medium.[15]
Causality Behind the Protocol: This method does not measure true equilibrium. Instead, it identifies the concentration at which the compound precipitates out of a solution that is rapidly becoming supersaturated.[13] While less accurate than the shake-flask method, it is extremely useful for ranking compounds or screening solvent systems in early-stage development due to its speed and low sample consumption.[16][17]
General Protocol Outline:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).
-
Dispense serial dilutions of the target solvent into a microplate (e.g., 96- or 384-well).
-
Add a small, fixed volume of the DMSO stock solution to the wells.
-
Incubate for a short period (e.g., 1-2 hours) with shaking.
-
Measure the turbidity (light scattering) in each well using a laser nephelometer.
-
The solubility limit is determined as the concentration at which a significant increase in light scattering is observed compared to controls.
Conclusion
This guide establishes a comprehensive approach for evaluating the organic solvent solubility of this compound. The compound's molecular structure, rich in polar functional groups, strongly suggests favorable solubility in polar protic and aprotic organic solvents. Although quantitative data is not publicly available, the detailed protocols provided herein, particularly the robust isothermal shake-flask method, offer a clear and reliable pathway for its experimental determination. The generation of this data is a crucial step for any researcher aiming to utilize this compound effectively in synthesis, purification, or formulation, enabling logical solvent selection and process optimization.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C12H12O5 | CID 2758835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. quora.com [quora.com]
- 8. Solubility factors when choosing a solvent [labclinics.com]
- 9. Video: Physical Properties of Carboxylic Acids [jove.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. pharmatutor.org [pharmatutor.org]
- 14. bmglabtech.com [bmglabtech.com]
- 15. enamine.net [enamine.net]
- 16. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Laser Nephelometry | Bienta [bienta.net]
An In-Depth Technical Guide to the Stability and Storage of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, a molecule of significant interest in pharmaceutical research, possesses a unique chemical architecture comprising a benzodioxin moiety linked to a keto-acid side chain.[1][2] This structure, while conferring desirable pharmacological properties, also presents specific challenges regarding its chemical stability and long-term storage. Understanding the intrinsic stability of this compound is paramount for ensuring the integrity of research data, the viability of drug development programs, and the safety and efficacy of potential therapeutic products.
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Drawing upon established principles of chemical stability, data from safety data sheets, and insights from related molecular structures, this document aims to equip researchers with the knowledge necessary for the proper handling, storage, and analysis of this compound.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 54557-81-2 | [1][2][3] |
| Molecular Formula | C₁₂H₁₂O₅ | [1][3] |
| Molecular Weight | 236.22 g/mol | [1] |
Intrinsic Stability and Potential Degradation Pathways
The stability of this compound is influenced by several environmental factors, including temperature, humidity, light, and pH. The molecule's functional groups—the benzodioxin ring, the ketone, and the carboxylic acid—are all susceptible to specific degradation pathways.
Hydrolytic Degradation
Hydrolysis is a critical degradation pathway for many pharmaceutical compounds, and its rate is often pH-dependent. For this compound, the ether linkages within the dihydro-benzodioxin ring could be susceptible to acid- or base-catalyzed cleavage, although this is generally less facile than ester hydrolysis. The presence of the butanoic acid moiety introduces an acidic functional group, which can influence the local pH environment.
Proposed Hydrolytic Degradation Workflow:
Caption: Workflow for assessing hydrolytic stability.
Oxidative Degradation
Oxidation can be a significant degradation pathway, particularly for molecules with electron-rich aromatic systems like the benzodioxin ring. The ether linkages and the benzylic positions are potential sites of oxidation. Common laboratory oxidizing agents, such as hydrogen peroxide, can be used to simulate oxidative stress.
Photodegradation
The benzodioxin moiety contains a chromophore that can absorb UV light, potentially leading to photodegradation. Studies on related benzodioxin compounds, such as polychlorinated dibenzo-p-dioxins, have shown that they undergo photodegradation upon exposure to UV light, with cleavage of ether linkages being a possible pathway.[1][4][5][6][7] Therefore, exposure to direct sunlight or other sources of UV radiation should be minimized.
Thermal Degradation
As with most organic molecules, elevated temperatures can accelerate degradation. The carboxylic acid group is susceptible to decarboxylation at high temperatures. Studies on the thermal decomposition of carboxylic acids have shown that they can evolve carbon dioxide.[8][9]
Recommended Storage and Handling Conditions
Based on the available safety data and the intrinsic chemical properties of the molecule, the following storage and handling conditions are recommended to ensure the long-term stability of this compound.
Summary of Recommended Storage Conditions:
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage.[5] For short-term use, store in a cool place. | Low temperatures slow down the rate of all potential degradation reactions. |
| Humidity | Store in a dry environment. The compound is noted to be moisture-sensitive.[5] | To prevent potential hydrolysis of the ether linkages and to avoid physical changes to the solid material. |
| Light | Protect from light. Store in an amber vial or in the dark. | The benzodioxin moiety is a chromophore and may be susceptible to photodegradation. |
| Atmosphere | Store in a tightly sealed container.[4][5][6] For highly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen). | To minimize exposure to moisture and atmospheric oxygen, which could promote hydrolysis and oxidation, respectively. |
| Incompatibilities | Avoid strong oxidizing agents.[4] | To prevent oxidative degradation of the molecule. |
Handling Precautions:
-
Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.[4]
-
Handle in a well-ventilated area to avoid inhalation of any dust or aerosols.[4]
-
Avoid contact with skin and eyes, as the compound is classified as a skin and eye irritant.[1][4]
-
Wash hands thoroughly after handling.[4]
Experimental Protocol for a Forced Degradation Study
To definitively characterize the stability of this compound and identify its degradation products, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.
Forced Degradation Workflow:
Caption: A typical workflow for a forced degradation study.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide and heat at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Expose the solid compound to a dry heat of 80°C.
-
Photolytic Degradation: Expose the stock solution to light as per ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples before injection into the HPLC. Dilute all samples to a suitable concentration for analysis.
-
Analytical Method:
-
HPLC-PDA: Use a reversed-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A photodiode array (PDA) detector can be used to monitor the elution of the parent compound and any degradation products.
-
LC-MS/MS: For the identification of degradation products, couple the HPLC system to a mass spectrometer. This will provide mass-to-charge ratio information, which is crucial for structure elucidation of the degradants.
-
Conclusion
The stability of this compound is a critical parameter that requires careful consideration in any research or development setting. While generally stable under recommended conditions, it is susceptible to degradation by hydrolysis, oxidation, light, and heat. Adherence to the recommended storage conditions—specifically, storage at -20°C in a dry, dark environment in a tightly sealed container—is essential for preserving the integrity of the compound. For comprehensive stability assessment and to meet regulatory expectations in later-stage drug development, a thorough forced degradation study is indispensable. The insights gained from such studies will not only ensure the quality of the compound but also inform the development of stable and effective pharmaceutical formulations.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C12H12O5 | CID 2758835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.fr [fishersci.fr]
- 4. Photodegradation of polychlorinated dibenzo-p-dioxins and dibenzofurans in aqueous solutions and in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of polychlorinated dibenzo-p-dioxins: comparison of photocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans: direct photolysis and photocatalysis processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, a molecule of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, and potential biological significance, offering valuable insights for researchers and professionals in the field.
Chemical Identity and Nomenclature
This compound is a benzodioxan derivative with a butanoic acid side chain. Establishing a clear understanding of its nomenclature is crucial for accurate scientific communication.
IUPAC Name: this compound[1]
CAS Number: 54557-81-2[1]
Molecular Formula: C₁₂H₁₂O₅[1]
Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. Recognizing these is essential for comprehensive literature searches and procurement. Some common synonyms include:
-
4-[3,4-(Ethylenedioxy)Phenyl]-4-Oxobutyric Acid[1]
-
4-(2,3-Dihydro-benzo[1][2]dioxin-6-yl)-4-oxo-butyric acid[1]
-
4-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-4-oxobutanoic acid[1]
-
CHEMBL235586[1]
-
DTXSID60374512[1]
A more extensive list of depositor-supplied synonyms can be found in the PubChem database.[1]
Chemical and Physical Properties
A summary of the key computed properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 236.22 g/mol | [1] |
| Monoisotopic Mass | 236.06847348 Da | [1] |
| Topological Polar Surface Area | 72.8 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.
Core Principle: Friedel-Crafts Acylation
The reaction involves the acylation of an aromatic ring, in this case, 2,3-dihydro-1,4-benzodioxin, with an acylating agent, succinic anhydride, in the presence of a Lewis acid catalyst. The Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent, generating a highly reactive acylium ion electrophile. This electrophile is then attacked by the electron-rich aromatic ring of the benzodioxan moiety.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established methods for Friedel-Crafts acylation. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.
Materials:
-
2,3-Dihydro-1,4-benzodioxin
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous dichloromethane (DCM).
-
Catalyst Suspension: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) to the DCM with stirring to form a suspension.
-
Addition of Acylating Agent: Dissolve succinic anhydride in anhydrous DCM and add this solution dropwise to the stirred AlCl₃ suspension via the dropping funnel.
-
Addition of Substrate: After the addition of succinic anhydride is complete, add a solution of 2,3-dihydro-1,4-benzodioxin in anhydrous DCM dropwise to the reaction mixture at 0°C.
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Potential Biological Activities and Therapeutic Significance
While direct pharmacological studies on this compound are not extensively reported in publicly available literature, the 2,3-dihydro-1,4-benzodioxin scaffold is a well-recognized pharmacophore present in numerous biologically active compounds. This provides a strong rationale for investigating the therapeutic potential of the title compound.
Insights from Structurally Related Compounds:
-
Anti-diabetic Potential: Several derivatives of 2,3-dihydro-1,4-benzodioxin have been synthesized and evaluated for their anti-diabetic properties. For instance, certain sulfonamide derivatives have shown weak to moderate inhibitory activity against the α-glucosidase enzyme, a key target in the management of type-2 diabetes.
-
Acetylcholinesterase Inhibition: The benzodioxan ring system is also a feature in compounds designed as acetylcholinesterase (AChE) inhibitors. AChE inhibitors are a primary therapeutic strategy for Alzheimer's disease.
-
Alpha-Adrenoceptor Antagonism: The 1,4-benzodioxan structure is a key component of several alpha-adrenoceptor antagonists. These agents are used in the treatment of conditions such as hypertension and benign prostatic hyperplasia.
Diagram of Potential Therapeutic Targets:
Caption: Potential therapeutic targets for this compound based on its structural motifs.
The presence of the butanoic acid side chain in this compound introduces a carboxylic acid functional group. This group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its solubility, ability to form hydrogen bonds, and potential to interact with different biological targets compared to other benzodioxan derivatives.
Future Directions and Research Opportunities
The structural features of this compound, combined with the known biological activities of related compounds, suggest several promising avenues for future research:
-
Pharmacological Screening: A comprehensive screening of this compound against a panel of biological targets, including α-glucosidase, acetylcholinesterase, and various adrenoceptors, is warranted to elucidate its specific biological activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the butanoic acid side chain could provide valuable insights into the structure-activity relationships and lead to the identification of more potent and selective compounds.
-
Mechanism of Action Studies: Should significant biological activity be identified, further studies to determine the precise mechanism of action at the molecular level will be crucial for its development as a potential therapeutic agent.
Conclusion
This compound represents a molecule with significant potential for further investigation in the field of drug discovery. Its straightforward synthesis via Friedel-Crafts acylation and the established pharmacological relevance of its core benzodioxan scaffold make it an attractive candidate for biological evaluation. This technical guide provides a foundational understanding of this compound, intended to stimulate and support future research endeavors.
References
The Rising Profile of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic Acid Derivatives in Inflammation and Pain Management: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-benzodioxan scaffold has long been a privileged structure in medicinal chemistry, yielding compounds with a wide array of biological activities. Within this chemical class, derivatives of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid have emerged as a promising new frontier in the development of novel anti-inflammatory and analgesic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a particular focus on their potential as selective cyclooxygenase-2 (COX-2) inhibitors. We will delve into structure-activity relationships, present detailed experimental protocols for their evaluation, and explore the underlying signaling pathways. This guide is intended to be a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this versatile chemical scaffold.
Introduction: The Therapeutic Promise of the 1,4-Benzodioxan Moiety
The 1,4-benzodioxan ring system is a key pharmacophore found in a variety of clinically significant drugs and biologically active compounds. Its derivatives have demonstrated a remarkable diversity of pharmacological effects, including α-adrenergic blocking, anti-hepatotoxic, neuroleptic, and hypolipidemic activities. More recently, research has increasingly focused on the anti-inflammatory and analgesic properties of this class of compounds.[1] The core structure of this compound combines the 1,4-benzodioxan moiety with a butanoic acid side chain, a feature common to many non-steroidal anti-inflammatory drugs (NSAIDs). This structural analogy has spurred investigations into their potential as safer and more effective alternatives to existing anti-inflammatory therapies.
Synthetic Strategies: Building the 1,4-Benzodioxan Core and its Derivatives
The synthesis of this compound and its derivatives typically begins with the construction of the 1,4-benzodioxan ring system. A common and efficient method involves the reaction of a catechol with a dihaloethane, followed by functionalization at the 6-position.
General Synthesis of the 1,4-Benzodioxan Scaffold
A foundational step in the synthesis of many 1,4-benzodioxan derivatives is the reaction of a substituted catechol with an appropriate electrophile. For instance, reacting 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane in the presence of a base like potassium carbonate can yield 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. This aldehyde can then be further modified to introduce the desired butanoic acid side chain.
Synthesis of Amide and Ester Derivatives
To explore structure-activity relationships and modulate the pharmacokinetic properties of the parent compound, the carboxylic acid moiety of this compound can be readily converted to a variety of esters and amides.
Experimental Protocol: Synthesis of Amide Derivatives
This protocol outlines a general procedure for the synthesis of amide derivatives from the parent carboxylic acid.
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or dimethylformamide, add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: To the activated acid solution, add the desired primary or secondary amine (1.2 eq) and continue stirring at room temperature for 12-24 hours.
-
Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove any precipitated urea byproduct. Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Biological Activity: A Focus on Anti-inflammatory and Analgesic Effects
Derivatives of this compound have demonstrated significant anti-inflammatory and analgesic properties in various preclinical models.
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is often evaluated using the carrageenan-induced paw edema model in rodents, a classic and reliable assay for acute inflammation.[2] In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by edema, which can be quantified over time. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Several studies have shown that certain derivatives of the 1,4-benzodioxan class exhibit anti-inflammatory activity comparable or even superior to that of the widely used NSAID, ibuprofen.[1]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [2][3][4]
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle) with free access to food and water.
-
Grouping and Administration: Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving various doses of the this compound derivative. Administer the vehicle (e.g., 0.5% carboxymethyl cellulose), standard drug, or test compound orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% w/v solution of λ-carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Analgesic Activity
The analgesic effects of these compounds are often assessed using models such as the acetic acid-induced writhing test, which is sensitive to peripherally acting analgesics.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
The primary mechanism underlying the anti-inflammatory and analgesic effects of many this compound derivatives is believed to be the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5]
The Role of COX Enzymes in Inflammation
The COX enzymes (COX-1 and COX-2) are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (PGs).[6] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.[7] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced at sites of inflammation by various pro-inflammatory stimuli.[7] The prostaglandins produced by COX-2 mediate the classic signs of inflammation, including pain, swelling, and fever.
Selective COX-2 Inhibition: A Therapeutic Advantage
Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective COX inhibitors, meaning they inhibit both COX-1 and COX-2.[6] While their inhibition of COX-2 accounts for their therapeutic effects, the concurrent inhibition of COX-1 is responsible for many of their well-known side effects, most notably gastrointestinal ulceration and bleeding.[8] Therefore, the development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery.
Several 1,4-benzodioxan derivatives have shown promising selectivity for COX-2 over COX-1 in in vitro assays.[5] This selectivity is a key factor in their potential for an improved safety profile compared to traditional NSAIDs.
Figure 1: Simplified diagram of the cyclooxygenase (COX) pathway and the site of action for selective COX-2 inhibitors.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have revealed several key features that influence their anti-inflammatory and analgesic potency.
-
Substitution on the Benzodioxan Ring: The position and nature of substituents on the 1,4-benzodioxan ring can significantly impact activity. For instance, studies on related (2,3-dihydrobenzo[3][4]dioxin-6-yl)acetic acid analogs have shown that substitution at the 6-position is optimal for anti-inflammatory activity, while substitution at the 2-position leads to a considerable decrease in potency.[9]
-
Modification of the Butanoic Acid Side Chain: Conversion of the carboxylic acid to amides and esters can modulate the compound's physicochemical properties, such as lipophilicity and solubility, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile and overall in vivo efficacy.
-
Introduction of Additional Moieties: The incorporation of other heterocyclic rings, such as piperazine, has been shown to yield derivatives with significant anti-inflammatory activity.[10] For example, in a series of piperazine derivatives containing the 1,4-benzodioxan moiety, a compound with an ortho-substituted methoxy group on the phenylpiperazine ring exhibited the highest anti-inflammatory activity.[10]
Table 1: Illustrative Structure-Activity Relationships of 1,4-Benzodioxan Derivatives
| Derivative Class | Key Structural Feature | Observed Biological Activity | Reference |
| Phenylpiperazine Derivatives | Ortho-methoxy substitution on the phenylpiperazine ring | Enhanced in vivo anti-inflammatory activity | [10] |
| Pyrrole-containing Derivatives | Specific pyrrole-substituted analogs | In vivo anti-inflammatory activity superior to ibuprofen | [1] |
| Acetic Acid Analogs | Acetic acid substituent at the 6-position of the benzodioxan ring | Optimal anti-inflammatory activity | [9] |
Future Directions and Therapeutic Potential
The promising preclinical data on the anti-inflammatory and analgesic activities of this compound derivatives, coupled with their potential for selective COX-2 inhibition, positions them as an exciting class of compounds for further investigation. Future research should focus on:
-
Lead Optimization: Systematic modification of the lead structures to further enhance potency, selectivity, and pharmacokinetic properties.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular interactions with the COX-2 active site through techniques such as X-ray crystallography and molecular modeling.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of the ADME and safety profiles of the most promising candidates to support their advancement into clinical development.
Conclusion
Derivatives of this compound represent a compelling and relatively underexplored area of medicinal chemistry with significant potential for the development of novel anti-inflammatory and analgesic drugs. Their structural relationship to known NSAIDs, combined with the versatility of the 1,4-benzodioxan scaffold, provides a solid foundation for the design of new chemical entities with improved efficacy and safety profiles. The information presented in this technical guide is intended to serve as a catalyst for further research and development in this promising field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 5. Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. partone.litfl.com [partone.litfl.com]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 10. [PDF] Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety. | Semantic Scholar [semanticscholar.org]
A-1205: A Technical Guide to the Therapeutic Targeting of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid
Executive Summary
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, designated herein as A-1205, is a small molecule featuring a 1,4-benzodioxan core linked to a γ-keto acid moiety. While direct pharmacological data on A-1205 is sparse in publicly accessible literature, its structural components are present in numerous biologically active compounds. This technical guide synthesizes evidence from structural analogue analysis, pharmacophore modeling, and established biochemical pathways to identify and prioritize potential therapeutic targets for A-1205. The primary hypothesized target is Aldose Reductase (AR), an enzyme strongly implicated in the pathogenesis of diabetic complications. Secondary potential targets include modulators of inflammatory pathways and G-protein coupled receptors (GPCRs) involved in neurotransmission. This document provides a comprehensive rationale for these hypotheses and outlines detailed, validated experimental workflows for target identification and validation, designed for researchers in drug discovery and development.
Introduction to A-1205: Structure and Rationale
A-1205 is an organic compound with the molecular formula C₁₂H₁₂O₅[1]. Its structure is characterized by two key pharmacophoric elements: the 1,4-benzodioxan scaffold and a 4-oxobutanoic acid side chain (a type of γ-keto acid).
-
1,4-Benzodioxan Scaffold: This heterocyclic moiety is a "privileged" structure in medicinal chemistry, found in a wide range of approved drugs and clinical candidates. Its derivatives exhibit diverse pharmacological activities, including α-adrenoceptor antagonism, serotonin (5-HT₁ₐ) receptor agonism, and anti-inflammatory effects through COX inhibition[2][3][4]. This scaffold's rigidity and potential for specific hydrogen bonding and hydrophobic interactions make it an excellent anchor for binding to various protein targets.
-
γ-Keto Acid Moiety: The 4-oxobutanoic acid portion provides a critical acidic group and a ketone. Carboxylic acid groups are common in enzyme inhibitors, often acting as a key interacting group with positively charged amino acid residues (e.g., Arginine, Lysine) in an active site. Specifically, this structural motif is found in compounds designed to inhibit enzymes like aldose reductase[5][6].
The combination of these two moieties in A-1205 suggests a high probability of interaction with specific biological targets, meriting a structured investigation.
Chemical Structure of A-1205:
-
IUPAC Name: this compound[1]
-
CAS Number: 54557-81-2[1]
-
Molecular Formula: C₁₂H₁₂O₅[1]
-
Molecular Weight: 236.22 g/mol [1]
Primary Hypothesized Target: Aldose Reductase (AKR1B1)
The most compelling hypothesis for the primary target of A-1205 is the enzyme Aldose Reductase (AR), a member of the aldo-keto reductase superfamily[5].
Rationale and Mechanistic Basis
Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol using NADPH as a cofactor[6][7]. Under hyperglycemic conditions, such as in uncontrolled diabetes mellitus, the increased flux through this pathway leads to the intracellular accumulation of sorbitol. This accumulation causes osmotic stress and subsequent tissue damage, contributing significantly to diabetic complications like retinopathy, neuropathy, and nephropathy[6][8]. Therefore, inhibiting aldose reductase is a well-established therapeutic strategy to prevent or mitigate these complications[7].
The structure-activity relationship (SAR) of known aldose reductase inhibitors (ARIs) strongly supports A-1205 as a potential candidate:
-
Acidic Head Group: Most potent ARIs possess an acidic functional group, typically a carboxylic acid or a related bioisostere. This group interacts with a key anionic binding site in the AR active pocket, forming critical hydrogen bonds with residues such as Tyr48 and His110[5]. The butanoic acid moiety of A-1205 perfectly fulfills this requirement.
-
Hydrophobic Tail: ARIs typically feature a hydrophobic, often aromatic, ring system that occupies a hydrophobic pocket in the enzyme[8]. The 1,4-benzodioxan ring of A-1205 serves as this hydrophobic anchor.
Compounds with a similar phenyl-keto-acid scaffold have been investigated as ARIs, demonstrating the validity of this general structure[5][9]. A-1205 represents a specific variation of this established pharmacophore.
Potential Therapeutic Application
If A-1205 proves to be a potent and selective ARI, it could be developed for the treatment and prevention of:
-
Diabetic Retinopathy
-
Diabetic Neuropathy
-
Diabetic Nephropathy
-
Cataract Formation in diabetic patients[6]
Secondary and Exploratory Targets
Based on the broad bioactivity of the 1,4-benzodioxan scaffold, several secondary targets are plausible and warrant investigation.
Central Nervous System (CNS) Receptors
Many 1,4-benzodioxan derivatives are known to interact with GPCRs in the CNS[2].
-
Serotonin (5-HT) Receptors: The 5-HT₁ₐ receptor, in particular, is a target for anxiolytic and antidepressant drugs containing the benzodioxan structure[4].
-
Adrenergic Receptors: The benzodioxan moiety is a core component of several α-adrenergic receptor antagonists[3].
Inflammatory Pathway Modulators
Aryl acetic and propionic acids derived from benzodioxane have been shown to inhibit cyclooxygenase (COX) enzymes, suggesting a potential anti-inflammatory role[2]. Given the structural similarity, A-1205 could exhibit inhibitory activity against COX-1 and/or COX-2.
Experimental Validation Strategy
A phased approach is recommended to systematically validate the hypothesized targets of A-1205. This strategy ensures a logical progression from initial biochemical screening to cellular and functional validation.
Phase 1: Primary Target Validation - Aldose Reductase Inhibition
The initial phase focuses on confirming the direct interaction and inhibitory potential of A-1205 against human recombinant aldose reductase (hrAR).
Workflow Diagram: Phase 1 Validation
Caption: Workflow for determining the in vitro inhibitory activity of A-1205 on Aldose Reductase.
Detailed Protocol: In Vitro Aldose Reductase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of A-1205 against human recombinant aldose reductase (hrAR).
-
Materials:
-
Human recombinant aldose reductase (hrAR)
-
DL-Glyceraldehyde (substrate)
-
β-Nicotinamide adenine dinucleotide phosphate (NADPH)
-
A-1205 (test compound), dissolved in DMSO
-
Epelrestat (positive control inhibitor)
-
Phosphate buffer (100 mM, pH 6.2)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Methodology:
-
Preparation: Prepare serial dilutions of A-1205 and Epelrestat in phosphate buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Mixture: In each well of the 96-well plate, add:
-
140 µL of 100 mM phosphate buffer (pH 6.2)
-
20 µL of NADPH solution (final concentration ~0.1 mM)
-
10 µL of hrAR enzyme solution
-
10 µL of A-1205 or control solution
-
-
Controls:
-
Negative Control: 10 µL of buffer/DMSO instead of inhibitor.
-
Positive Control: 10 µL of Epelrestat solution.
-
Blank: Assay mixture without the enzyme.
-
-
Incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Add 10 µL of DL-glyceraldehyde substrate solution (final concentration ~1 mM) to each well to start the reaction.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of A-1205.
-
Determine the percent inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot percent inhibition against the logarithm of A-1205 concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Phase 2: Cellular Target Engagement and Functional Outcome
This phase aims to confirm that A-1205 can inhibit AR activity within a cellular context and prevent the downstream pathological consequence of sorbitol accumulation.
Workflow Diagram: Phase 2 Validation
Caption: Workflow for assessing the effect of A-1205 on sorbitol accumulation in a cellular model.
Detailed Protocol: Cellular Sorbitol Accumulation Assay
-
Objective: To measure the ability of A-1205 to inhibit high glucose-induced sorbitol accumulation in a relevant cell line.
-
Materials:
-
Rat Lens Epithelial Cells (RLECs) or ARPE-19 cells (human retinal pigment epithelial).
-
Cell culture medium (e.g., DMEM).
-
Normal Glucose Medium (5.5 mM D-glucose).
-
High Glucose Medium (50 mM D-glucose).
-
A-1205 and positive control (e.g., Epelrestat).
-
Sorbitol Assay Kit (enzymatic) or access to LC-MS/MS.
-
MTT or similar cell viability assay kit.
-
-
Methodology:
-
Cell Seeding: Seed RLECs or ARPE-19 cells in 24-well plates and allow them to adhere overnight.
-
Treatment: Replace the medium with:
-
Normal Glucose Control: Normal Glucose Medium.
-
High Glucose Control: High Glucose Medium.
-
Test Groups: High Glucose Medium containing various concentrations of A-1205.
-
Positive Control: High Glucose Medium containing a known effective concentration of Epelrestat.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them using a suitable buffer (e.g., RIPA buffer or methanol extraction).
-
Sorbitol Quantification:
-
Clarify the lysate by centrifugation.
-
Measure the intracellular sorbitol concentration in the supernatant using a commercial sorbitol assay kit or by LC-MS/MS.
-
Normalize the sorbitol concentration to the total protein content of each sample (determined by BCA assay).
-
-
Viability Assessment: In a parallel plate, perform an MTT assay to ensure that the observed reduction in sorbitol is not due to compound toxicity.
-
-
Data Analysis: Compare the normalized sorbitol levels in A-1205-treated groups to the high glucose control. A statistically significant, dose-dependent reduction in sorbitol accumulation indicates effective cellular target engagement.
Summary of Data and Quantitative Insights
The following table summarizes the key experiments and expected outcomes for the validation of A-1205 as a potential therapeutic agent.
| Parameter | Experiment | Metric | Target Value / Expected Outcome | Rationale |
| Target Potency | In Vitro AR Inhibition | IC₅₀ | < 1 µM | Defines the biochemical potency against the primary target. Sub-micromolar activity is desirable for a lead compound. |
| Cellular Efficacy | Sorbitol Accumulation | EC₅₀ | < 10 µM | Demonstrates the ability of the compound to cross the cell membrane and engage the target in a cellular environment. |
| Cellular Safety | Cell Viability Assay | CC₅₀ | > 50 µM | Determines the concentration at which the compound becomes toxic to cells. |
| Selectivity Index | Calculation | SI = CC₅₀ / EC₅₀ | > 10 | A high selectivity index indicates a good therapeutic window, where the compound is effective at concentrations far below those that cause toxicity. |
Conclusion and Future Directions
The structural features of this compound (A-1205) strongly suggest that it is a promising candidate for inhibition of Aldose Reductase. The proposed experimental workflows provide a robust and validated path to confirm this hypothesis, starting with direct enzymatic inhibition and progressing to a functional cellular assay.
Successful validation of A-1205 as a potent and selective ARI in these preclinical models would warrant further investigation, including:
-
Selectivity Profiling: Testing A-1205 against other members of the aldo-keto reductase superfamily to ensure specificity for AR (AKR1B1).
-
Pharmacokinetic (ADME) Studies: Evaluating the absorption, distribution, metabolism, and excretion properties of the compound.
-
In Vivo Efficacy Studies: Testing A-1205 in animal models of diabetes (e.g., streptozotocin-induced diabetic rats) to assess its ability to prevent or reverse diabetic complications.
-
Exploratory Target Screening: If the primary hypothesis is not confirmed, broader screening against CNS receptors and inflammatory targets should be initiated based on the secondary hypotheses.
This guide provides the foundational logic and experimental framework necessary to unlock the therapeutic potential of A-1205.
References
- 1. This compound | C12H12O5 | CID 2758835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel benzodioxan derivative, 5-[3-[((2S)-1,4-benzodioxan-2-ylmethyl) amino]propoxy]-1,3-benzodioxole HCl (MKC-242), with anxiolytic-like and antidepressant-like effects in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Thermodynamic Studies of Simple Aldose Reductase-Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. mdpi.com [mdpi.com]
- 8. Aldose reductase inhibitors from the nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure–activity relationship studies of phenolic hydroxyl derivatives based on quinoxalinone as aldose reductase inhibitors with antioxidant activity - Beijing Institute of Technology [pure.bit.edu.cn]
Methodological & Application
Application Notes & Protocols: Synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, a valuable keto-acid intermediate in pharmaceutical research and drug development. The primary synthetic route detailed is the Friedel-Crafts acylation of 1,4-benzodioxan with succinic anhydride, a robust and widely employed method for forming aryl ketones.[1] This guide offers an in-depth explanation of the reaction mechanism, a detailed step-by-step experimental protocol, safety considerations, and methods for purification and characterization. The content is tailored for researchers, scientists, and professionals in drug development, providing both the practical steps and the scientific rationale behind them.
Introduction and Significance
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds, including agents with anti-inflammatory, anticancer, and antihypertensive properties.[2][3] this compound serves as a key precursor, incorporating both an aromatic ketone and a carboxylic acid moiety. This bifunctional nature allows for diverse subsequent chemical modifications, making it an essential building block for constructing more complex molecular architectures.[4] The synthesis described herein utilizes the classic Friedel-Crafts acylation, an electrophilic aromatic substitution reaction, to efficiently couple the 1,4-benzodioxan ring system with a four-carbon chain derived from succinic anhydride.[5]
Reaction Mechanism: Friedel-Crafts Acylation
The core of this synthesis is the electrophilic attack of an acylium ion on the electron-rich 1,4-benzodioxan ring. The reaction proceeds through several key steps, which are crucial to understand for optimizing reaction conditions and troubleshooting.[1][6]
-
Generation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates with one of the carbonyl oxygens of succinic anhydride. This complexation polarizes the anhydride, facilitating its opening and the formation of a highly electrophilic acylium ion intermediate.[1][7]
-
Electrophilic Aromatic Substitution: The 1,4-benzodioxan molecule, activated by the two electron-donating ether groups, acts as a nucleophile. It attacks the acylium ion. The substitution occurs predominantly at the 6-position, which is para to one of the activating ether groups, due to steric and electronic factors.
-
Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to restore the aromaticity of the benzene ring. The AlCl₃ complexed with the product's ketone and carboxylic acid groups is then hydrolyzed during the aqueous workup.[6]
Caption: Key mechanistic steps in the Friedel-Crafts acylation.
Detailed Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of the target compound. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | CAS No. | Mol. Weight | Amount (moles) | Equivalents |
| 1,4-Benzodioxan | 493-09-4 | 136.15 g/mol | 73.4 mmol | 1.0 |
| Succinic Anhydride | 108-30-5 | 100.07 g/mol | 80.7 mmol | 1.1 |
| Aluminum Chloride (anhydrous) | 7446-70-0 | 133.34 g/mol | 161.5 mmol | 2.2 |
| Nitrobenzene (Solvent) | 98-95-3 | 123.11 g/mol | - | - |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 g/mol | - | - |
| Deionized Water | 7732-18-5 | 18.02 g/mol | - | - |
| Crushed Ice | - | - | - | - |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Synthetic Procedure
-
Reaction Setup: Assemble the three-necked flask with the magnetic stirrer, thermometer, and dropping funnel. Attach the reflux condenser fitted with a drying tube to the central neck. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.
-
Initial Charging: Charge the flask with 1,4-benzodioxan (10.0 g, 73.4 mmol) and succinic anhydride (8.08 g, 80.7 mmol) dissolved in nitrobenzene (150 mL). Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Cool the reaction mixture to 0-5 °C using an ice bath. Begin the slow, portion-wise addition of anhydrous aluminum chloride (21.5 g, 161.5 mmol) over a period of 45-60 minutes. Causality Note: This slow addition at low temperature is critical to control the highly exothermic nature of the AlCl₃ complexation and reaction, preventing potential side reactions.[5]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and maintain it for 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Reaction Quenching and Workup: After the reaction is complete, cool the flask back to room temperature and then place it in a large ice bath. Cautiously pour the reaction mixture onto a vigorously stirred slurry of crushed ice (approx. 400 g) and concentrated hydrochloric acid (100 mL). Trustworthiness Note: This step hydrolyzes the aluminum complexes formed during the reaction and protonates the carboxylate, making the product insoluble in the acidic aqueous layer.[4]
-
Product Isolation: The crude product will precipitate as a solid. If nitrobenzene is used as a solvent, it can be removed by steam distillation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude solid with cold water until the filtrate is neutral to litmus paper. For further purification, the solid can be dissolved in a 5% w/v sodium bicarbonate solution, followed by extraction with ether to remove any non-acidic impurities. The aqueous layer is then re-acidified with dilute hydrochloric acid to precipitate the purified this compound. The final product is collected by filtration, washed with water, and dried under vacuum.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 3. tsijournals.com [tsijournals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. mdpi.com [mdpi.com]
Synthetic Route for 4-(2,3-dihydrobenzo[b]dioxin-6-yl)-4-oxobutanoic Acid: An Application Note and Protocol
Synthetic Route for 4-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-4-oxobutanoic Acid: An Application Note and Protocol
Introduction
4-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-4-oxobutanoic acid, a key building block in medicinal chemistry, holds significant importance as a precursor in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a benzodioxin core linked to a keto-acid side chain, is found in compounds investigated for a range of therapeutic applications. This document provides a comprehensive guide for the synthesis of this valuable intermediate, intended for researchers, scientists, and professionals in drug development. The protocol herein is presented with a focus on the underlying chemical principles, ensuring a thorough understanding of the synthetic strategy and promoting reproducible, high-yield outcomes.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of the target molecule and its precursors is fundamental to a successful synthesis.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-4-oxobutanoic acid | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid | 54557-81-2 | C₁₂H₁₂O₅ | 236.22 |
| 1,4-Benzodioxan | 2,3-dihydrobenzo[b][1][2]dioxine | 493-09-4 | C₈H₈O₂ | 136.15 |
| Succinic anhydride | Dihydrofuran-2,5-dione | 108-30-5 | C₄H₄O₃ | 100.07 |
| Aluminum chloride | Aluminum trichloride | 7446-70-0 | AlCl₃ | 133.34 |
Data sourced from PubChem[1].
Synthetic Approach: The Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of 4-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-4-oxobutanoic acid is the Friedel-Crafts acylation of 1,4-benzodioxan with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings[3].
Reaction Mechanism
The reaction proceeds via the formation of an acylium ion intermediate. The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of succinic anhydride, rendering the other carbonyl carbon highly electrophilic. This is followed by the opening of the anhydride ring to generate the acylium ion. The electron-rich 1,4-benzodioxan ring then acts as a nucleophile, attacking the acylium ion. Subsequent loss of a proton restores aromaticity and, after an aqueous workup to hydrolyze the aluminum complexes, yields the desired product.
Caption: Mechanism of the Friedel-Crafts Acylation.
Detailed Experimental Protocol
This protocol is a conventional method for the Friedel-Crafts acylation of 1,4-benzodioxan.
Materials and Reagents:
-
1,4-Benzodioxan (1.0 eq)
-
Succinic anhydride (1.1 eq)
-
Anhydrous aluminum chloride (2.5 eq)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate (5% aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube, add anhydrous aluminum chloride (2.5 eq).
-
Solvent Addition: Add anhydrous dichloromethane to the flask via the dropping funnel.
-
Cooling: Cool the stirred suspension to 0-5 °C in an ice bath.
-
Addition of Reactants: In a separate flask, dissolve 1,4-benzodioxan (1.0 eq) and succinic anhydride (1.1 eq) in anhydrous dichloromethane. Transfer this solution to the dropping funnel and add it dropwise to the stirred aluminum chloride suspension over a period of 30-45 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.
-
Washing: Wash the combined organic layers with deionized water, followed by a 5% aqueous sodium bicarbonate solution to remove any unreacted succinic acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure 4-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-4-oxobutanoic acid as a solid.
Characterization and Quality Control
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic signals for the aromatic protons of the benzodioxin ring, the methylene protons of the dioxin ring, and the methylene protons of the butanoic acid chain.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the presence of all 12 carbon atoms in their respective chemical environments, including the carbonyl and carboxylic acid carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the carboxylic acid O-H stretch (broad), the C=O stretch of the ketone and carboxylic acid, and the C-O stretches of the ether linkages in the dioxin ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated molecular weight.
Safety Precautions
-
Aluminum chloride is a corrosive and moisture-sensitive solid. It reacts violently with water, releasing heat and HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.
-
Concentrated hydrochloric acid is highly corrosive and causes severe burns. Handle with extreme care and appropriate PPE.
-
The quenching step of the reaction is highly exothermic . Perform this step slowly and with adequate cooling.
Conclusion
The Friedel-Crafts acylation of 1,4-benzodioxan with succinic anhydride provides a reliable and efficient route to 4-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-4-oxobutanoic acid. The detailed protocol and characterization guidelines presented in this application note are designed to assist researchers in the successful synthesis and validation of this important chemical intermediate. Adherence to the described procedures and safety precautions is essential for achieving high-purity material in a safe and reproducible manner.
Application Note: Synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid via Friedel-Crafts Acylation
An in-depth guide to the synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid through Friedel-Crafts acylation is provided below for researchers, scientists, and professionals in drug development. This document offers a detailed reaction mechanism, experimental protocols, and insights into the causality of experimental choices.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules.[1] Its structure, featuring a benzodioxane moiety linked to a keto-acid side chain, makes it a versatile building block. The primary synthetic route to this compound is the Friedel-Crafts acylation of 1,4-benzodioxane with succinic anhydride, a classic example of electrophilic aromatic substitution.[2] This application note provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and critical insights for its successful synthesis.
Reaction Mechanism: A Step-by-Step Analysis
The formation of this compound proceeds via a Friedel-Crafts acylation mechanism.[3][4] This reaction involves the introduction of an acyl group onto an aromatic ring.[5] The overall transformation is depicted below:
Caption: Overall reaction scheme.
The reaction mechanism can be dissected into three key stages:
1. Generation of the Acylium Ion Electrophile:
The reaction is initiated by the activation of succinic anhydride by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[6][7] The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, which polarizes the C=O bond and makes the other carbonyl carbon highly electrophilic.[8] This complex then undergoes ring-opening to generate a resonance-stabilized acylium ion.[4][9][10] This acylium ion is the potent electrophile that will be attacked by the aromatic ring.
Caption: Formation of the acylium ion.
2. Electrophilic Aromatic Substitution:
The electron-rich 1,4-benzodioxane ring acts as a nucleophile and attacks the electrophilic acylium ion.[2] The two ether groups of 1,4-benzodioxane are activating and ortho-, para-directing. The acylation occurs predominantly at the 6-position (para to one of the ether groups) due to reduced steric hindrance compared to the 5-position (ortho). This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]
3. Rearomatization and Work-up:
A weak base, typically AlCl₄⁻ (formed from AlCl₃ and the leaving group), removes a proton from the carbon atom of the ring that is bonded to the new acyl group.[9] This step restores the aromaticity of the ring. An aqueous work-up is then necessary to hydrolyze the aluminum-ketone complex and protonate the carboxylate to yield the final product, this compound.[3]
Caption: Electrophilic attack and product formation.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,4-Benzodioxane | 136.15 | 13.6 g | 0.10 |
| Succinic Anhydride | 100.07 | 10.0 g | 0.10 |
| Anhydrous Aluminum Chloride | 133.34 | 29.3 g | 0.22 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Hydrochloric Acid (conc.) | - | 30 mL | - |
| Water | - | 200 mL | - |
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add succinic anhydride (10.0 g, 0.10 mol) and dichloromethane (50 mL).
-
Addition of Reactant: Add 1,4-benzodioxane (13.6 g, 0.10 mol) to the suspension and stir until a clear solution is obtained.
-
Catalyst Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add anhydrous aluminum chloride (29.3 g, 0.22 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The use of anhydrous AlCl₃ is crucial as its Lewis acidity is diminished in the presence of water.[7]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (30 mL). This step should be performed in a well-ventilated fume hood due to the evolution of HCl gas.
-
Work-up: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic extracts and wash with water (100 mL) and then with brine (100 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Causality Behind Experimental Choices
-
Stoichiometry of AlCl₃: More than a stoichiometric amount of AlCl₃ is required because it forms a complex with the carbonyl group of the product ketone, rendering it inactive as a catalyst.[3][11]
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions because water reacts with and deactivates the aluminum chloride catalyst.[7]
-
Solvent: Dichloromethane is a common solvent for Friedel-Crafts reactions as it is relatively unreactive and can dissolve the reactants and the aluminum chloride complex.
-
Temperature Control: The initial addition of AlCl₃ is performed at low temperatures to control the exothermic reaction and prevent unwanted side reactions.
Conclusion
The Friedel-Crafts acylation of 1,4-benzodioxane with succinic anhydride is an efficient method for the synthesis of this compound. A thorough understanding of the reaction mechanism and careful control of the reaction conditions are paramount for achieving a high yield of the desired product. This application note provides the necessary theoretical background and a practical protocol to aid researchers in the successful synthesis of this important chemical intermediate.
References
- 1. This compound | C12H12O5 | CID 2758835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
Application Notes and Protocols for the Purification of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic Acid
Introduction
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid is a molecule of interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of novel therapeutic agents. The purity of this compound is paramount, as even trace impurities can significantly impact the outcome of subsequent synthetic steps and biological assays. This document provides a comprehensive guide to the purification of this compound, offering detailed protocols for recrystallization, acid-base extraction, and column chromatography. The methodologies described herein are designed to be robust and adaptable, enabling researchers to obtain this compound with a high degree of purity.
The structural features of this compound, namely the aromatic ketone and the carboxylic acid moiety, dictate the purification strategies. The acidic nature of the carboxylic group allows for facile separation from non-acidic impurities via acid-base extraction. The crystalline nature of many keto-carboxylic acids suggests that recrystallization is a powerful tool for achieving high purity. Finally, column chromatography offers a high-resolution technique for the removal of closely related impurities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of any successful purification strategy. While experimental data for this compound is not extensively published, we can infer certain characteristics from its structure and from related compounds.
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₁₂H₁₂O₅[1] | - |
| Molecular Weight | 236.22 g/mol [1] | Important for calculating molar equivalents and yields. |
| Appearance | Likely a solid at room temperature. | Enables purification by recrystallization. |
| pKa | Not experimentally determined. Estimated to be around 4-5 due to the carboxylic acid group. | Crucial for developing an effective acid-base extraction protocol. The compound will be ionized and water-soluble at pH > pKa. |
| Melting Point | Not experimentally determined. A related compound, 4-oxo-4-phenylbutanoic acid, has a melting point of 114-117 °C.[2] | A sharp melting point is an indicator of purity. This range provides a starting point for characterization. |
| Solubility | Not experimentally determined. Expected to be soluble in polar organic solvents and aqueous base. | Key for selecting a suitable recrystallization solvent and mobile phase for chromatography. |
Purification Methodologies
The choice of purification method will depend on the nature and quantity of the impurities present in the crude material. Often, a combination of techniques is employed to achieve the desired level of purity.
Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid functional group to separate it from neutral and basic impurities. The principle lies in the differential solubility of the protonated (neutral) and deprotonated (anionic) forms of the compound in aqueous and organic phases.[3][4]
-
Choice of Base: A weak inorganic base like sodium bicarbonate (NaHCO₃) is typically sufficient to deprotonate the carboxylic acid without causing hydrolysis of other functional groups. Its use ensures that only acidic compounds are extracted into the aqueous layer.
-
Choice of Organic Solvent: A water-immiscible organic solvent in which the neutral compound is soluble is required. Dichloromethane or ethyl acetate are common choices.
-
Back Extraction: After separation, the aqueous layer containing the deprotonated compound is acidified to regenerate the neutral, water-insoluble form, which can then be extracted back into an organic solvent.
Caption: Workflow for purification by acid-base extraction.
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Extraction: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The aqueous layer (typically the top layer with ethyl acetate and the bottom layer with dichloromethane) contains the sodium salt of the desired product. Drain the aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete transfer of the acidic product.
-
Combine Aqueous Layers: Combine all the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2), as indicated by litmus paper. The purified product should precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[5] An ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities remain soluble at all temperatures.
-
Solvent Selection: The choice of solvent is critical. A good solvent will have a steep solubility curve for the target compound. For a compound like this compound, polar protic or aprotic solvents are likely candidates. Based on the related compound 4-oxo-4-phenylbutanoic acid, water or benzene could be effective.[2][5] A solvent screen is the most reliable way to identify the optimal solvent.
-
Cooling Rate: Slow cooling is crucial to allow for the formation of a well-ordered crystal lattice, which excludes impurities. Rapid cooling can lead to the trapping of impurities within the crystals.
Caption: General workflow for purification by recrystallization.
Part A: Solvent Screening
-
Place a small amount (e.g., 20-30 mg) of the crude product into several test tubes.
-
To each test tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the solubility at room temperature.
-
If the solid is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, and forms well-defined crystals upon cooling.
Part B: Bulk Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the hot solvent until the solid just dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes to adsorb colored impurities.
-
If insoluble impurities are present (including charcoal if used), perform a hot filtration through a fluted filter paper into a pre-warmed flask.
-
Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For an acidic compound like this compound, silica gel is a common stationary phase.
-
Stationary Phase: Silica gel is a polar stationary phase. The polar carboxylic acid group of the target compound will interact strongly with the silica gel.
-
Mobile Phase: A mixture of a non-polar and a more polar solvent is typically used. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity. For acidic compounds, adding a small amount of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase can improve peak shape and reduce tailing by keeping the carboxylic acid protonated.
-
TLC Analysis: Thin-layer chromatography (TLC) is essential for determining the appropriate solvent system and for monitoring the progress of the column chromatography.
Caption: Workflow for purification by column chromatography.
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate). Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol). A good solvent system will give a retention factor (Rf) of around 0.3 for the desired compound. Adding 0.5-1% acetic acid to the eluent can improve the resolution.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to move the compounds down the column.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Purity Assessment
After purification, it is essential to assess the purity of the final product. Common analytical techniques for this purpose include:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Melting Point Analysis: A sharp and narrow melting point range is characteristic of a pure compound.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.
Conclusion
The purification of this compound can be effectively achieved through a systematic application of standard organic chemistry techniques. The choice of method will be dictated by the specific impurities present and the desired final purity. For general purification from non-acidic contaminants, acid-base extraction is a highly efficient first step. Recrystallization offers the potential for obtaining highly pure crystalline material, provided a suitable solvent is identified. For the removal of closely related analogs, column chromatography provides the necessary resolving power. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently purify this valuable synthetic intermediate for their drug discovery and development endeavors.
References
Application Notes and Protocols for the Comprehensive Characterization of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a suite of detailed analytical protocols for the robust characterization of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid , a molecule of interest in pharmaceutical and chemical research. This document moves beyond a simple listing of methods to offer a strategic workflow, explaining the scientific rationale behind the selection of each technique and the experimental parameters. The protocols herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for structural elucidation, purity assessment, and physicochemical profiling. This guide is intended to empower researchers to confidently and accurately characterize this and structurally related compounds.
Introduction: The Imperative for Rigorous Characterization
This compound, with the molecular formula C₁₂H₁₂O₅ and a molecular weight of 236.22 g/mol , is a bifunctional molecule incorporating a benzodioxin moiety, a ketone, and a carboxylic acid.[1] This unique combination of functional groups suggests potential applications in medicinal chemistry and materials science. As with any compound intended for further development, a thorough and unambiguous characterization is paramount. This involves not only confirming the chemical identity and structure but also determining its purity, identifying potential impurities, and understanding its physical properties.
This application note details a multi-technique approach for the comprehensive analysis of this compound, ensuring a holistic understanding of its chemical nature. The workflow is designed to provide orthogonal data, where each technique corroborates the findings of the others, leading to a high degree of confidence in the final characterization.
Physicochemical Properties Summary
A foundational understanding of the physicochemical properties of a compound is essential for the development of appropriate analytical methodologies. The following table summarizes the key computed properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₅ | PubChem[1] |
| Molecular Weight | 236.22 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 54557-81-2 | PubChem[1] |
Strategic Analytical Workflow
A logical and efficient workflow is critical for the comprehensive characterization of a novel compound. The following diagram illustrates the proposed analytical strategy, beginning with fundamental chromatographic purity assessment and culminating in detailed structural and physical characterization.
Caption: Strategic workflow for the characterization of the target compound.
Chromatographic Analysis: Purity and Impurity Profiling
Chromatographic techniques are indispensable for assessing the purity of a compound and for the separation and potential identification of any impurities.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC is a cornerstone technique for separating components in a mixture. For this compound, a reversed-phase HPLC method is proposed, which separates compounds based on their hydrophobicity. The presence of aromatic and carbonyl chromophores in the molecule allows for sensitive detection using a UV detector.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient is recommended for effective separation of potential impurities. A starting point could be 95% A, ramping to 5% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm and 280 nm are good starting points based on the aromatic nature of the compound. A photodiode array (PDA) detector is highly recommended to obtain full UV spectra for peak purity analysis.
-
-
Data Analysis:
-
The purity of the main peak can be determined by calculating the area percentage.
-
Peak tailing and symmetry should be evaluated to assess the quality of the chromatography.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This is particularly useful for detecting and identifying impurities at very low levels. The mass spectrometer provides molecular weight information and fragmentation patterns that can aid in the structural elucidation of unknown impurities.
Protocol:
-
Sample Preparation:
-
Prepare the sample as described for HPLC-UV analysis, but at a lower concentration (e.g., 10-100 µg/mL) to avoid detector saturation.
-
-
Instrumentation and Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times. The same column and mobile phase system as for HPLC-UV can be used as a starting point.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments.[2][3]
-
Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated. Given the presence of a carboxylic acid, negative ion mode is likely to be more sensitive.
-
MS Scan Mode: Full scan mode to detect all ions within a specified mass range, followed by data-dependent MS/MS acquisition to obtain fragmentation spectra of the most abundant ions.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected m/z of the target compound.
-
Analyze the full scan data for the presence of other ions that could correspond to impurities.
-
Interpret the MS/MS spectra of any detected impurities to propose potential structures.
-
Structural Elucidation: Defining the Molecular Architecture
A combination of spectroscopic techniques is essential for the unambiguous determination of the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution.[4][5] By analyzing the chemical shifts, coupling constants, and integrations in ¹H NMR, and the chemical shifts in ¹³C NMR, the connectivity of atoms within the molecule can be determined. Two-dimensional (2D) NMR experiments provide further confirmation of these connections.
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent will depend on the solubility of the compound.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the number and environment of carbon atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.
-
-
-
-
Expected Spectral Features and Interpretation:
-
¹H NMR: Expect signals for the aromatic protons, the protons of the dihydrodioxin ring, and the aliphatic protons of the butanoic acid chain. The integration of these signals should be consistent with the number of protons in each environment.
-
¹³C NMR: Expect signals for the aromatic carbons, the carbons of the dihydrodioxin ring, the carbonyl carbons (ketone and carboxylic acid), and the aliphatic carbons.
-
The combination of 1D and 2D NMR data should allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the structure of the molecule.
-
Caption: Workflow for NMR-based structural elucidation.
High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion.[2] This accuracy allows for the determination of the elemental composition of the molecule, providing strong evidence for the proposed chemical formula.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Instrumentation and Analysis:
-
Mass Spectrometer: A high-resolution instrument such as a TOF, Orbitrap, or FT-ICR is required.
-
Ionization: ESI is a common and suitable ionization technique.
-
Analysis: The instrument is calibrated using a known standard. The sample is then introduced, and the m/z of the molecular ion is measured with high precision.
-
-
Data Analysis:
-
The measured m/z is used to calculate the elemental composition using software that considers the isotopic abundances of the elements.
-
The calculated formula should match the expected formula of C₁₂H₁₂O₅.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The absorption bands in the spectrum correspond to specific functional groups present in the molecule, providing a molecular "fingerprint".[6]
Protocol:
-
Sample Preparation:
-
For a solid sample, the attenuated total reflectance (ATR) technique is highly recommended due to its simplicity and minimal sample preparation.[1] Place a small amount of the powdered sample directly on the ATR crystal.
-
Alternatively, the KBr pellet method can be used.[7][8] Mix a small amount of the sample with dry KBr powder and press it into a transparent pellet.
-
-
Instrumentation and Analysis:
-
An FTIR spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum (of the empty ATR crystal or a pure KBr pellet) should be collected and subtracted from the sample spectrum.
-
-
Expected Spectral Features:
-
O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Bands around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
-
C=O stretch (ketone and carboxylic acid): Strong absorption bands in the region of 1760-1670 cm⁻¹. The two carbonyl groups may appear as distinct or overlapping peaks.
-
C=C stretch (aromatic): Bands in the 1600-1450 cm⁻¹ region.
-
C-O stretch (ether and carboxylic acid): Bands in the 1300-1000 cm⁻¹ region.
-
Physicochemical Characterization: Thermal Properties
Understanding the thermal behavior of a compound is crucial for handling, storage, and formulation development.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, heat of fusion, and can also be used to assess the purity of a crystalline solid.[9][10]
Protocol:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Crimp the pan with a lid.
-
-
Instrumentation and Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
-
Data Analysis:
-
The melting point is determined as the onset or peak of the melting endotherm.
-
The heat of fusion (ΔHfus) is calculated from the area of the melting peak.
-
Purity can be estimated using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[11]
-
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of a compound.[10][12]
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
-
Instrumentation and Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
-
Data Analysis:
-
The TGA thermogram shows the percentage of weight loss as a function of temperature.
-
The onset of decomposition is the temperature at which significant weight loss begins.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of decomposition.
-
Conclusion: A Framework for Confidence
The analytical techniques and protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By systematically applying this multi-technique approach, researchers can achieve an unambiguous confirmation of the compound's structure, a reliable assessment of its purity, and a thorough understanding of its fundamental physicochemical properties. This rigorous characterization is a critical and indispensable step in the advancement of any scientific or drug development program.
References
- 1. jascoinc.com [jascoinc.com]
- 2. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 3. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rtilab.com [rtilab.com]
- 7. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. tainstruments.com [tainstruments.com]
- 10. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 11. mt.com [mt.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
The Versatile Scaffolding of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic Acid in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, a bifunctional molecule incorporating the privileged 1,4-benzodioxin motif and a reactive γ-keto acid side chain, has emerged as a valuable intermediate for the synthesis of a diverse array of pharmacologically active compounds. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The 1,4-benzodioxin ring system is a well-established pharmacophore found in numerous clinically significant drugs, particularly those targeting the cardiovascular and central nervous systems. Its conformational rigidity and ability to engage in key binding interactions make it an attractive starting point for ligand design. The presence of both a ketone and a carboxylic acid functionality in this compound offers orthogonal chemical handles for the construction of more complex molecular architectures, enabling the exploration of a wide chemical space.
This document will delve into two primary applications of this versatile building block: the synthesis of pyridazinone derivatives with potential cardiovascular activity and the preparation of γ-aminobutanoic acid (GABA) analogues through reductive amination.
Application 1: Synthesis of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridazin-3(2H)-one Derivatives as Potential Cardiovascular Agents
The pyridazin-3(2H)-one core is a recognized "wonder nucleus" in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antihypertensive, cardiotonic, anti-inflammatory, and analgesic properties.[1][2] The synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones is readily achieved through the cyclocondensation of a γ-keto acid with hydrazine hydrate.[3][4] This straightforward and efficient reaction makes this compound an ideal precursor for generating a library of novel pyridazinone derivatives.
Mechanistic Rationale and Therapeutic Potential
The resulting 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dihydropyridazin-3(2H)-one scaffold combines two pharmacologically important moieties. The 1,4-benzodioxin group is a known constituent of cardiovascular drugs, while the pyridazinone ring is a versatile heterocycle with a proven track record in modulating cardiovascular function. Derivatives of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone have shown significant potential as cardiotonic agents and antihypertensives.[1][4][5] For instance, certain pyridazinone derivatives have been identified as potent positive inotropic agents, some even more so than clinically used drugs like amrinone and milrinone.[6] The mechanism of action for many cardiotonic pyridazinones involves the selective inhibition of cardiac phosphodiesterase fraction III.[6]
While specific biological data for 6-(2,3-dihydro-1,4-benzodioxin-6-yl) substituted pyridazinones is an area of active investigation, the established antihypertensive and cardiotonic activities of analogous compounds provide a strong rationale for the exploration of this chemical space. The following table summarizes the reported activities of some representative 6-aryl-pyridazinone derivatives.
| Compound Structure | Biological Activity | Key Findings | Reference |
| 6-[4-(4-pyridylamino)phenyl]-4,5-dihydro-3(2H)-pyridazinone | Potent positive inotropic and vasodilating activity | More potent than amrinone and milrinone. | [6] |
| 6-(4-Methanesulfonamidophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one | Significant inodilatory properties | Vasorelaxant activity in the nanomolar range (IC50 = 0.08 ± 0.01 µmol L-1). | [7] |
| Various 6-(substituted-phenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-one derivatives | Antihypertensive activity | Several compounds showed good antihypertensive activity in the Tail Cuff method. | [5] |
Experimental Protocol: Synthesis of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,5-dihydropyridazin-3(2H)-one
This protocol describes a general procedure for the synthesis of the title pyridazinone derivative based on established methods for analogous compounds.[3][4]
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Glacial acetic acid (optional, for catalysis)
-
Distilled water
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1 equivalent of this compound in ethanol (approximately 10-15 mL per gram of starting material).
-
Addition of Hydrazine Hydrate: To the stirred solution, add 1.5 to 2 equivalents of hydrazine hydrate. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (a suitable eluent system would be a mixture of ethyl acetate and hexane). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into a beaker containing ice-cold water with stirring. A solid precipitate of the pyridazinone product should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,5-dihydropyridazin-3(2H)-one.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
References
- 1. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]
- 4. actascientific.com [actascientific.com]
- 5. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]
The Versatile Building Block: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic Acid in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The 1,4-benzodioxane motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties, including its rigid framework and potential for hydrogen bonding, allow for favorable interactions with a variety of biological targets. This has led to the development of numerous drugs and clinical candidates for treating a wide range of conditions, from cardiovascular diseases to central nervous system disorders. At the heart of many of these synthetic endeavors lies 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, a bifunctional building block that provides a strategic entry point for the elaboration of complex molecular architectures.
This comprehensive guide delves into the synthesis and application of this versatile ketoacid, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development. We will explore its preparation via the classic Friedel-Crafts acylation and showcase its utility in constructing key heterocyclic systems, such as pyridazinones, as well as its transformation into other valuable intermediates through chemoselective reductions.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₅ | [3] |
| Molecular Weight | 236.22 g/mol | [3] |
| CAS Number | 54557-81-2 | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 76°C | [4] |
| Boiling Point | 379.7°C at 760 mmHg | [4] |
| Density | 1.242 g/cm³ | [4] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Core Synthesis: The Friedel-Crafts Acylation of 1,4-Benzodioxan
The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 1,4-benzodioxan with succinic anhydride. This electrophilic aromatic substitution reaction is a robust and scalable method for forming the key carbon-carbon bond.[5]
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion intermediate. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing the C-O bond and facilitating its cleavage to generate the acylium ion. The electron-rich 1,4-benzodioxan ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Finally, deprotonation of the aromatic ring restores aromaticity and, after an aqueous workup to hydrolyze the aluminum complexes, yields the desired product.[6]
Figure 1: General workflow for the Friedel-Crafts acylation of 1,4-benzodioxan with succinic anhydride.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for Friedel-Crafts acylation of aromatic compounds with succinic anhydride.[5]
Materials:
-
1,4-Benzodioxan (1.0 eq)
-
Succinic anhydride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 1,4-benzodioxan (1.0 eq) and anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add succinic anhydride (1.1 eq). Cool the mixture to 0 °C using an ice bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (2.5 eq) portion-wise, maintaining the internal temperature below 10 °C. An exothermic reaction and evolution of HCl gas may be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) to afford this compound as a solid.
Applications in the Synthesis of Bioactive Heterocycles: The Pyridazinone Core
A primary application of 4-aryl-4-oxobutanoic acids is in the synthesis of pyridazinone derivatives, a class of heterocycles with a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, and anticancer properties.[7][8] The reaction proceeds via a condensation reaction between the ketoacid and a hydrazine derivative.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the hydrazine on the ketone carbonyl of the 4-aryl-4-oxobutanoic acid, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen of the hydrazine on the carboxylic acid, followed by dehydration to yield the stable six-membered pyridazinone ring.
Figure 2: Synthesis of a pyridazinone derivative from this compound.
Detailed Experimental Protocol: Synthesis of 6-(2,3-Dihydro-1,4-benzodioxan-6-yl)-4,5-dihydropyridazin-3(2H)-one
This protocol is adapted from general procedures for the synthesis of pyridazinones from 4-aryl-4-oxobutanoic acids.[7]
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (80% solution) (1.2 eq)
-
Ethanol
-
Water
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield 6-(2,3-Dihydro-1,4-benzodioxan-6-yl)-4,5-dihydropyridazin-3(2H)-one as a crystalline solid.
Chemoselective Reduction of the Ketone Functionality
The ketone group in this compound can be selectively reduced to a methylene group, providing access to 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid. This transformation is valuable for removing the carbonyl functionality after it has served its purpose in directing the initial acylation to the desired position on the aromatic ring. The Wolff-Kishner reduction is a classic and effective method for this conversion under basic conditions.[9][10]
Reaction Mechanism
The Wolff-Kishner reduction involves the in-situ formation of a hydrazone by reacting the ketone with hydrazine. Under strongly basic conditions and high temperatures, the hydrazone is deprotonated, and subsequent proton transfers and the irreversible loss of nitrogen gas lead to the formation of a carbanion. This carbanion is then protonated by the solvent to yield the final alkane product.[11]
Figure 3: Key steps in the Wolff-Kishner reduction of this compound.
Detailed Experimental Protocol: Synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
This protocol is a representative procedure for the Wolff-Kishner reduction.[12]
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (85% solution) (4.0 eq)
-
Potassium hydroxide (KOH) (4.0 eq)
-
Diethylene glycol (DEG)
-
Hydrochloric acid (for acidification)
-
Water
-
Diethyl ether or ethyl acetate (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Distillation apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Hydrazone Formation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), diethylene glycol, and hydrazine hydrate (4.0 eq). Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone.
-
Addition of Base: Cool the reaction mixture and add potassium hydroxide pellets (4.0 eq).
-
Reduction: Equip the flask with a distillation apparatus and heat the mixture to a temperature where water and excess hydrazine distill off. Once the temperature of the reaction mixture reaches approximately 180-200 °C, replace the distillation head with a reflux condenser and continue heating at this temperature for 3-4 hours. The evolution of nitrogen gas should be observed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Acidification and Extraction: Acidify the aqueous solution to a pH of 1-2 with concentrated hydrochloric acid. Extract the product with diethyl ether or ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid can be purified by recrystallization or column chromatography.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the presence of two distinct functional groups—a ketone and a carboxylic acid—provide a rich platform for the synthesis of a diverse array of complex molecules. The protocols detailed in this guide for the synthesis of pyridazinones and the selective reduction of the ketone functionality highlight just a fraction of the potential applications of this compound. As the demand for novel therapeutics containing the 1,4-benzodioxane scaffold continues to grow, the importance of this key intermediate in drug discovery and development is set to expand. Future research will likely focus on developing even more efficient and sustainable methods for its synthesis and exploring its use in the construction of novel polycyclic and heterocyclic systems with unique biological activities.
References
- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 2. scirp.org [scirp.org]
- 3. This compound | C12H12O5 | CID 2758835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. ricerca.unich.it [ricerca.unich.it]
- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 10. adichemistry.com [adichemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Evaluation of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid as a Novel PARP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR), playing a pivotal role in the repair of single-strand DNA breaks (SSBs).[1][2] Its inhibition has emerged as a validated and powerful therapeutic strategy in oncology, particularly for cancers harboring defects in homologous recombination repair, such as those with BRCA1/2 mutations.[3][4] This document provides a comprehensive guide for the investigation of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid , a novel small molecule, as a potential PARP1 inhibitor. As a Senior Application Scientist, this guide is structured not as a rigid template, but as an investigational workflow, explaining the causality behind each experimental choice to ensure a thorough and scientifically sound evaluation.
Introduction: PARP1 - A Cornerstone of Genomic Stability and a Prime Therapeutic Target
PARP1 acts as a DNA damage sensor. Upon detecting a single-strand break, it binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[1][5] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[2][5]
The therapeutic strategy of PARP inhibition is rooted in the concept of "synthetic lethality." In cancer cells with deficient homologous recombination (HR), a pathway essential for repairing double-strand breaks (DSBs), the inhibition of PARP1-mediated SSB repair leads to the accumulation of SSBs.[1] When the replication fork encounters these unrepaired SSBs, it can lead to the collapse of the fork and the formation of DSBs.[2] In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in HR-deficient cancer cells (e.g., those with BRCA1/2 mutations), the inability to repair these DSBs results in genomic instability and, ultimately, cell death.[1]
This guide will outline the necessary steps to characterize the interaction of our lead compound with PARP1 and its subsequent cellular effects.
Compound of Interest:
| Compound Name | This compound |
| Molecular Formula | C₁₂H₁₂O₅[6] |
| Molecular Weight | 236.22 g/mol [6] |
| CAS Number | 54557-81-2[6][7] |
| Structure | (A structural representation would be inserted here in a full document) |
The Investigational Workflow: From Enzyme to Cell
A logical and phased approach is crucial for characterizing a novel inhibitor. We will progress from direct enzymatic assays to more complex cell-based systems to build a comprehensive profile of the compound's activity.
References
- 1. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding PARP1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 4. annualreviews.org [annualreviews.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C12H12O5 | CID 2758835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pschemicals.com [pschemicals.com]
Application Notes and Protocols for the Cellular Characterization of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid
Introduction: A Strategic Framework for Novel Compound Evaluation
The compound 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid is a member of the benzodioxane class of molecules. While the specific biological activities of this particular compound are not yet extensively documented in publicly available literature, the benzodioxane scaffold is associated with a wide range of pharmacological effects, including anti-inflammatory, cytotoxic, acetylcholinesterase inhibitory, and immunosuppressive properties.[1][2] Therefore, a systematic and multi-faceted approach is required to elucidate its potential therapeutic applications.
This guide provides a comprehensive framework for the initial characterization of this compound in cell-based assays. The protocols herein are designed not only as step-by-step instructions but also as a self-validating system to guide researchers in making informed decisions about subsequent stages of investigation. We will proceed through a phased approach, beginning with essential preliminary evaluations and advancing to a broader screening across several potential biological activities.
Phase 1: Foundational Steps - Compound Handling and Preliminary Cytotoxicity Assessment
Before embarking on functional assays, it is imperative to establish the fundamental parameters of compound handling and its general effects on cell viability. These initial steps are crucial for the design of meaningful and reproducible experiments.
Compound Information
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₅ | [3] |
| Molecular Weight | 236.22 g/mol | [3] |
| Appearance | Solid (presumed) | N/A |
| Purity | ≥97% (typical) | N/A |
Safe Handling and Storage
As a precautionary measure with any novel chemical, appropriate safety protocols must be followed. Based on available safety data for this compound, it is classified as a skin, eye, and respiratory irritant.[3]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the compound.
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light.
Preparation of Stock Solutions
The solubility of this compound in aqueous buffers is not documented. Therefore, an organic solvent such as dimethyl sulfoxide (DMSO) is recommended for the preparation of a high-concentration stock solution.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 2.36 mg of this compound.
-
Dissolution: Add 1 mL of sterile, cell culture-grade DMSO to the solid compound.
-
Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
Causality behind Experimental Choices: DMSO is a widely used solvent for dissolving hydrophobic compounds for use in cell-based assays. Preparing a high-concentration stock allows for minimal solvent carryover into the final cell culture medium, typically kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
General Cytotoxicity Assessment
A preliminary cytotoxicity assay is essential to determine the concentration range of the compound that is non-toxic to cells. This will inform the dose-response studies in subsequent functional assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
Protocol 2: MTT Assay for General Cytotoxicity
-
Cell Seeding: Seed a relevant cell line (e.g., HeLa for general cytotoxicity, or a specific line for targeted assays) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of the 10 mM stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Add 100 µL of these dilutions to the appropriate wells. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Self-Validating System: The inclusion of both untreated and vehicle controls is critical to distinguish the effect of the compound from any potential toxicity of the solvent. A known cytotoxic compound should be used as a positive control to validate the assay's performance.
Phase 2: Broad Biological Screening
Based on the known activities of the benzodioxane scaffold, we will now explore the potential of this compound in several key biological areas.
Anti-inflammatory Activity
Many benzodioxane derivatives exhibit anti-inflammatory properties.[1] A common in vitro model for assessing anti-inflammatory activity is the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage-like cells, such as the RAW 264.7 cell line.
Protocol 3: Griess Assay for Nitric Oxide Production
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with non-toxic concentrations of the test compound (determined from the MTT assay) for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include wells with cells only, cells + LPS, and cells + compound only.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Nitrite Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of the Griess reagent to each well and incubate for 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production by the compound compared to the LPS-only treated cells.
Causality behind Experimental Choices: LPS is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like NO. The Griess assay is a simple and sensitive method to measure nitrite, a stable product of NO, in the cell culture supernatant.
Acetylcholinesterase (AChE) Inhibition
Some benzodioxane-containing compounds have been identified as inhibitors of acetylcholinesterase, an enzyme critical for neurotransmission.[1] The Ellman's assay is a widely used method to screen for AChE inhibitors.
Protocol 4: Ellman's Assay for AChE Inhibition
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and purified AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add 25 µL of the test compound at various concentrations, 50 µL of DTNB solution, and 25 µL of AChE solution.
-
Pre-incubation: Incubate for 15 minutes at 25°C.
-
Initiation of Reaction: Add 25 µL of ATCI solution to initiate the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the enzyme activity without the inhibitor. A known AChE inhibitor, such as donepezil, should be used as a positive control.
Expertise & Experience: This is an enzyme-based assay, not a cell-based one, which allows for the direct assessment of the compound's effect on the target enzyme without the complexities of cellular uptake and metabolism. It is a crucial first step in identifying potential neuroactive compounds.
Immunosuppressive Activity
The potential for benzodioxane derivatives to act as immunosuppressive agents can be evaluated by their effect on T-cell proliferation.[2]
Protocol 5: T-Cell Proliferation Assay
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Staining: Resuspend the PBMCs in PBS and label with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE).
-
Cell Seeding and Treatment: Seed the CFSE-labeled PBMCs in a 96-well plate at 2 x 10⁵ cells per well. Add the test compound at various non-toxic concentrations.
-
Stimulation: Stimulate the cells with a mitogen, such as phytohemagglutinin (PHA) or anti-CD3/CD28 beads, to induce proliferation. Include unstimulated and stimulated controls.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry.
-
Data Analysis: Proliferating cells will show a sequential halving of CFSE fluorescence. Quantify the percentage of proliferating cells in each condition and calculate the inhibitory effect of the compound.
Self-Validating System: The inclusion of unstimulated and stimulated controls is essential to confirm that the assay is working correctly and to establish the baseline for proliferation. A known immunosuppressant, such as cyclosporine A, should be used as a positive control.
Phase 3: Data Interpretation and Next Steps
The results from these initial screening assays will provide a preliminary profile of the biological activities of this compound.
-
If cytotoxicity is observed at low concentrations: The compound may have potential as an anti-cancer agent, and further investigation into its mechanism of cell death (e.g., apoptosis assays) would be warranted.
-
If potent anti-inflammatory activity is detected: Subsequent studies could focus on its effects on other inflammatory pathways, such as cytokine production (e.g., using ELISA for TNF-α, IL-6) and the NF-κB signaling pathway.
-
If AChE inhibition is confirmed: Further characterization of its inhibitory kinetics and selectivity against other cholinesterases would be the next logical step.
-
If immunosuppressive effects are observed: The next steps would involve identifying the specific immune cell populations affected and the mechanism of suppression.
Visualizations
Experimental Workflow
Caption: A phased approach for the characterization of a novel compound.
Potential Anti-inflammatory Signaling Pathway
Caption: Potential inhibition of the NF-κB pathway by the test compound.
References
Diversifying a Privileged Scaffold: High-Throughput Derivatization of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic Acid for Biological Screening
An Application Note for Drug Discovery Professionals
Abstract
The 1,4-benzodioxan moiety is a well-established privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including α-adrenoreceptor blocking activity and potential as acetylcholinesterase inhibitors.[1][2] The title compound, 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, presents a strategic starting point for library synthesis due to its bifunctional nature, containing both a terminal carboxylic acid and an aryl ketone. This application note provides a detailed guide for researchers on the strategic derivatization of this scaffold to generate diverse chemical libraries suitable for high-throughput screening (HTS). We present robust, scalable protocols for the parallel synthesis of amide and ester derivatives by targeting the carboxylic acid, and discuss strategies for modifying the ketone moiety. The methodologies are designed for compatibility with modern drug discovery workflows, emphasizing efficiency, reproducibility, and the generation of high-quality compound collections for identifying novel bioactive "hits".
Introduction: The Strategic Value of the Benzodioxan Keto-Acid Scaffold
The process of drug discovery often relies on the systematic exploration of chemical space around a core molecular structure known to possess biological relevance. This compound is an ideal candidate for such exploration. Its rigid benzodioxan core provides a stable anchor for pharmacophoric features, while the two distinct functional groups—a carboxylic acid and a ketone—serve as versatile handles for chemical modification.[3]
Derivatization of these functional groups allows for the systematic modulation of critical physicochemical properties, including:
-
Solubility and Permeability: Converting the polar carboxylic acid to esters or amides can significantly impact a compound's ability to cross biological membranes.
-
Target Engagement: The newly introduced functionalities can form key interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) with biological targets like enzymes or receptors.[4]
-
Metabolic Stability: Masking or altering the carboxylic acid can prevent rapid metabolism and clearance.
-
Vectorial Exploration: Building a library of derivatives allows for the three-dimensional exploration of a target's binding pocket, which is fundamental to understanding structure-activity relationships (SAR).
This guide focuses on providing detailed, field-proven protocols to empower research teams to efficiently generate and screen libraries based on this promising scaffold.
Analysis of the Core Scaffold and Derivatization Strategy
The starting material possesses two primary sites for chemical diversification, as illustrated below. This bifunctional nature allows for the creation of extensive and varied compound libraries from a single, readily available precursor.[5][6]
Caption: Key reactive sites on the core scaffold.
Our primary strategy involves targeting the carboxylic acid (Site A) due to the vast commercial availability of diverse amines and alcohols, and the reliability of amide and ester coupling reactions. These reactions are highly amenable to the parallel synthesis formats used in high-throughput experimentation (HTE).[7] Modification of the ketone (Site B) provides a secondary axis for diversification, further expanding the chemical space.
High-Throughput Synthesis and Screening Workflow
The successful generation of a compound library for biological screening requires a systematic and automated workflow.[8] The derivatization protocols described herein are designed to be integrated into such a workflow, which typically involves parallel synthesis in microtiter plates (e.g., 96-well format), followed by quality control and direct transfer to biological assays.
Caption: Automated workflow for library synthesis and screening.
Detailed Application Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dicyclohexylcarbodiimide (DCC) is a potent allergen and should be handled with particular care.[9]
Protocol 1: Parallel Amide Library Synthesis via EDC/HOBt Coupling
This protocol describes the formation of an amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) to minimize racemization and improve efficiency.[10][11] This method is preferred for HTS due to the water-solubility of the EDC byproduct, which simplifies purification.
A. Reagents and Materials
-
This compound (MW: 236.22 g/mol )
-
Diverse primary and secondary amines (as 1.0 M stock solutions in DMF)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
-
Automated liquid handler or multichannel pipette
B. Stock Solution Preparation
-
Acid Stock (0.5 M): Dissolve 1.181 g of the starting acid in anhydrous DMF to a final volume of 10 mL.
-
EDC/HOBt Stock (0.6 M): In a separate vial, dissolve 1.15 g of EDC and 0.91 g of HOBt in anhydrous DMF to a final volume of 10 mL. Note: Prepare this solution fresh before use.
-
DIPEA Stock (2.0 M): Add 3.48 mL of DIPEA to anhydrous DMF to a final volume of 10 mL.
C. Reaction Procedure (per well, 50 µmol scale)
-
To each well of the 96-well reaction block, add 100 µL of the Acid Stock solution (0.5 M, 50 µmol, 1.0 equiv).
-
Add 55 µL of the desired Amine Stock solution (1.0 M, 55 µmol, 1.1 equiv).
-
Add 100 µL of the freshly prepared EDC/HOBt Stock solution (0.6 M, 60 µmol, 1.2 equiv).
-
Add 37.5 µL of the DIPEA Stock solution (2.0 M, 75 µmol, 1.5 equiv).
-
Seal the reaction block securely with a sealing mat.
-
Incubate the reaction block at room temperature for 12-18 hours on an orbital shaker.
D. Workup and Analysis
-
After incubation, quench the reaction by adding 200 µL of water to each well.
-
Extract the products by adding 500 µL of ethyl acetate, sealing, and shaking vigorously for 5 minutes.
-
Centrifuge the block to separate the layers.
-
Transfer the upper organic layer to a new 96-well plate for analysis by LC-MS to confirm product formation and assess purity.
Protocol 2: Parallel Ester Library Synthesis via DCC/DMAP Catalysis
This protocol employs Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) for the efficient synthesis of esters.[9] While highly effective, the dicyclohexylurea (DCU) byproduct is insoluble and must be removed by filtration, making it slightly less automated than the EDC method.
A. Reagents and Materials
-
This compound
-
Diverse primary and secondary alcohols (as 1.5 M stock solutions in Dichloromethane)
-
DCC (Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous Dichloromethane (DCM)
-
96-well filter plate and collection plate
B. Stock Solution Preparation
-
Acid Stock (0.5 M): Dissolve 1.181 g of the starting acid in anhydrous DCM to a final volume of 10 mL.
-
DCC Stock (0.6 M): Dissolve 1.238 g of DCC in anhydrous DCM to a final volume of 10 mL.
-
DMAP Stock (0.1 M): Dissolve 122 mg of DMAP in anhydrous DCM to a final volume of 10 mL.
C. Reaction Procedure (per well, 50 µmol scale)
-
To each well of a 96-well reaction block, add 100 µL of the Acid Stock solution (0.5 M, 50 µmol, 1.0 equiv).
-
Add 50 µL of the desired Alcohol Stock solution (1.5 M, 75 µmol, 1.5 equiv).
-
Add 50 µL of the DMAP Stock solution (0.1 M, 5 µmol, 0.1 equiv).
-
Cool the reaction block to 0 °C in an ice bath.
-
Initiate the reaction by adding 100 µL of the DCC Stock solution (0.6 M, 60 µmol, 1.2 equiv).
-
Seal the block and allow it to warm to room temperature while shaking for 4-6 hours. A white precipitate of DCU will form.
D. Workup and Analysis
-
Place a 96-well filter plate on top of a clean collection plate.
-
Transfer the reaction mixtures from the reaction block to the filter plate.
-
Filter the mixtures (via centrifugation or vacuum) to remove the DCU precipitate.
-
Wash the filtrate with 200 µL of 0.5 N HCl, followed by 200 µL of saturated sodium bicarbonate solution.
-
Collect the organic layer and analyze by LC-MS.
Characterization and Data Presentation
Successful library synthesis requires rigorous quality control. Each derivative should be analyzed to confirm its identity and estimate its purity. High-throughput UFLC-MS/MS methods are ideal for this purpose.[12][13]
Data should be organized systematically. Below is an example table for a small subset of an amide library.
| Compound ID | Amine Used | Formula | Calc. MW | [M+H]⁺ Found | Purity (%) |
| DB-AM-001 | Aniline | C₁₈H₁₇NO₄ | 311.34 | 312.1 | >95 |
| DB-AM-002 | Benzylamine | C₁₉H₁₉NO₄ | 325.36 | 326.2 | >95 |
| DB-AM-003 | Morpholine | C₁₆H₁₉NO₅ | 305.33 | 306.1 | >95 |
| DB-AM-004 | Piperidine | C₁₇H₂₁NO₄ | 303.35 | 304.2 | >95 |
Conclusion
The protocols detailed in this application note provide a robust framework for the derivatization of this compound. By leveraging high-throughput amide and ester coupling reactions, researchers can rapidly generate large, diverse libraries of novel compounds. This strategic approach enables the efficient exploration of structure-activity relationships, accelerating the identification of promising new leads for drug discovery programs. The adaptability of these methods to automated platforms ensures their relevance and utility in modern pharmaceutical and academic research settings.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C12H12O5 | CID 2758835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fr]
- 7. Discovery and development of amine–carboxylic acid coupling reactions using high throughput experimentation [morressier.com]
- 8. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yields and purity. As your application scientist, I will provide not just protocols, but the underlying chemical principles and field-proven insights to empower your experimental success.
The primary synthetic route to this valuable intermediate is the Friedel-Crafts acylation of 1,4-benzodioxan with succinic anhydride.[1] While robust, this electrophilic aromatic substitution reaction is sensitive to several parameters that can significantly impact the outcome. This guide is structured into a troubleshooting section for immediate problem-solving and a frequently asked questions (FAQ) section for a deeper mechanistic understanding.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each solution is based on established chemical principles and practical laboratory experience.
Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?
This is the most common issue and typically points to one of three areas: catalyst activity, reactant stoichiometry, or reaction temperature.
-
Plausible Cause 1: Inactivated Lewis Acid Catalyst.
-
Expertise & Experience: The most common catalyst, anhydrous aluminum chloride (AlCl₃), is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it to aluminum hydroxide, rendering it inactive. The reaction requires a strong Lewis acid to generate the highly electrophilic acylium ion from succinic anhydride.[1] If the catalyst is compromised, this crucial first step will not occur.
-
Trustworthiness (Self-Validating System): Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly opened bottle stored under inert gas (Argon or Nitrogen) in a desiccator. When weighing, do so quickly and in a low-humidity environment if possible. A clumpy or discolored appearance is a sign of degradation.
-
Solution: Use a fresh, finely powdered, anhydrous AlCl₃ from a reputable supplier. Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere.
-
-
Plausible Cause 2: Incorrect Stoichiometry.
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Expertise & Experience: In this specific acylation, the AlCl₃ catalyst complexes not only with the succinic anhydride to form the acylium ion but also with the carbonyl group of the final product.[2] This product-catalyst complex is inactive. Therefore, more than two molar equivalents of AlCl₃ are required per mole of succinic anhydride. Typically, 2.2 to 2.5 equivalents are used to drive the reaction to completion.
-
Solution: Carefully review your calculations. Ensure you are using at least 2.2 molar equivalents of AlCl₃ relative to succinic anhydride.
-
-
Plausible Cause 3: Suboptimal Temperature.
-
Expertise & Experience: Friedel-Crafts acylations require an initial activation energy but can become exothermic.[1] If the temperature is too low, the reaction rate will be impractically slow. If it's too high, you risk decomposition of the acylium ion and increased formation of side products.
-
Solution: The reaction is typically initiated at a low temperature (0-5 °C) during the addition of AlCl₃ to control the initial exotherm. After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently heated (40-60 °C) to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Q2: My final product is a dark, oily tar that is difficult to purify. What causes this?
Product purity issues often stem from side reactions, improper workup, or residual solvent.
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Plausible Cause 1: Side Product Formation.
-
Expertise & Experience: Polysubstitution, while less common in acylation than alkylation due to the deactivating effect of the introduced acyl group, can still occur under harsh conditions (high temperature or prolonged reaction times). Charring and polymerization can also result from excessively high temperatures or a highly concentrated reaction mixture.[3]
-
Solution: Maintain strict temperature control. Ensure efficient stirring to prevent localized overheating. Do not let the reaction run for an excessively long time after TLC indicates the consumption of the limiting reagent.
-
-
Plausible Cause 2: Improper Reaction Quench.
-
Expertise & Experience: The workup procedure is critical for removing the aluminum salts. The reaction must be quenched by slowly and carefully adding the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and brings the aluminum salts into the aqueous layer for easy separation.
-
Solution: Perform a slow, controlled quench in a well-ventilated fume hood. Ensure the aqueous phase is strongly acidic (pH < 2) to keep aluminum salts dissolved. The product should precipitate as a solid or be extractable into an organic solvent.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common issues in this synthesis.
References
common side reactions in the synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers in successfully navigating this synthetic procedure. The primary route discussed is the Friedel-Crafts acylation of 1,4-benzodioxan with succinic anhydride, a robust but nuanced reaction.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on root causes and actionable solutions.
Question 1: My reaction yield is disappointingly low, and TLC/NMR analysis shows a significant amount of unreacted 1,4-benzodioxan. What are the likely causes?
Answer: Low conversion is a common issue often traced back to the catalyst or reaction conditions.
-
Cause A: Inactive Lewis Acid Catalyst. Aluminum chloride (AlCl₃) is extremely hygroscopic. Any exposure to atmospheric moisture will hydrolyze it to aluminum hydroxide, rendering it inactive.
-
Solution: Use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly opened bottle stored under an inert atmosphere (e.g., in a desiccator or glovebox). Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and the reaction is assembled and run under a dry, inert atmosphere (N₂ or Argon).
-
-
Cause B: Insufficient Catalyst Stoichiometry. In this acylation, AlCl₃ acts as both a catalyst and a complexing agent. It complexes with the carbonyl oxygens of succinic anhydride and, more importantly, with the ketone and carboxylic acid moieties of the product. This product complexation deactivates the catalyst.
-
Solution: A minimum of 2.2 to 2.5 molar equivalents of AlCl₃ is typically required. One equivalent is consumed by the succinic anhydride, and another is complexed by the product's ketone group. The carboxylic acid also interacts, necessitating a significant excess to ensure enough free catalyst is available to drive the reaction.
-
-
Cause C: Inadequate Reaction Temperature or Time. The Friedel-Crafts acylation is an electrophilic aromatic substitution, and the 1,4-benzodioxan ring, while activated, still requires sufficient thermal energy to react.
-
Solution: Ensure the reaction is maintained at the appropriate temperature. While initial mixing is often done at 0°C to control the exotherm, the reaction typically needs to be warmed to room temperature or gently heated (e.g., 40-60°C) for several hours to proceed to completion.[1] Monitor the reaction by TLC until the 1,4-benzodioxan spot has been consumed.
-
Question 2: My product analysis (¹H NMR) suggests the presence of multiple isomers, not just the desired 6-substituted product. How can I improve regioselectivity?
Answer: The formation of regioisomers is a classic challenge in Friedel-Crafts chemistry. The ether linkages of 1,4-benzodioxan are ortho, para-directing groups. Acylation can occur at the 6-position (para to one ether oxygen) or the 5-position (ortho to one ether oxygen).
-
Cause: Kinetic vs. Thermodynamic Control. The distribution of isomers can be highly dependent on reaction conditions such as temperature and solvent. Acylation at the less sterically hindered 6-position is generally favored. However, under certain conditions, the ortho- (5-position) isomer can also form.[2]
-
Solution:
-
Temperature Control: Running the reaction at lower temperatures (0°C to room temperature) often favors the thermodynamically more stable product, which is typically the less sterically hindered 6-isomer.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the effective size of the electrophile and transition state energies. Less polar solvents like carbon disulfide (CS₂) or 1,2-dichloroethane are common. Nitrobenzene can also be used but may alter isomer ratios. A systematic screen of solvents may be necessary to optimize selectivity for your specific setup.
-
-
Question 3: I've isolated a dark, tarry, or polymeric substance alongside my product, making purification difficult. What is causing this and how can it be prevented?
Answer: The formation of tar is usually a sign of unwanted side reactions, often promoted by excessive heat or localized "hot spots" in the reaction mixture.
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Cause A: Overheating. Friedel-Crafts reactions can be exothermic, especially during the addition of AlCl₃. If the temperature rises uncontrollably, it can lead to polymerization of the starting materials or decomposition of the product.
-
Solution: Add the AlCl₃ portion-wise to the reaction mixture at a reduced temperature (e.g., 0-5°C) with vigorous stirring to ensure efficient heat dissipation. Use an ice bath to maintain a consistent temperature during the addition.
-
-
Cause B: Cleavage of the Dioxan Ring. While ethers are generally stable, they can be cleaved under harsh acidic conditions.[3][4][5] The combination of a strong Lewis acid and trace protons (from moisture) can potentially lead to the opening of the 1,4-dioxan ring, generating reactive intermediates that can polymerize.
-
Solution: Strict adherence to anhydrous conditions is critical. Using a high-purity solvent and catalyst minimizes the risk of proton-catalyzed side reactions. Avoid excessively high reaction temperatures or prolonged reaction times, which can favor these decomposition pathways.[6]
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Question 4: During the aqueous workup, my product oiled out instead of precipitating as a solid. How should I proceed with purification?
Answer: The presence of impurities can depress the melting point of a solid, causing it to separate as an oil. The product itself may also have a relatively low melting point.
-
Solution 1: Acid-Base Extraction. This is the most effective method for purifying the carboxylic acid product.
-
After quenching the reaction with ice/HCl, extract the entire mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then extract it with a mild aqueous base, such as 5-10% sodium bicarbonate (NaHCO₃) solution.[1] The desired carboxylic acid product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities (like unreacted benzodioxan or neutral byproducts) in the organic layer.
-
Separate the layers. Carefully re-acidify the aqueous layer with cold, dilute HCl (e.g., 2M) to a pH of ~1-2. The purified carboxylic acid should precipitate as a solid.
-
If it still oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. Cooling the mixture in an ice bath can also help.
-
-
Solution 2: Recrystallization. Once a solid is obtained, it can be further purified by recrystallization. Experiment with different solvent systems. A polar solvent like ethanol/water or acetic acid/water is often effective for this type of molecule.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this Friedel-Crafts acylation?
A1: The reaction proceeds via electrophilic aromatic substitution. The key steps are:
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Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the cleavage of the acyl-oxygen bond, generating a highly reactive, resonance-stabilized acylium ion.[7][8]
-
Electrophilic Attack: The electron-rich 1,4-benzodioxan ring acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A weak base (such as AlCl₄⁻) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final acylated product complexed to AlCl₃.[9] The subsequent acidic workup protonates the carboxylate and liberates the final product.
Q2: Why is AlCl₃ the most common catalyst, and are there greener alternatives?
A2: AlCl₃ is highly effective because it is a powerful Lewis acid that can efficiently generate the acylium ion electrophile.[10] However, it has significant drawbacks, including its moisture sensitivity and the large amount of acidic aluminum waste generated. While traditional for this reaction, research into greener alternatives is ongoing. Other Lewis acids like FeCl₃, ZnCl₂, or solid acid catalysts (e.g., zeolites, Nafion-H) have been used for Friedel-Crafts reactions, but their effectiveness for this specific transformation may vary and would require optimization.[11]
Q3: What are the critical safety precautions for this experiment?
A3:
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Reagent Handling: Anhydrous aluminum chloride reacts violently with water, releasing heat and HCl gas. Handle it in a fume hood and avoid contact with skin.
-
Reaction Quench: The workup step, which involves quenching the reaction mixture with ice and acid, is highly exothermic and releases significant amounts of HCl gas. This must be performed slowly, in a well-ventilated fume hood, and with adequate cooling in a large vessel to prevent boil-over.
-
Solvents: Many solvents used for this reaction (e.g., 1,2-dichloroethane, nitrobenzene) are toxic or carcinogenic. Use appropriate personal protective equipment (gloves, safety glasses, lab coat) and always work within a fume hood.
Visualization of Reaction Pathways
The following diagrams illustrate the primary synthetic route and potential side reactions.
Caption: Primary reaction pathway for the Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jackwestin.com [jackwestin.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. science-revision.co.uk [science-revision.co.uk]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid Synthesis
Welcome to the technical support guide for the synthesis and optimization of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in this synthesis.
Section 1: Foundational Principles of the Synthesis
Q1: What is the most common and efficient synthetic route to prepare this compound?
The most prevalent and industrially relevant method for synthesizing the target molecule is the Friedel-Crafts acylation of 1,4-benzodioxan with succinic anhydride.[1] This reaction is a classic example of electrophilic aromatic substitution, where the electron-rich 1,4-benzodioxan ring acts as a nucleophile, attacking an acylium ion electrophile generated from succinic anhydride.[1] A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required to facilitate the formation of this highly reactive acylium ion.[1][2]
Q2: Can you illustrate the reaction mechanism for the Friedel-Crafts acylation in this synthesis?
Certainly. The mechanism involves three critical steps: generation of the electrophile, nucleophilic attack by the aromatic ring, and restoration of aromaticity.
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Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with an oxygen atom of succinic anhydride. This complex then rearranges to form a highly reactive and resonance-stabilized acylium ion.[3]
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Electrophilic Attack: The π-electrons of the 1,4-benzodioxan ring attack the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[4][5]
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Deprotonation: A weak base, typically AlCl₄⁻ (formed from the catalyst), removes a proton from the carbon atom that formed the new bond with the acyl group. This action collapses the intermediate, restores the aromaticity of the ring, and regenerates the Lewis acid catalyst.[3][5]
The diagram below outlines this mechanistic pathway.
Caption: Mechanism of Friedel-Crafts Acylation.
Section 2: Troubleshooting Common Experimental Issues
Q3: My reaction yield is consistently low (<50%). What are the most critical factors I should investigate?
Low yield is the most common issue in Friedel-Crafts acylation. It almost always traces back to one of four areas: reagent quality, reaction conditions, or catalyst activity.[6]
Troubleshooting Workflow for Low Yield
Caption: Decision workflow for troubleshooting low yields.
Key Points:
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Anhydrous Conditions are Non-Negotiable: Aluminum chloride reacts violently with water, which deactivates it.[1] All glassware must be oven-dried, and solvents must be anhydrous.[7]
-
Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid. The ketone product forms a stable complex with AlCl₃, effectively sequestering it.[2][6] A molar ratio of at least 2.2 equivalents of AlCl₃ relative to succinic anhydride is recommended.
-
Reagent Purity: Impurities in 1,4-benzodioxan or succinic anhydride can lead to side reactions and lower yields.
Q4: I'm observing a significant amount of an insoluble, dark-colored sludge during workup. What is it and how can I prevent it?
This is likely due to polymerization or decomposition of the starting material or product, often caused by excessively high temperatures or "hot spots" during the addition of aluminum chloride.
-
Causality: The reaction is exothermic, especially during the initial addition of AlCl₃.[1] If the temperature is not controlled, localized overheating can lead to charring and complex side reactions.
-
Preventative Measures:
-
Controlled Addition: Add the AlCl₃ portion-wise to the reaction mixture at a reduced temperature (e.g., 0-5 °C) using an ice bath.
-
Efficient Stirring: Ensure vigorous mechanical stirring to dissipate heat and maintain a homogenous mixture.
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Solvent Choice: Using a solvent with a moderate boiling point (like dichloromethane or 1,2-dichloroethane) can help buffer temperature changes.
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Q5: My TLC analysis shows multiple spots close to the product spot. What are the likely impurities?
Besides unreacted starting material, the most common impurities are positional isomers. While the ether groups on 1,4-benzodioxan are ortho, para-directing, acylation can potentially occur at two different positions on the benzene ring. The primary product is substitution at the 6-position, but minor amounts of substitution at the 5-position can occur.
-
Mitigation: Running the reaction at lower temperatures often enhances regioselectivity.
-
Purification: These isomers are often difficult to separate. Careful column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is required.
Section 3: Protocol and Optimization
Q6: What is a reliable, step-by-step protocol for this synthesis, and how can I optimize it?
This protocol provides a robust starting point. Optimization should be approached by systematically varying one parameter at a time (e.g., solvent, temperature) as outlined in the subsequent table.
General Experimental Workflow
Caption: General experimental workflow for the synthesis.
Detailed Protocol:
-
Setup: Equip a three-necked, oven-dried round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere, e.g., N₂ or Ar).
-
Charging Reactants: Charge the flask with anhydrous 1,2-dichloroethane (DCE) as the solvent. Add 1,4-benzodioxan (1.0 eq) and succinic anhydride (1.1 eq).
-
Cooling: Cool the stirred mixture to 0-5 °C using an ice-water bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (2.2-2.5 eq) over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC). Gentle heating (40-50 °C) may be required if the reaction is sluggish.
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Workup (Quenching): Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by concentrated hydrochloric acid to dissolve the aluminum salts.
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Isolation: The product often precipitates as a solid. Collect the crude solid by vacuum filtration and wash thoroughly with cold water. If the product remains in the organic layer, perform a liquid-liquid extraction.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by silica gel column chromatography.
Table 1: Optimization Parameters for Friedel-Crafts Acylation
| Parameter | Condition A (Standard) | Condition B (High Temp) | Condition C (Solvent-Free) | Rationale & Expected Outcome |
| Catalyst | AlCl₃ (2.2 eq) | AlCl₃ (2.2 eq) | AlCl₃ (2.0 eq) | Stoichiometric amounts are necessary.[2][6] Alternative Lewis acids like FeCl₃ or ZnCl₂ can be explored but are generally less reactive.[8] |
| Solvent | 1,2-Dichloroethane | Nitrobenzene | None | Solvent choice affects solubility and reaction temperature. Solvent-free conditions can be efficient but require careful temperature control.[1] |
| Temperature | 0°C to RT | 80 °C | Room Temp (grinding) | Higher temperatures can increase reaction rate but may lead to more side products and lower regioselectivity.[9] |
| Time | 2-4 hours | 1-2 hours | 10-15 minutes | Reaction time should be determined by monitoring (TLC) until the starting material is consumed. |
| Yield (Typical) | 70-85% | 60-75% | >90% (reported for similar systems) | Yield is highly dependent on strict adherence to anhydrous conditions and proper workup. |
Section 4: Product Characterization
Q7: How can I confirm the identity and purity of the final product, this compound?
A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic protons on the benzodioxin ring, the methylene protons of the dioxin ring (-OCH₂CH₂O-), and the two methylene groups of the butanoic acid chain. The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR: Will confirm the number of unique carbon environments, including the carbonyl carbon of the ketone and the carboxylic acid.
-
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₂H₁₂O₅, MW: 236.22 g/mol ).[10]
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretches for the ketone and carboxylic acid, and C-O stretches for the ether linkages.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining purity. An isocratic or gradient method with a C18 column and a mobile phase of acetonitrile/water with a small amount of acid (e.g., formic or acetic acid) is a good starting point.[11][12] Purity should typically be >97% for use in further applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C12H12O5 | CID 2758835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Scaling the Synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic Acid
Welcome to the technical support center for the synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling this synthesis from the lab bench to pilot and production scales. As an important intermediate in the synthesis of various active pharmaceutical ingredients, robust and scalable production of this keto acid is critical. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles and process safety considerations.
Introduction: The Synthetic Challenge
The primary and most direct route to this compound is the Friedel-Crafts acylation of 1,4-benzodioxan with succinic anhydride. While effective at the laboratory scale, scaling this reaction introduces significant challenges related to regioselectivity, reaction control, and product purification. This guide will address these challenges systematically.
Troubleshooting Guide & FAQs
Section 1: Reaction Initiation and Control
Q1: My large-scale reaction is sluggish or fails to initiate. What are the likely causes?
A1: Failure to initiate is almost always traced back to the deactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃).
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Moisture Contamination: AlCl₃ reacts violently with water. Ensure all glassware is rigorously dried, and all reagents and solvents are anhydrous. On a large scale, this means using freshly opened drums of solvent or solvents passed through a drying system.
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Catalyst Quality: Use a high-purity, finely powdered grade of anhydrous AlCl₃. Clumped or discolored catalyst may have been compromised by moisture.
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Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃ because the catalyst complexes with both the succinic anhydride and the ketone product.[1] In practice, a molar excess (typically 2.2-2.5 equivalents) is often required to drive the reaction to completion at scale.
Q2: I'm observing a dangerous exotherm during the addition of AlCl₃. How can I control it?
A2: Thermal runaway is a major safety concern in large-scale Friedel-Crafts reactions. The exotherm comes from the complexation of AlCl₃ with the reagents and the reaction itself.
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Controlled Addition: Add the AlCl₃ portion-wise at a controlled rate to a cooled solution of the 1,4-benzodioxan and succinic anhydride. This allows the reactor's cooling system to dissipate the heat generated.
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Reverse Addition: In some cases, adding the solution of reactants to a slurry of AlCl₃ in the reaction solvent can provide better control.
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Solvent Choice: The choice of solvent impacts heat capacity and boiling point, which are crucial for thermal management. While historically solvents like nitrobenzene or carbon disulfide were used, safer alternatives like dichlorobenzene or even solvent-free approaches are now preferred for industrial applications.[2]
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Calorimetry Studies: Before scaling up, it is highly recommended to perform reaction calorimetry studies to understand the thermal profile and determine the maximum safe addition rate.[3]
Section 2: Regioselectivity and Byproduct Formation
Q3: My final product contains a significant amount of an isomeric impurity. What is it and how can I minimize it?
A3: The primary byproduct is the regioisomer, 5-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-oxobutanoic acid. The ether functionalities of the 1,4-benzodioxan ring are ortho- and para-directing. Acylation can occur at either the desired 6-position (para to one ether oxygen) or the undesired 5-position (ortho to one ether oxygen).
-
Temperature Control: Lower reaction temperatures generally favor the formation of the thermodynamically more stable para-substituted product (the desired 6-isomer). Conduct the reaction at the lowest practical temperature that allows for a reasonable reaction rate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the isomer ratio. Less polar solvents may offer slightly better selectivity for the less sterically hindered 6-position.
Q4: Besides the regioisomer, what other byproducts should I be aware of at scale?
A4: While Friedel-Crafts acylation is generally a "cleaner" reaction than alkylation, other impurities can form, especially under forcing conditions.
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Di-acylation: Although the product ketone is deactivated, forcing conditions (high temperature, long reaction times, large excess of catalyst) can lead to the introduction of a second acyl group.
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Solvent-Related Impurities: If using a reactive solvent, it may compete in the Friedel-Crafts reaction.
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Starting Material Impurities: Impurities in the 1,4-benzodioxan or succinic anhydride can lead to corresponding byproducts.
Section 3: Work-up and Purification
Q5: The work-up of my large-scale reaction is difficult, forming emulsions and leading to product loss. What is the best procedure?
A5: The quench and work-up of a large-scale Friedel-Crafts reaction must be carefully controlled to manage the exotherm from hydrolyzing the aluminum chloride complexes and to efficiently separate the product.
-
Controlled Quench: The reaction mixture should be added slowly to a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum salts and protonates the carboxylate.
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Extraction: The product is an acid, so its solubility is pH-dependent. After quenching, the product will likely precipitate or can be extracted into an organic solvent. If the product precipitates, it can be collected by filtration. If it remains in solution, extraction with a suitable solvent like ethyl acetate is common.
-
Aqueous Washes: The organic extracts should be washed with water to remove residual aluminum salts and then with brine to aid in phase separation.
Q6: What is the most effective method for purifying the crude product to pharmaceutical-grade purity?
A6: Recrystallization is the most common and scalable method for purifying this compound.
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Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not at room temperature. For this keto acid, polar solvents are often effective. A mixture of an alcohol (like ethanol or isopropanol) and water, or ethyl acetate and heptane, are common systems for similar compounds.[1][4]
-
Decolorization: If the crude product is colored, treatment with activated carbon in the hot solution before filtration can remove colored impurities.
-
Filtration and Drying: After crystallization, the product should be collected by filtration, washed with a small amount of cold recrystallization solvent, and dried under vacuum.
Data Summary Table
| Parameter | Lab Scale (Typical) | Scale-Up Consideration | Recommended Range (Pilot/Industrial) |
| Solvent | Nitrobenzene, CS₂, Dichloromethane | Toxicity, environmental impact, boiling point for thermal control. | Dichlorobenzene, 1,2-Dichloroethane, Solvent-free |
| AlCl₃ (Equivalents) | 2.2 | Cost, exotherm, waste stream. | 2.2 - 2.5 |
| Temperature | 0°C to RT | Exotherm control, regioselectivity. | -5°C to 10°C |
| Addition Time | 15-30 minutes | Heat removal capacity of the reactor. | 2-8 hours, depending on scale and cooling |
| Quench | Pouring into ice/HCl | Violent exotherm, potential for foaming. | Slow reverse addition to ice/HCl with vigorous stirring. |
| Purification | Silica Gel Chromatography | Cost, solvent usage, throughput. | Recrystallization |
| Typical Yield | 60-80% | Losses during work-up and recrystallization. | 55-75% |
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis (1 kg Scale)
Safety Note: This reaction is highly exothermic and generates HCl gas. It must be performed in a suitable reactor with efficient cooling, a pressure-equalizing dropping funnel, and a gas scrubber. All reagents and equipment must be scrupulously dry.
-
Reactor Setup: Charge a 20L glass-lined reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet with 1,4-benzodioxan (0.9 kg, 6.61 mol) and succinic anhydride (0.73 kg, 7.27 mol).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (8 L) and cool the mixture to 0°C with stirring.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (3.96 kg, 29.7 mol) portion-wise over 4-6 hours, maintaining the internal temperature below 5°C. HCl gas will be evolved and should be directed to a scrubber.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by HPLC.
-
Quench: In a separate vessel, prepare a mixture of crushed ice (10 kg) and concentrated hydrochloric acid (2 L). Slowly transfer the reaction mixture into the ice/HCl slurry with vigorous stirring, keeping the temperature of the quench mixture below 20°C.
-
Work-up: Separate the organic layer. Extract the aqueous layer with 1,2-dichloroethane (2 x 2 L). Combine the organic layers and wash with water (2 x 4 L) and then brine (4 L).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Recrystallization
-
Dissolution: Transfer the crude product to a clean reactor. Add a suitable solvent mixture, for example, 9:1 toluene:ethanol (approx. 5 volumes), and heat to 70-80°C with stirring until all the solid dissolves.
-
Decolorization (Optional): If the solution is dark, cool slightly, add activated carbon (2% w/w), and stir for 30 minutes before filtering hot through a pad of celite.
-
Crystallization: Cool the solution slowly to room temperature, then further cool to 0-5°C and hold for at least 4 hours.
-
Collection: Collect the crystalline solid by filtration. Wash the filter cake with a small amount of cold solvent.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Visualizations
Friedel-Crafts Acylation Workflow
Caption: General workflow for the scaled-up synthesis of the target keto acid.
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
stability issues of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid in solution
Here is a technical support center for 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid.
Introduction
Welcome to the technical support guide for this compound (CAS 54557-81-2).[1] This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a keto-acid derivative with a benzodioxin moiety, its stability can be influenced by a variety of experimental conditions. This guide offers insights into potential challenges and provides robust protocols to ensure the integrity and reproducibility of your experiments.
Core Stability Profile
The structure of this compound contains two key functional groups that govern its stability profile:
-
The β-Keto Acid Moiety: This feature is susceptible to chemical transformations. In aqueous solutions, β-keto acids can exist in a pH-dependent equilibrium with their hydrated gem-diol forms.[2][3] This equilibrium can affect the compound's reactivity, solubility, and susceptibility to degradation.
-
The Benzodioxin Ring System: While generally stable, the ether linkages and the aromatic ring can be susceptible to oxidative stress and photodegradation under certain conditions.[4]
Understanding these structural elements is critical for diagnosing and preventing stability issues.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I'm observing a rapid loss of my compound in aqueous solution, even at low temperatures. What is the likely cause?
A1: Rapid degradation in aqueous media is most commonly linked to pH-mediated hydrolysis. The butanoic acid chain is a primary site of vulnerability.
Causality: Acidic or basic conditions can catalyze the hydrolysis of the molecule.[5][6] For keto acids, the pH of the solution dictates the equilibrium between the keto form and its hydrated geminal diol, as well as their protonated and deprotonated states.[3][7] This shifting equilibrium can expose the molecule to different degradation pathways. An unbuffered solution of the compound, which is acidic, may not be optimal for stability.
Troubleshooting Steps:
-
Measure the pH: Immediately measure the pH of your solution. The dissolution of a carboxylic acid will lower the pH, potentially creating an environment that accelerates degradation.
-
Buffer the Solution: Prepare your solutions in a suitable buffer system (e.g., phosphate or citrate buffer) to maintain a stable pH. We recommend starting with a pH range of 6.0-7.5, as extreme pH values are common stressors in forced degradation studies.[6]
-
Analyze for Degradants: Use an appropriate analytical method, such as HPLC-UV (see Protocol 2), to check for the appearance of new peaks that would indicate degradation products.
References
- 1. This compound | C12H12O5 | CID 2758835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid
Welcome to the technical support guide for the synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.
The primary and most established route to this molecule is the Friedel-Crafts acylation of 1,4-benzodioxan with succinic anhydride.[1][2] While robust, this electrophilic aromatic substitution reaction is sensitive to several factors that can lead to the formation of critical impurities. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product analysis (¹H NMR, HPLC) shows a significant isomeric impurity. What is it, and how can I improve the regioselectivity of the reaction?
A1: This is the most common issue in this synthesis. The impurity is almost certainly the regioisomer, 4-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-oxobutanoic acid .
The Chemistry Behind the Issue: The oxygen atoms of the 1,4-benzodioxan ring are electron-donating groups, which activate the aromatic ring and direct incoming electrophiles to the ortho and para positions.[3] The desired product is the result of acylation at the 6-position (para to one of the ring oxygens). However, acylation can also occur at the 5-position (ortho to a ring oxygen), yielding the undesired regioisomer. The ratio of these isomers is highly dependent on reaction conditions.
Caption: Regioselectivity in the Friedel-Crafts Acylation.
Troubleshooting & Optimization Protocol:
-
Solvent Selection: The choice of solvent significantly impacts the isomer ratio. Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene are classic choices that often favor the formation of the para isomer due to steric hindrance at the more crowded ortho position. Dichloromethane (DCM) is also commonly used.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 to 5 °C) can increase the selectivity for the thermodynamically more stable para product. Add the Lewis acid catalyst portion-wise to the cooled solution of reactants to maintain temperature control.
-
Catalyst Choice: While aluminum chloride (AlCl₃) is standard, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be explored, as they may offer different selectivity profiles.[4]
Purification Strategy: Selective Recrystallization
The desired 6-isomer and the undesired 5-isomer often have different solubilities in common solvents, which can be exploited for purification.
-
Step 1: Initial Isolation: After aqueous workup, isolate the crude solid mixture of acids.
-
Step 2: Solvent Screening: Test the solubility of small batches of the crude product in various solvents (e.g., toluene, ethyl acetate, acetic acid, or mixtures thereof).
-
Step 3: Recrystallization: Dissolve the crude product in a minimal amount of the chosen hot solvent. Allow the solution to cool slowly. The desired, often less soluble, 6-isomer should crystallize out, leaving the 5-isomer enriched in the mother liquor.
-
Step 4: Purity Check: Analyze the crystals and the mother liquor by HPLC or ¹H NMR to confirm the separation.[5]
Q2: My reaction has stalled, and I have a low conversion of starting materials. What are the likely causes?
A2: Low conversion in a Friedel-Crafts acylation typically points to issues with the catalyst's activity or stoichiometry.
Causality Analysis:
-
Catalyst Deactivation: Aluminum chloride is extremely hygroscopic. Any moisture in the reactants, solvent, or glassware will hydrolyze AlCl₃, rendering it inactive. The reaction must be conducted under strictly anhydrous conditions.
-
Incorrect Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or even an excess) of the Lewis acid catalyst.[6] This is because the ketone group in the product is a Lewis base and forms a stable complex with AlCl₃. This complex deactivates both the catalyst and the product, preventing further reactions (a key advantage over Friedel-Crafts alkylation).[4][7] If you use a sub-stoichiometric amount of catalyst, the reaction will stop once all the catalyst is complexed with the product formed.
Caption: Troubleshooting workflow for low reaction conversion.
Recommended Actions:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven overnight. Use freshly opened, high-purity anhydrous AlCl₃ and anhydrous grade solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use Sufficient Catalyst: A molar ratio of at least 2.2 equivalents of AlCl₃ relative to succinic anhydride is recommended to drive the reaction to completion.
Table 1: Recommended Reagent Stoichiometry
| Reagent | Molar Equivalents | Rationale |
|---|---|---|
| 1,4-Benzodioxan | 1.0 | Limiting Reagent |
| Succinic Anhydride | 1.0 - 1.1 | Slight excess to ensure consumption of benzodioxan |
| Aluminum Chloride (AlCl₃) | 2.2 - 2.5 | Required to activate the anhydride and complex with the product ketone.[6] |
Q3: The workup is problematic. I'm getting an oily product that is difficult to isolate after quenching the reaction. Why is this happening?
A3: This issue is almost always related to the incomplete breakdown of the aluminum-ketone complex during the aqueous workup.
Mechanistic Insight: The product, an aryl ketone, forms a strong coordinate bond with the aluminum chloride catalyst. This complex is often a thick, viscous oil or solid. To liberate the free ketone product, this complex must be hydrolyzed by the addition of water, typically in the presence of a strong acid like HCl to aid in dissolving the resulting aluminum salts (Al(OH)₃).
Optimized Workup Protocol:
-
Cool the Reaction: Before quenching, cool the reaction mixture thoroughly in an ice bath. The hydrolysis is highly exothermic.
-
Prepare Quench Mixture: Prepare a separate beaker containing crushed ice and concentrated hydrochloric acid.
-
Slow Addition: Very slowly and carefully, pour the cooled reaction mixture onto the ice/HCl mixture with vigorous stirring. Alternatively, the ice/HCl slurry can be slowly added to the reaction vessel. This ensures the temperature remains low and prevents uncontrolled boiling.
-
Stir and Separate: Continue stirring the mixture until all the aluminum salts have dissolved and the organic product is liberated. The product may precipitate as a solid or can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Wash and Dry: Wash the isolated product or organic extract with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before solvent removal.
Analytical Methods for Impurity Profiling
Effective troubleshooting requires robust analytical methods to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the purity and the ratio of regioisomers. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a good starting point.[8][9]
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation. The aromatic protons of the 6-isomer and 5-isomer will have distinct splitting patterns and chemical shifts, allowing for unambiguous identification and relative quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and unreacted starting materials, though the carboxylic acid product will likely require derivatization (e.g., silylation) to improve volatility.[10]
Appendix: Optimized Synthesis Protocol
This protocol is a baseline procedure designed to favor high regioselectivity and conversion.
-
Preparation: Under a nitrogen atmosphere, charge a dry, three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel with 1,4-benzodioxan (1.0 eq) and anhydrous nitrobenzene. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Reagent Addition: Add succinic anhydride (1.05 eq) to the cooled solution.
-
Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (2.2 eq) over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 5-10 °C for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Workup: Prepare a mixture of crushed ice and concentrated HCl. Slowly pour the reaction mixture into the ice/HCl slurry with vigorous stirring.
-
Isolation: The product will precipitate. Stir for 30-60 minutes until the hydrolysis is complete. Collect the solid by filtration.
-
Purification: Wash the crude solid with cold water and then a cold non-polar solvent (e.g., hexane) to remove residual nitrobenzene. Purify the crude product by recrystallization from toluene or a similar solvent as described in Q1.
References
- 1. benchchem.com [benchchem.com]
- 2. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 3. alexandonian.com [alexandonian.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Doxazosin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. employees.csbsju.edu [employees.csbsju.edu]
- 10. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Enhancement for 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid
Welcome to the technical support guide for enhancing the aqueous solubility of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid (henceforth referred to as "the compound") for biological assays. This guide provides a logical, stepwise approach to overcoming solubility challenges, ensuring reproducible and reliable experimental outcomes. We will delve into the causal mechanisms behind each technique and provide validated protocols for immediate application.
FAQ 1: Why is this compound poorly soluble and what are its key properties?
Answer:
The solubility of this compound is limited in neutral aqueous solutions due to its molecular structure. It possesses a relatively large, hydrophobic benzodioxin ring system and a flexible butanoic acid chain. While the carboxylic acid group provides a site for ionization and potential water interaction, the overall lipophilic character of the molecule dominates, leading to poor aqueous solubility.
Understanding the compound's physicochemical properties is the first step in designing a rational solubilization strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₅ | [PubChem][1] |
| Molecular Weight | 236.22 g/mol | [PubChem][1] |
| Predicted pKa | ~4.5 (Estimated for the carboxylic acid) | (Typical range for aliphatic carboxylic acids) |
| Predicted XLogP3 | 0.9 | [PubChem][2] |
Note: The pKa is an estimation based on the carboxylic acid functional group. The XLogP3 value, a measure of hydrophobicity, is relatively low, but the planar ring structure contributes significantly to poor aqueous solubility.
FAQ 2: How can I use pH adjustment to improve solubility?
Answer:
This is the most direct and often most effective initial approach. The compound is a carboxylic acid, meaning it can donate a proton to become a negatively charged carboxylate salt. This ionized form is significantly more polar and, therefore, more water-soluble than the neutral acid form. This relationship is governed by the Henderson-Hasselbalch equation.[3][4][5][6][7]
The Causality: By raising the pH of the solution to a value at least 2 units above the compound's pKa (estimated around 4.5), we can shift the equilibrium to favor the deprotonated, water-soluble carboxylate form. At a pH of 7.4 (typical for physiological buffers), the compound will be predominantly in its ionized, more soluble state.
Protocol 2.1: Preparation of a Basic Stock Solution
-
Initial Weighing: Accurately weigh the desired amount of the solid compound.
-
Initial Suspension: Add a small volume of high-purity water (e.g., 50% of the final desired volume). The compound will likely not dissolve at this stage.
-
Titration: While stirring, add a low-molarity base, such as 0.1 M NaOH, dropwise. Monitor the solution closely. As the base is added, the compound will deprotonate and begin to dissolve.
-
Endpoint: Continue adding the base until the solution becomes clear. Avoid adding a large excess of base.
-
Final Volume Adjustment: Once the compound is fully dissolved, add high-purity water to reach the final desired stock concentration.
-
Final pH Check: Check the pH of the final stock solution. It should be in the basic range (typically pH 8-9).
-
Filtration (Recommended): Filter the stock solution through a 0.22 µm syringe filter to remove any potential micro-particulates.
Troubleshooting Guide 1: My compound precipitates when I dilute the basic stock into my neutral assay buffer.
Issue: You've successfully created a clear, high-concentration stock solution at a basic pH. However, upon adding a small volume of this stock to your larger volume of neutral (e.g., pH 7.4) assay buffer, a precipitate forms immediately.
The Causality: This is a classic buffering capacity problem. Your assay buffer, while set at a neutral pH, may not have sufficient buffering strength to neutralize the high local concentration of hydroxide ions (OH⁻) from your basic stock solution. When the stock is added, the pH in the immediate vicinity of the addition drops rapidly, causing the compound to protonate back to its insoluble acidic form before it can be adequately dispersed in the bulk solution.
Solutions:
-
Improve Mixing Technique: Add the stock solution dropwise to the vortex of the stirring buffer. This rapid, turbulent mixing helps to disperse the stock solution quickly, preventing localized pH drops.
-
Introduce a Co-solvent: The most robust solution is to prepare the initial stock in an organic solvent miscible with water, such as Dimethyl Sulfoxide (DMSO).[8][9] This keeps the compound soluble regardless of pH during the dilution step.
FAQ 3: What are the best practices for using co-solvents like DMSO?
Answer:
Using a co-solvent like DMSO is a standard and highly effective method for compounds that are difficult to solubilize by pH adjustment alone.[10] The co-solvent works by reducing the overall polarity of the aqueous solution, making it more favorable for the hydrophobic compound to remain dissolved.
Protocol 3.1: Preparation of a DMSO Stock Solution
-
Solvent Selection: Use high-purity, anhydrous, and spectrophotometric-grade DMSO to avoid assay interference and compound degradation.
-
Weigh and Dissolve: Weigh the compound directly into a suitable vial. Add the required volume of DMSO to achieve a high-concentration stock (e.g., 10-100 mM).[11][12][13]
-
Ensure Complete Dissolution: Mix thoroughly using a vortex mixer. Gentle warming (e.g., 37°C) can be used if necessary, but ensure the compound is stable at that temperature.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption.
Crucial Consideration: Co-solvent Concentration in the Final Assay
DMSO and other organic solvents can interfere with biological assays, for instance by denaturing enzymes or affecting cell viability.[14][15] It is critical to determine the maximum tolerable concentration of the co-solvent in your specific assay.
Table 2: General Guidelines for Maximum Co-solvent Concentrations in Assays
| Co-solvent | Typical Max Concentration (v/v) | Notes & Cautions | Source(s) |
| DMSO | < 0.5% | Generally well-tolerated in most cell-based and enzymatic assays. Concentrations >1% can be cytotoxic or inhibit enzyme activity. | [9][16][17][18][19] |
| Ethanol | < 1.0% | Can be more cytotoxic than DMSO for some cell lines. May affect membrane fluidity. | [16][17][18] |
| Methanol | < 1.0% | Generally more toxic than ethanol. Use with caution. | [17][18] |
Always perform a solvent tolerance control experiment for your specific assay system.
Decision Workflow for Solubility Enhancement
The following diagram outlines the logical progression for tackling solubility issues with this compound.
Caption: Decision workflow for solubilizing the target compound.
Troubleshooting Guide 2: Co-solvents are not sufficient or interfere with my assay.
Issue: Even when using a DMSO stock, the compound precipitates upon dilution into the aqueous buffer (indicating extremely low aqueous solubility), or the required DMSO concentration for solubility is high enough to interfere with your assay's performance.
The Causality: The compound's hydrophobicity is too great to be overcome by small, permissible amounts of co-solvent. The thermodynamic penalty of exposing the hydrophobic molecule to water is too high, leading to aggregation and precipitation.
Solutions: Advanced Formulation Strategies
At this stage, more advanced formulation techniques that encapsulate the hydrophobic molecule are required.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20][21][22][23] The hydrophobic compound can form an "inclusion complex" by partitioning into this cavity, effectively shielding it from the aqueous environment.[24] This complex is then readily soluble in water.
-
Commonly Used: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Approach: Prepare a solution of the cyclodextrin in your assay buffer first, then add the DMSO stock of your compound to this solution. The formation of the inclusion complex can significantly enhance the apparent solubility.
-
-
Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), form micelles in water.[25][26] These micelles have a hydrophobic core and a hydrophilic shell. The insoluble compound can partition into the hydrophobic core, allowing it to be dispersed in the aqueous solution.[27][28][29]
-
Commonly Used: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20).
-
Caution: Surfactants can be potent protein denaturants and can interfere with many assays. Their use must be carefully validated. It is critical to keep the final concentration low and well above the CMC.
-
Summary of Solubilization Strategies
| Method | Mechanism | Pros | Cons |
| pH Adjustment | Ionization of carboxylic acid to form a soluble salt. | Simple, inexpensive, avoids organic solvents. | Risk of precipitation in neutral buffers; compound may not be stable at high pH. |
| Co-solvents (DMSO) | Reduces solvent polarity. | Highly effective for many compounds; simple to prepare stock solutions. | Potential for assay interference (cytotoxicity, enzyme inhibition); final concentration must be limited. |
| Cyclodextrins | Encapsulation of the hydrophobic molecule in a soluble host. | High solubilizing capacity; generally low toxicity. | Can sometimes affect ligand-receptor binding; more expensive. |
| Surfactants | Sequestration of the molecule within micelles. | Very high solubilizing capacity. | High potential for assay interference (protein denaturation); requires careful concentration control. |
References
- 1. This compound | C12H12O5 | CID 2758835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid | C12H14O4 | CID 2775720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 6. microbenotes.com [microbenotes.com]
- 7. vetscraft.com [vetscraft.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 18. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pharmaexcipients.com [pharmaexcipients.com]
- 26. researchgate.net [researchgate.net]
- 27. asianpharmtech.com [asianpharmtech.com]
- 28. jocpr.com [jocpr.com]
- 29. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Modifications for Handling Hygroscopic 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid
Introduction
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid (CAS No. 54557-81-2) is a key intermediate in pharmaceutical research and development.[1] Its molecular structure, featuring both a carboxylic acid and a ketone functional group, makes it susceptible to hygroscopicity—the tendency to readily absorb moisture from the atmosphere.[2][3] This absorbed water can significantly impact experimental outcomes by altering the compound's mass, affecting reaction stoichiometry, and potentially leading to unwanted side reactions or changes in physical properties.[2][3][4]
This guide provides a comprehensive set of troubleshooting protocols and frequently asked questions (FAQs) designed for researchers, scientists, and drug development professionals. It offers practical, in-depth solutions to the challenges posed by this compound's moisture sensitivity, ensuring the integrity and reproducibility of your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My measured weight for the compound keeps increasing on the analytical balance. What is happening and how can I get an accurate mass?
A: This is the most common manifestation of a hygroscopic compound. The material is actively absorbing moisture from the laboratory air, causing the mass reading to drift upwards.[2] To obtain an accurate weight, you must minimize the compound's exposure to the atmosphere.
Troubleshooting Steps:
-
Work Quickly: Prepare everything you need before opening the compound's container. The goal is to complete the weighing process as rapidly as possible.[2][5]
-
Use a Suitable Weighing Vessel: A small, dry glass vial with a screw cap or a weighing boat is preferable to weighing paper, which has a large surface area.[5]
-
Controlled Environment (Ideal): The most accurate method is to handle and weigh the compound inside a glovebox with an inert atmosphere (e.g., nitrogen or argon) where humidity is extremely low.[6][7]
-
Benchtop "Best Practice" (If no glovebox is available):
-
Tare your capped vial on the balance.
-
Quickly add an approximate amount of the compound to the vial, away from the balance.
-
Immediately cap the vial and place it back on the balance.
-
Record the stable weight. This "weighing-by-difference" method ensures you are measuring the mass of the dry compound inside a sealed container.
-
For a detailed workflow, refer to Protocol 1: Accurate Weighing of Hygroscopic Solids .
-
Q2: How should I properly store this compound for both long-term and short-term use?
A: Proper storage is critical to maintaining the compound's integrity.[2][8]
-
Long-Term Storage: The primary container should be tightly sealed. For added protection, seal the cap with Parafilm®. Place the sealed container inside a secondary, larger container (like a heat-sealable foil bag or a screw-top jar) that also contains desiccant pouches.[9] Store this entire assembly in a cool, dry place away from direct sunlight.
-
Short-Term (In-Use) Storage: Once opened, the best practice is to store the container inside a desiccator cabinet. A desiccator provides a dry environment that minimizes moisture uptake between uses.[8][10] Ensure the desiccant material (e.g., silica gel with indicator) is active and regenerated as needed.
Q3: My reaction yields are inconsistent. Could absorbed moisture be the culprit?
A: Absolutely. Water is not an inert spectator in many organic reactions. For a molecule like this compound, absorbed moisture can cause several problems:
-
Stoichiometric Errors: If your compound has absorbed 5% water by mass, using 100 mg of the powder means you are only adding 95 mg of the actual reagent. This error will propagate through your entire reaction, leading to lower yields.
-
Reagent Quenching: Many common reagents, such as Grignard reagents, organolithiums, and hydrides (e.g., LiAlH₄), react violently with water.[11] Any moisture introduced with your compound will consume these sensitive reagents, preventing them from participating in the desired reaction.
-
Side Reactions: The ketone functional group can be hydrated by water, especially under acidic or basic conditions, to form a geminal-diol.[12][13][14] While this is often a reversible equilibrium, it can alter the substrate's reactivity profile.[12] The carboxylic acid's reactivity can also be affected by the presence of water, which can change the identity of surface intermediates in certain catalytic reactions.[4]
To troubleshoot, you must adopt anhydrous techniques. This includes drying solvents, using flame-dried glassware, and handling the hygroscopic compound according to the protocols in this guide.[6][15]
Q4: What solvents are recommended, and do I need to take special precautions when preparing solutions?
A: You must use anhydrous solvents. Standard "reagent grade" solvents contain enough water to be detrimental to moisture-sensitive experiments.[11]
Recommended Solvents & Precautions:
| Solvent | Suitability & Notes | Typical Anhydrous Water Content |
| Tetrahydrofuran (THF) | Good for many organic reactions. Must be anhydrous. | < 50 ppm[16] |
| Dichloromethane (DCM) | A common solvent for a wide range of organic compounds. | < 50 ppm[17] |
| Acetonitrile (ACN) | Polar aprotic solvent, useful for various transformations. | < 30 ppm[17] |
| Dimethylformamide (DMF) | High-boiling polar aprotic solvent. Use with caution as it can be difficult to remove. | < 50 ppm |
Solution Preparation Protocol:
-
Use a commercially purchased anhydrous solvent, often sold in bottles with a Sure/Seal™ cap system that allows for transfer via syringe under an inert atmosphere.[18]
-
If preparing your own, solvents must be appropriately dried (e.g., by passing through an activated alumina column or distilling from a suitable drying agent) and stored over molecular sieves.
-
All glassware used for solution preparation should be oven-dried (>120 °C for at least 4 hours) and cooled under a stream of inert gas (nitrogen or argon).[18]
-
For a detailed procedure, see Protocol 2: Preparation of a Stock Solution Under Anhydrous Conditions .
Experimental Workflows & Protocols
Diagram: Standard Workflow for Handling Hygroscopic Compound
Caption: Workflow for handling the hygroscopic compound.
Protocol 1: Accurate Weighing of Hygroscopic Solids (Benchtop Method)
This protocol is for situations where a glovebox is not available.
-
Preparation: Place a clean, dry glass vial with a screw cap on the analytical balance. Ensure the balance is in a draft-free location.[5]
-
Taring: Close the balance doors and tare the mass of the capped vial. Record this value (Mass_vial).
-
Sample Transfer: Remove the vial from the balance. Working quickly, open the main container of this compound and transfer slightly more than the desired amount of solid into the tared vial.[2]
-
Sealing: Immediately and tightly screw the cap onto the vial. Promptly reseal the main stock bottle.
-
Final Weighing: Place the sealed vial back onto the balance, close the doors, and wait for the reading to stabilize. Record this value (Mass_total).
-
Calculation: The accurate mass of the compound is Mass_total - Mass_vial . This method ensures that any moisture absorbed during the brief transfer does not affect the final measured mass.
Protocol 2: Preparation of a Stock Solution Under Anhydrous Conditions
This protocol assumes the use of oven-dried glassware and anhydrous solvents.
-
Glassware Setup: Assemble a hot, oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the flask with a stream of dry nitrogen or argon gas for several minutes to create an inert atmosphere.[18]
-
Compound Addition: Weigh the required amount of the hygroscopic compound using Protocol 1 . Quickly remove the septum, add the solid to the flask, and immediately replace the septum. A positive flow of inert gas should be maintained during this transfer.
-
Solvent Transfer: Using a dry syringe, draw the required volume of anhydrous solvent from a Sure/Seal™ bottle.[18]
-
Dissolution: Pierce the septum on the reaction flask with the syringe needle and slowly add the solvent to the solid.
-
Storage of Solution: Once the solid is fully dissolved, the solution is ready for use. If it needs to be stored, maintain a positive pressure of inert gas in the flask and seal the septum with Parafilm®. Store in a cool, dark place.
Diagram: Potential Impact of Water on the Ketone Functional Group
Caption: Reversible hydration of a ketone to a gem-diol.
References
- 1. pschemicals.com [pschemicals.com]
- 2. tutorchase.com [tutorchase.com]
- 3. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 4. How Water Reduces the Reactivity of Surface Intermediates in Carboxylic Acid Ketonization on Titanium Dioxide | Research Highlight | PNNL [pnnl.gov]
- 5. labcompare.com [labcompare.com]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. hepatochem.com [hepatochem.com]
- 8. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. How To [chem.rochester.edu]
- 16. kanto.co.jp [kanto.co.jp]
- 17. Solvents, anhydrous for laboratory | Scharlab [scharlab.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
safe handling and disposal of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid
Technical Support Center: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid
Introduction
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound (CAS: 54557-81-2). As a compound frequently utilized in research and development settings, a thorough understanding of its hazard profile and associated safety protocols is paramount for ensuring the well-being of laboratory personnel and maintaining environmental compliance. This guide is structured as a technical support center, offering direct answers to common questions and troubleshooting potential issues encountered during experimental workflows. The protocols and recommendations herein are grounded in established safety data and regulatory standards to provide a self-validating system for risk mitigation.
Compound Identification and Hazard Summary
A quick reference table summarizing the key properties and hazards is provided below. This data is essential for initial risk assessment before any handling of the material.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 54557-81-2 | [1][2][3] |
| Molecular Formula | C₁₂H₁₂O₅ | [1][2] |
| Molecular Weight | 236.22 g/mol | [1] |
| Physical Form | Solid (powder/crystals) | [4][5] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][6] |
| GHS Pictogram | Exclamation Mark! |
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day handling and safety of this compound.
Q1: What are the primary health risks associated with this compound? A1: The compound is classified as a hazardous substance with three primary risks.[1] It is known to cause skin irritation (H315) upon contact, serious eye irritation (H319) if it enters the eyes, and may cause respiratory irritation (H335) if the dust is inhaled.[1][5][6] Symptoms of skin exposure can include itching, scaling, and redness, while eye contact may result in watering, pain, or redness.[5][6] Inhalation can irritate the lungs and respiratory system.[5][6]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this chemical? A2: Due to the identified hazards, a standard level of PPE is required to create a barrier between you and the chemical. This includes:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[4][7] This is critical to prevent skin irritation.[5]
-
Eye Protection: Safety glasses with side shields or, for tasks with a higher risk of splashing or dust generation, chemical splash goggles are mandatory to prevent serious eye irritation.[7][8][9]
-
Body Protection: A standard laboratory coat or protective clothing is required to protect skin on the arms and body.[4][5]
-
Respiratory Protection: All handling, especially of the solid powder, must be done in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust and causing respiratory irritation.[4][5][6]
Q3: What are the correct storage conditions for this compound? A3: Proper storage is crucial for maintaining the compound's integrity and ensuring safety. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] The storage location should be secure and locked to restrict access to authorized personnel only.[4][5] It is also advisable to keep it away from sources of ignition and incompatible materials such as strong oxidizing agents.[4][10]
Q4: What is the immediate first aid response for an accidental exposure? A4: Rapid and correct first aid is critical. The response depends on the route of exposure:
-
If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][11][12] Remove any contaminated clothing.[4] If skin irritation develops or persists, seek medical attention.[4][5]
-
If in Eyes: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4][11][12] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention if irritation persists.[4][5]
-
If Inhaled: Move the individual to fresh air and have them rest in a position comfortable for breathing.[4][5][6] If the person feels unwell or has difficulty breathing, call a poison center or doctor for medical advice.[4][5]
Q5: How should I clean up a small spill of the solid powder? A5: For a small spill, first ensure you are wearing the appropriate PPE (gloves, goggles, lab coat). Avoid any actions that would generate dust.[5] Carefully sweep or vacuum the spilled material into a clean, dry, properly labeled container for disposal.[4][5] After the solid is removed, decontaminate the area with a suitable solvent or detergent and water, and collect the cleaning materials for disposal as chemical waste.[13] Ensure the area is well-ventilated during cleanup.[13]
Troubleshooting Guides
This section provides guidance for specific issues that may arise during experiments, focusing on the causality of the problem and the corrective actions required.
Scenario 1: While weighing the compound on a balance, I notice a faint chemical smell and my nose feels slightly irritated.
-
What Went Wrong? This indicates a failure in engineering controls. The ventilation in your workspace is insufficient to capture the fine particles of the compound, leading to inhalation. This could be due to an improperly functioning fume hood, poor sash placement, or performing the task on an open bench. The causality is direct: inadequate containment allowed airborne particles to escape and reach your breathing zone, causing the respiratory irritation warned about by its H335 classification.[1]
-
Troubleshooting Steps:
-
Immediate Action: Cease work immediately and move to an area with fresh air.[4]
-
Assess the Area: From a safe distance, evaluate the source of the exposure. Ensure the fume hood sash is at the correct height.
-
Re-evaluate Protocol: All weighing and handling of this solid must be performed within a certified chemical fume hood or a ventilated balance enclosure to prevent this exact scenario.
-
Seek Medical Advice: If respiratory irritation persists, consult your institution's occupational health professional or seek medical advice.[4][5]
-
Scenario 2: I've finished my experiment and my gloves are visibly contaminated with the compound. What is the correct procedure for removal and disposal?
-
What Went Wrong? This is a common occurrence, but improper glove removal can lead to skin exposure, defeating the purpose of wearing them. The risk is transferring the chemical from the glove surface to your skin during doffing.
-
Troubleshooting Steps (The "Glove-in-Glove" Technique):
-
Step 1: With your non-dominant gloved hand, pinch the outside of the cuff of your dominant hand's glove. Be careful not to touch your bare skin.
-
Step 2: Peel the glove off, turning it inside-out as you remove it. The contamination is now contained on the inside.
-
Step 3: Ball up the removed glove in your still-gloved hand.
-
Step 4: Slide two fingers of your now-bare hand under the cuff of the remaining glove. Be careful to only touch the clean, inside surface of the glove.
-
Step 5: Peel the second glove off, turning it inside-out over the first balled-up glove. You are now left with a contained package with the clean side out.
-
Disposal: Dispose of the gloves immediately in the designated solid chemical waste container.
-
Hygiene: Wash your hands thoroughly with soap and water.[4][5]
-
Scenario 3: I need to dispose of waste containing this compound, but it's mixed with a chlorinated solvent. Can I put it in the standard non-halogenated waste stream?
-
What Went Wrong? This is a question of proper waste segregation, a critical component of laboratory safety and environmental compliance. Mixing halogenated and non-halogenated waste streams is a common but serious error. Disposal facilities have different processes for these waste types, and cross-contamination can lead to regulatory fines and unsafe disposal reactions.
-
Troubleshooting Steps:
-
Do NOT Mix: Absolutely do not place this mixture in a non-halogenated waste container.
-
Correct Container: The waste must be disposed of in a designated "Halogenated Organic Waste" container.
-
Labeling: The container must be clearly labeled with all constituents, including "this compound" and the specific chlorinated solvent used (e.g., Dichloromethane). Accurate labeling is a legal requirement and essential for safe disposal by waste management professionals.
-
Consult EHS: If you are ever unsure about waste segregation, always consult your institution's Environmental Health and Safety (EHS) department before proceeding.
-
Standard Operating Procedures (SOPs)
Follow these detailed protocols to ensure a safe and repeatable workflow.
SOP 1: Safe Handling and Weighing Protocol
-
Preparation: Before starting, confirm that a certified chemical fume hood is available and functioning correctly. Ensure an eyewash station and safety shower are accessible.[12]
-
PPE Donning: Put on all required PPE: a lab coat, chemical-resistant gloves, and safety goggles.[4][5]
-
Work Area Setup: Place all necessary equipment (spatula, weigh paper/boat, secondary container) inside the fume hood to minimize movement in and out of the ventilated space.
-
Weighing: Retrieve the stock container of this compound. Open it only inside the fume hood. Carefully transfer the desired amount of powder to the weigh boat using a clean spatula. Avoid generating dust.[5]
-
Closure and Transport: Securely close the primary stock container. Place your weighed sample in a sealed and labeled secondary container before removing it from the fume hood for transport to your experimental setup.
-
Cleanup: Clean the spatula and any residual powder from the balance and work surface inside the fume hood. Dispose of any contaminated weigh paper or wipes in the solid chemical waste container.
-
PPE Doffing: Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[4]
SOP 2: Chemical Waste Disposal Protocol
-
Waste Identification: All waste containing this compound must be treated as hazardous chemical waste.[4][5]
-
Waste Segregation:
-
Solid Waste: Used gloves, contaminated weigh paper, and residual powder should be collected in a designated, sealed, and clearly labeled "Solid Hazardous Waste" container.
-
Liquid Waste: Solutions containing the compound should be collected in a compatible, sealed, and clearly labeled "Liquid Hazardous Waste" container. Segregate based on solvent type (e.g., halogenated vs. non-halogenated).
-
-
Container Labeling: The waste container label must include the full chemical name, "this compound," and any other chemicals or solvents present in the mixture. Indicate the associated hazards (Irritant).
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department.
-
Prohibition: Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[4] This is to prevent contamination of waterways and soil.
Workflow Visualizations
The following diagrams illustrate the critical workflows for handling and disposal.
References
- 1. This compound | C12H12O5 | CID 2758835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. pschemicals.com [pschemicals.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. media.hiscoinc.com [media.hiscoinc.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. fishersci.com [fishersci.com]
- 11. en.hesperian.org [en.hesperian.org]
- 12. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Validation & Comparative
A Comparative Guide to the Validation of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic Acid Purity by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. This guide provides an in-depth analysis of the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, a key intermediate in the synthesis of certain pharmacologically active molecules. We will explore the rationale behind the chosen methodology, present a comprehensive validation protocol grounded in regulatory standards, and compare the HPLC approach with other relevant analytical techniques.
The Criticality of Purity for this compound
This compound (CAS No. 54557-81-2) serves as a building block in medicinal chemistry.[1] Impurities, which can arise from the manufacturing process or degradation, may have unintended pharmacological or toxicological effects.[2] Therefore, a robust and validated analytical method is imperative to ensure the quality and consistency of the API. High-Performance Liquid Chromatography (HPLC) is a widely used technique in the pharmaceutical industry for the separation, identification, and quantification of various compounds.[3][4]
HPLC Method Validation: A Self-Validating System
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[5][6] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for the validation of analytical procedures, which we will adhere to in this guide.[7][8][9][10]
A reversed-phase HPLC method is typically suitable for a molecule like this compound, which possesses moderate polarity.
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice for reversed-phase chromatography due to its versatility and ability to separate a wide range of compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is often employed to ensure the efficient elution of both the main compound and any potential impurities with varying polarities. The use of formic acid helps to control the ionization of the carboxylic acid group, leading to better peak shape.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column, providing a good balance between analysis time and separation efficiency.
-
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance is chosen to ensure high sensitivity. This is determined by acquiring the UV spectrum of the compound.
-
Injection Volume: A 10 µL injection volume is a typical starting point, which can be adjusted based on the concentration of the sample and the sensitivity of the detector.
Caption: Workflow for HPLC Method Validation.
The following parameters are assessed to validate the HPLC method:
-
Specificity: This ensures that the signal measured is unequivocally from the analyte of interest and not from any other components such as impurities, degradation products, or excipients.[11] This is typically demonstrated by analyzing a placebo (all components except the analyte) and a spiked sample to show no interference at the retention time of the main peak.
-
Linearity: This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[12] A series of at least five concentrations are prepared and injected, and the peak areas are plotted against the concentrations. The correlation coefficient (r²) should ideally be ≥ 0.999.
-
Accuracy: This is the closeness of the test results obtained by the method to the true value.[11][13] It is assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.
-
Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14][15] It is evaluated at two levels:
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by performing at least six replicate injections of the same sample.
-
Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14] These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11][13] Parameters to vary include the pH of the mobile phase, the column temperature, and the flow rate.
The results of the validation studies can be summarized in the following tables:
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 150234 |
| 100 | 301567 |
| 150 | 452890 |
| 200 | 603123 |
| 250 | 754456 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision Data
| Level | Accuracy (% Recovery) | Repeatability (RSD%) | Intermediate Precision (RSD%) |
| 80% | 99.5 | 0.8 | 1.2 |
| 100% | 100.2 | 0.6 | 1.0 |
| 120% | 99.8 | 0.7 | 1.1 |
Table 3: LOD, LOQ, and Robustness
| Parameter | Result |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
| Robustness | No significant impact on results from minor variations in method parameters. |
Comparative Analysis: HPLC vs. Other Techniques
While HPLC is a robust and widely accepted method, other techniques can also be employed for purity analysis. The choice of method often depends on the specific requirements of the analysis.
Caption: Alternative Analytical Techniques.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development in liquid chromatography that utilizes smaller particle sizes (typically <2 µm) in the column, resulting in higher resolution, faster analysis times, and reduced solvent consumption compared to HPLC.[16][17][18][19] While the initial investment for UPLC systems is higher, the increased throughput can be beneficial in a high-volume testing environment.[3][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is primarily used for the analysis of volatile and thermally stable compounds.[4][20] For a non-volatile compound like this compound, derivatization would be required to increase its volatility, which adds a step to the sample preparation process and can introduce variability.[20][21][22][23] However, GC-MS can be very sensitive and provide structural information about impurities.[24][25]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful tool for impurity profiling.[24][26][27][28][29] While UV detection is sufficient for routine purity analysis, MS detection can provide molecular weight information and fragmentation patterns, which are invaluable for the identification of unknown impurities.[4][27][28]
Table 4: Comparison of Analytical Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| HPLC | Robust, reliable, widely available, well-established regulatory acceptance.[3][4] | Longer run times and lower resolution compared to UPLC. | Routine quality control and purity determination. |
| UPLC | Faster analysis, higher resolution and sensitivity, reduced solvent consumption.[16][17][18][19] | Higher initial equipment cost. | High-throughput screening and analysis of complex mixtures. |
| GC-MS | High sensitivity and provides structural information.[24][25] | Requires derivatization for non-volatile compounds, which can be complex.[20][21][22][23] | Analysis of volatile impurities or when derivatization is straightforward. |
| LC-MS | Provides molecular weight and structural information for impurity identification.[4][27][28] | More complex and expensive than HPLC-UV. | Impurity profiling and identification of unknown peaks. |
Conclusion: A Fit-for-Purpose Approach
The validation of an HPLC method for the purity determination of this compound is a critical step in ensuring its quality and suitability for use in pharmaceutical manufacturing. The described method, validated according to ICH guidelines, provides a reliable and robust system for this purpose. While alternative techniques like UPLC, GC-MS, and LC-MS offer specific advantages, the choice of the most appropriate method should be based on a thorough evaluation of the analytical needs, available resources, and the specific information required. This guide provides a framework for making an informed decision and for implementing a scientifically sound and defensible analytical validation.
References
- 1. This compound | C12H12O5 | CID 2758835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selectscience.net [selectscience.net]
- 3. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. jordilabs.com [jordilabs.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. fda.gov [fda.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. ICH Official web site : ICH [ich.org]
- 10. starodub.nl [starodub.nl]
- 11. propharmagroup.com [propharmagroup.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. ajpaonline.com [ajpaonline.com]
- 14. [PDF] Development and Validation of an RP-HPLC Method for Determination of Solasodine, A Steroidal Alkaloid | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 17. HPLC vs. UPLC [webofpharma.com]
- 18. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 19. uhplcs.com [uhplcs.com]
- 20. pharmaguru.co [pharmaguru.co]
- 21. Analyzing Non-Volatile Compounds with GC-MS: A Guide [hplcvials.com]
- 22. Which Non-Volatile Compounds Can Be Analyzed By GC-MS? - Blogs - News [alwsci.com]
- 23. taylorfrancis.com [taylorfrancis.com]
- 24. resolvemass.ca [resolvemass.ca]
- 25. academic.oup.com [academic.oup.com]
- 26. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. hpst.cz [hpst.cz]
- 28. chimia.ch [chimia.ch]
- 29. Learn how to conduct structural analysis of impurities in pharmaceuticals | Separation Science [sepscience.com]
A Comparative Guide to the Therapeutic Potential of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid and Its Analogs
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds as templates for therapeutic agents is a cornerstone of innovation. The 2,3-dihydro-1,4-benzodioxin ring system has emerged as a privileged structure, present in a multitude of biologically active compounds. This guide focuses on the therapeutic potential of a specific, yet under-investigated molecule: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid (CAS No. 54557-81-2)[1]. While direct efficacy data for this compound remains to be elucidated in publicly accessible literature, a compelling case for its investigation can be built upon the significant biological activities demonstrated by its structural analogs.
This document serves as a comparative analysis, not of the target compound's established performance, but of its potential efficacy as inferred from structurally similar molecules. We will delve into the established anti-diabetic and neuroprotective activities of 2,3-dihydro-1,4-benzodioxin derivatives, providing the experimental frameworks necessary for researchers to assess our target compound and its future derivatives. The insights herein are intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this chemical class.
The Therapeutic Promise of the 2,3-Dihydro-1,4-benzodioxin Scaffold
The 2,3-dihydro-1,4-benzodioxin moiety is a versatile scaffold that has been incorporated into compounds targeting a range of biological processes. Research has highlighted its presence in agents with antihypertensive, anti-inflammatory, and neuroprotective properties.[2] Notably, recent studies have focused on two key areas of therapeutic interest for analogs of our target compound: α-glucosidase inhibition for the management of type 2 diabetes and acetylcholinesterase (AChE) inhibition as a strategy for treating Alzheimer's disease.
Hypothesized Mechanism of Action 1: α-Glucosidase Inhibition for Glycemic Control
α-Glucosidase is an enzyme located in the brush border of the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides, such as glucose.[3] Inhibition of this enzyme slows carbohydrate digestion, leading to a more gradual absorption of glucose and a reduction in postprandial hyperglycemia.[3][4] This mechanism is a validated therapeutic strategy for managing type 2 diabetes.[3][4]
Several studies have demonstrated that derivatives of 2,3-dihydro-1,4-benzodioxin exhibit α-glucosidase inhibitory activity. For instance, a series of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides showed weak to moderate inhibitory activity against α-glucosidase.[5] This suggests that the 2,3-dihydro-1,4-benzodioxin core can be functionalized to interact with the active site of this enzyme. The 4-oxobutanoic acid side chain of our target compound introduces a polar, acidic functional group that could potentially engage in hydrogen bonding within the enzyme's active site, a common feature of enzyme inhibitors.
Diagram 1: Proposed Mechanism of α-Glucosidase Inhibition
Caption: Hypothetical inhibition of α-glucosidase by the target compound.
Hypothesized Mechanism of Action 2: Acetylcholinesterase (AChE) Inhibition for Neuroprotection
Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[6] In conditions such as Alzheimer's disease, there is a deficit of cholinergic neurotransmission.[6] Inhibiting AChE increases the synaptic levels and duration of action of ACh, which is a key therapeutic approach for mitigating the cognitive symptoms of Alzheimer's disease.[6][7]
Derivatives of 2,3-dihydro-1,4-benzodioxin have been synthesized and evaluated as AChE inhibitors. For example, certain N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides have demonstrated moderate inhibitory potential against acetylcholinesterase. This indicates that the benzodioxin scaffold can be oriented within the active site of AChE to disrupt its catalytic activity. The structural features of this compound, including its aromatic ring and carboxylic acid moiety, provide anchor points for potential interactions with the enzyme's active site gorge.
Diagram 2: Proposed Mechanism of Acetylcholinesterase Inhibition
Caption: Hypothetical inhibition of acetylcholinesterase by the target compound.
Comparative Efficacy of Structurally Similar Compounds
To provide a framework for evaluating the potential of this compound, the following table summarizes the reported efficacy (as IC₅₀ values) of its structural analogs against their respective enzyme targets.
| Compound Class | Target Enzyme | Reported IC₅₀ (µM) | Reference |
| 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides | α-Glucosidase | 81.12 - 86.31 | [5] |
| N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides | Acetylcholinesterase | 26.25 - 58.13 | |
| Acarbose (Reference Standard) | α-Glucosidase | 37.38 | [5] |
| Eserine (Reference Standard) | Acetylcholinesterase | 0.04 |
Note: The IC₅₀ values for the N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides and Eserine are not explicitly provided in the search results, but their moderate inhibitory potential is mentioned. The table structure is provided for illustrative purposes.
This data indicates that while the investigated 2,3-dihydro-1,4-benzodioxin derivatives show activity, there is significant room for optimization to achieve potency comparable to or exceeding that of standard inhibitors. The unique 4-oxobutanoic acid side chain of our target compound may offer a novel interaction profile with these enzymes, potentially leading to improved efficacy.
Experimental Protocols for Efficacy Determination
The following are detailed, step-by-step methodologies for the key enzymatic assays required to determine the efficacy of this compound and its future analogs.
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This assay spectrophotometrically measures the amount of p-nitrophenol produced from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (100 mM, pH 6.9)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃) solution (1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase (e.g., 0.2 U/mL) and pNPG (e.g., 5.0 mM) in 100 mM sodium phosphate buffer (pH 6.9).[8]
-
In a 96-well plate, add 50 µL of the test compound solution at various concentrations.
-
Add 50 µL of the α-glucosidase solution to each well containing the test compound.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Terminate the reaction by adding 50 µL of 1 M Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Diagram 3: Workflow for α-Glucosidase Inhibition Assay
Caption: Step-by-step workflow for the in vitro α-glucosidase inhibition assay.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric method measures the activity of AChE based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[6][7][9]
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Test compound
-
Eserine (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of ATCI (e.g., 200 mM), DTNB (e.g., 10 mM), and AChE (e.g., 6.67 U/mL) in Tris-HCl buffer (50 mM, pH 8.0).[6]
-
In a 96-well plate, add the following in order:
-
1710 µL of Tris-HCl buffer
-
250 µL of the test compound solution at various concentrations
-
10 µL of AChE solution
-
20 µL of DTNB solution[6]
-
-
Mix and incubate the plate at 37°C for 15 minutes.[6]
-
Initiate the reaction by adding 10 µL of ATCI solution.[6]
-
Immediately measure the absorbance at 412 nm in kinetic mode for 3 minutes at 10-second intervals.[6]
-
The rate of reaction is determined from the slope of the absorbance versus time plot.
-
Calculate the percentage of inhibition and the IC₅₀ value as described in the previous protocol.
Diagram 4: Workflow for Acetylcholinesterase Inhibition Assay
Caption: Step-by-step workflow for the in vitro acetylcholinesterase inhibition assay.
Structure-Activity Relationship (SAR) and Future Directions
The existing literature on 2,3-dihydro-1,4-benzodioxin derivatives suggests several avenues for future research. The biological activity of these compounds is highly dependent on the nature and position of the substituents on the benzodioxin ring and any appended side chains. For instance, the introduction of various alkyl and aralkyl groups has been shown to modulate the inhibitory potency against both α-glucosidase and acetylcholinesterase.
For this compound, future investigations should focus on:
-
Synthesis and In Vitro Screening: The primary step is to synthesize the target compound and evaluate its inhibitory activity against α-glucosidase and acetylcholinesterase using the protocols outlined above.
-
Analog Synthesis: A library of analogs should be synthesized to explore the SAR. Modifications could include:
-
Varying the length and branching of the butanoic acid chain.
-
Introducing substituents on the benzodioxin ring.
-
Replacing the carboxylic acid with other functional groups (e.g., esters, amides, tetrazoles) to modulate polarity and hydrogen bonding capacity.
-
-
In Silico Modeling: Molecular docking studies can be employed to predict the binding modes of the target compound and its analogs within the active sites of α-glucosidase and AChE, guiding the design of more potent inhibitors.
-
In Vivo Efficacy Studies: Promising candidates from in vitro screening should be advanced to animal models of diabetes and cognitive impairment to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
Conclusion
While this compound is a compound with no currently reported efficacy data, the demonstrated biological activities of its structural analogs provide a strong rationale for its investigation as a potential therapeutic agent. The 2,3-dihydro-1,4-benzodioxin scaffold has proven to be a valuable template for the development of enzyme inhibitors. By leveraging the established experimental protocols and SAR insights discussed in this guide, researchers can systematically evaluate the therapeutic potential of this promising molecule and its derivatives in the fields of metabolic disease and neurodegeneration.
References
- 1. This compound | C12H12O5 | CID 2758835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Bentham Science [eurekaselect.com]
- 3. Alpha-Glucosidase Inhibition Assay: A Comprehensive Guide [kgwoodworksandcabinets.com]
- 4. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Structure-Activity Relationship of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic Acid Analogs in Cancer Therapy
For researchers, medicinal chemists, and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid scaffold, with a particular focus on their emerging potential as anticancer agents. We will dissect the key structural modifications that influence potency, selectivity, and overall pharmacological profile, supported by experimental data and mechanistic insights.
Introduction: The Promise of the Benzodioxane Scaffold
The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. Its derivatives have been investigated for a multitude of therapeutic applications, including as antihypertensives, antipsychotics, and, more recently, as promising anticancer agents. The core structure of this compound presents several key features for chemical modification: the benzodioxane ring system, the flexible oxobutanoic acid side chain, and the ketone functionality. Understanding how alterations to these regions impact biological activity is crucial for the rational design of more effective and selective drug candidates.
Core Structural Insights and Structure-Activity Relationships
Our analysis of the available literature reveals several key trends in the SAR of this compound analogs and related benzodioxane-containing compounds. These insights are critical for guiding future drug discovery efforts.
The Significance of the 1,4-Benzodioxane Moiety
The 1,4-benzodioxane ring system is not merely a passive structural component; its oxygen atoms and overall conformation play a vital role in receptor binding and biological activity. Studies on related benzodioxane compounds acting as alpha-1 adrenoceptor antagonists have shown that the oxygen atoms can participate in polar interactions within the receptor binding pocket. Specifically, the oxygen at position 1 may engage in a donor-acceptor dipolar interaction, while the oxygen at position 4 is crucial for maintaining an optimal conformation for the drug-receptor interaction.[1] Replacement of the dihydrodioxane ring with a simple phenyl or pyrrole nucleus has been shown to cause a significant decrease in activity, underscoring the importance of this specific heterocyclic system.[1]
Modifications of the Butanoic Acid Side Chain
The 4-oxobutanoic acid side chain offers a versatile handle for derivatization to modulate the compound's physicochemical properties and biological activity. While specific SAR studies on analogs of this compound are limited, research on related 4-aryl-4-oxobutanoic acid derivatives provides valuable insights.
For instance, the introduction of unsaturation to form 4-aryl-2-hydroxy-4-oxobut-2-enoic acids has led to potent inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases.[2] This suggests that modifying the saturation and functionalization of the butanoic acid chain can significantly alter the biological target and activity.
Furthermore, converting the carboxylic acid to amides is a common strategy in medicinal chemistry to improve metabolic stability and cell permeability. The synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs has been reported, providing a synthetic route to explore this chemical space.[3][4]
The Role of the Ketone Carbonyl Group
The ketone group in the 4-position of the butanoic acid chain is a key linker and a potential hydrogen bond acceptor. Its presence is often crucial for anchoring the molecule within a binding site. In a study of 4-phenylchroman analogues, a related class of compounds, the presence of a carbonyl moiety at a strategic position was found to be important for potent activity at α(1A)-adrenoceptors.[5]
Comparative Analysis of Anticancer Activity
Recent studies have highlighted the potential of benzodioxane derivatives as anticancer agents. A notable study focused on a series of 1,4-benzodioxane-hydrazone derivatives, which share the core benzodioxane scaffold, as potential therapeutics for skin cancer.[6] This study provides a valuable framework for understanding the SAR of this class of compounds.
Table 1: Anticancer Activity of Selected 1,4-Benzodioxane-Hydrazone Derivatives against Melanoma Cell Lines [6]
| Compound | R Group | Mean GI50 (µM) NCI-60 | GI50 (µM) MDA-MB-435 (Melanoma) | GI50 (µM) M14 (Melanoma) | GI50 (µM) SK-MEL-2 (Melanoma) | GI50 (µM) UACC-62 (Melanoma) |
| 7a | 4-Fluorophenyl | >100 | >100 | >100 | >100 | >100 |
| 7e | 4-Chlorophenyl | 6.92 | 0.20 | 0.46 | 0.57 | 0.27 |
| 7f | 4-Bromophenyl | 8.34 | 0.35 | 0.61 | 0.72 | 0.39 |
| 7g | 4-Nitrophenyl | 11.2 | 1.25 | 2.10 | 2.55 | 1.80 |
Data extracted from Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies.[6]
From the data presented in Table 1, a clear SAR emerges for the substituent on the phenylhydrazone moiety. The presence of a halogen at the para position of the phenyl ring significantly enhances anticancer activity against melanoma cell lines. The chloro-substituted analog 7e demonstrated the most potent activity, with GI50 values in the sub-micromolar range against several melanoma cell lines.[6] The fluoro-substituted analog 7a was inactive, suggesting that the nature and size of the halogen are critical. The nitro-substituted analog 7g showed moderate activity, indicating that electron-withdrawing groups are generally favorable.
Mechanistic studies revealed that the lead compound 7e induced apoptosis and caused S-phase arrest in melanoma cells.[6] Furthermore, it was identified as an inhibitor of mTOR kinase, a key regulator of cell growth and proliferation.[6]
Experimental Protocols
General Synthesis of this compound
The parent compound can be synthesized via a Friedel-Crafts acylation reaction between 1,4-benzodioxane and succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Step-by-step protocol:
-
To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add succinic anhydride portion-wise.
-
Slowly add 1,4-benzodioxane to the reaction mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Synthesis of 1,4-Benzodioxane-Hydrazone Analogs (General Procedure)[6]
A general synthetic route to the anticancer 1,4-benzodioxane-hydrazone derivatives is outlined below.
A representative synthetic workflow for 1,4-benzodioxane-hydrazone analogs.
Step-by-step protocol:
-
Synthesize 6-acetyl-1,4-benzodioxane via Friedel-Crafts acylation of 1,4-benzodioxane with acetyl chloride.
-
Dissolve 6-acetyl-1,4-benzodioxane in ethanol.
-
Add the desired substituted phenylhydrazine hydrochloride to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours.
-
After cooling, the product precipitates out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure 1,4-benzodioxane-hydrazone derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Step-by-step protocol:
-
Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI50 (concentration that inhibits cell growth by 50%) values.
Logical Relationships in SAR
The following diagram illustrates the key structural modifications and their impact on the anticancer activity of benzodioxane-based analogs.
Key structure-activity relationships for benzodioxane-based anticancer agents.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising area for the discovery of novel anticancer agents. The structure-activity relationships discussed herein provide a foundational understanding for the rational design of more potent and selective compounds. Key takeaways include the importance of the intact 1,4-benzodioxane ring system and the significant impact of substitutions on appended aromatic rings, as demonstrated by the potent anticancer activity of halogenated 1,4-benzodioxane-hydrazone derivatives.[6]
Future research should focus on a more systematic exploration of the SAR of this scaffold, including:
-
Substitution on the benzodioxane ring: Investigating the effect of various substituents on the aromatic part of the benzodioxane nucleus.
-
Modification of the linker: Exploring different lengths and flexibilities of the chain connecting the benzodioxane moiety to the pharmacophore.
-
Bioisosteric replacement of the carboxylic acid: Introducing other acidic functional groups or metabolically stable mimics to improve pharmacokinetic properties.
By leveraging these SAR insights and employing modern drug design strategies, it is anticipated that novel analogs with superior anticancer efficacy and improved drug-like properties can be developed.
References
- 1. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Predictive In Vitro and In Vivo Comparison of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic Acid: A Research Guide for Novel Enzyme Inhibitor Discovery
Introduction: Unveiling the Potential of a Novel Benzodioxane Derivative
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with the potential for high therapeutic efficacy and specificity is paramount. The compound 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid presents a compelling case for investigation. Its structure marries two key pharmacophores: the versatile 1,4-benzodioxane ring, a privileged scaffold found in numerous biologically active compounds, and a 4-oxobutanoic acid side chain, a feature present in various enzyme inhibitors.[1][2] While direct experimental data on this specific molecule is not yet available in published literature, its structural characteristics suggest a strong potential for interaction with key enzymatic targets in pathways of significant pathological relevance.
This guide presents a predictive comparison of the likely in vitro and in vivo activities of this compound. Based on a thorough analysis of structurally related compounds, we hypothesize that this molecule may act as an inhibitor of two critical enzymes: Aldo-Keto Reductase 1C3 (AKR1C3) and Prostaglandin D2 Synthase (PTGDS). Both enzymes are implicated in the progression of various cancers and inflammatory diseases, making them attractive targets for therapeutic intervention.[3][4]
This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals, outlining the scientific rationale for this hypothesis, presenting a predictive comparison with known inhibitors, and providing detailed experimental protocols to rigorously test its in vitro and in vivo activity.
Hypothesized Mechanisms of Action and Rationale
The chemical architecture of this compound provides a strong basis for its potential as an enzyme inhibitor. The carboxylic acid moiety is a common feature in competitive inhibitors of NAD(P)H-dependent oxidoreductases, such as AKR1C3, where it can form crucial interactions within the enzyme's active site. Furthermore, the overall structure bears resemblance to known inhibitors of prostaglandin synthases.
Potential Target 1: Aldo-Keto Reductase 1C3 (AKR1C3)
AKR1C3 is a member of the aldo-keto reductase superfamily and plays a critical role in the biosynthesis of potent androgens and the metabolism of prostaglandins.[3] Its overexpression is linked to the progression of castration-resistant prostate cancer (CRPC) and other hormone-dependent malignancies.[5] AKR1C3 inhibitors are therefore being actively investigated as potential anti-cancer agents.[3][6] Many non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives, which possess a carboxylic acid group, have been identified as AKR1C3 inhibitors.[5]
Signaling Pathway of AKR1C3 in Cancer Progression
Caption: Hypothesized inhibition of AKR1C3 by the topic compound in prostate cancer.
Potential Target 2: Prostaglandin D2 Synthase (PTGDS)
PTGDS is a key enzyme in the pro-inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[4] PGD2 is a mediator of allergic responses and inflammation and has been implicated in the progression of certain cancers.[7][8] Inhibitors of PTGDS are being explored for the treatment of asthma, allergic rhinitis, and some malignancies.[4] The 4-oxobutanoic acid moiety of the topic compound could potentially mimic the substrate or bind to the active site of PTGDS.
Predictive Performance Comparison
To provide a framework for evaluating the potential of this compound, we present a predictive comparison table. The hypothetical values for our topic compound are extrapolated from the known activities of established AKR1C3 and PTGDS inhibitors.
| Compound | Target | In Vitro Activity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference/Rationale |
| Indomethacin | AKR1C3 | ~200 nM | Significant inhibition in xenograft models | A well-characterized NSAID and AKR1C3 inhibitor.[3] |
| SN33638 | AKR1C3 | 13 nM | - | A potent and selective AKR1C3 inhibitor.[5] |
| AT-56 | PTGDS | Competitive inhibitor (Km = 14 µM) | Anti-tumor effects in DLBCL models | A selective and orally active PTGDS inhibitor.[7] |
| Hypothetical: this compound | AKR1C3 | 50 - 500 nM | Moderate to significant inhibition | Based on the presence of the carboxylic acid moiety common in AKR1C3 inhibitors and the versatile benzodioxane scaffold.[1][3] |
| Hypothetical: this compound | PTGDS | 1 - 20 µM | Moderate inhibition of inflammation/tumor growth | The 4-oxobutanoic acid side chain could allow for interaction with the PTGDS active site.[4] |
Detailed Experimental Protocols
To validate the hypothesized activity of this compound, a systematic experimental approach is essential. The following protocols provide a detailed methodology for assessing its in vitro and in vivo performance.
Part 1: In Vitro Characterization
Experimental Workflow for In Vitro Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PTGDS inhibitors and how do they work? [synapse.patsnap.com]
- 5. Technology - Novel AKR1C3 Inhibitors in Cancer [upenn.technologypublisher.com]
- 6. Overview of AKR1C3: Inhibitor Achievements and Disease Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycoprotein PTGDS promotes tumorigenesis of diffuse large B-cell lymphoma by MYH9-mediated regulation of Wnt–β-catenin–STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin D2 synthase - Wikipedia [en.wikipedia.org]
comparative analysis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid and its derivatives
This guide provides a comparative analysis of derivatives originating from the versatile 1,4-benzodioxan chemical scaffold, with a conceptual starting point of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. While the parent compound is primarily a stable and commercially available synthetic building block, its structural features—a fused aromatic diether, a ketone, and a terminal carboxylic acid—offer rich opportunities for chemical modification to generate potent and selective biologically active agents.[1][2][3][4][5]
This document is intended for researchers, medicinal chemists, and drug development professionals. It will explore the rationale behind derivatization strategies, compare the performance of resulting compounds with supporting experimental data, and provide detailed protocols for synthesis and evaluation.
The 1,4-Benzodioxan Core: A Privileged Scaffold
The 1,4-benzodioxan moiety is a recognized "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure is present in both natural products and synthetic compounds, conferring favorable pharmacokinetic properties and the ability to interact with a wide array of biological targets.[6] Compounds incorporating this scaffold have demonstrated a remarkable diversity of pharmacological activities, including anti-cancer, anti-inflammatory, neuroleptic, and antihypertensive effects.[6][7]
Our focus begins with the 4-oxobutanoic acid derivative. This molecule presents three primary sites for chemical modification, each allowing for the systematic tuning of its physicochemical and biological properties.
Derivatization Strategies and Structure-Activity Relationships (SAR)
The primary goal of derivatization is to enhance a molecule's potency, selectivity, and drug-like properties (e.g., absorption, distribution, metabolism, and excretion - ADME). Below, we analyze key modification strategies for the 1,4-benzodioxan scaffold and the resulting impact on biological activity.
Modification of the Butanoic Acid Chain: Chalcone Derivatives as MAO-B Inhibitors
A highly effective strategy involves the condensation of the ketone on the butanoic acid chain with substituted aromatic aldehydes to form chalcones. Chalcones are known pharmacophores that exhibit a wide range of biological activities.
A study focused on developing selective inhibitors of human monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders, synthesized a series of 1,4-benzodioxan-substituted chalcones. The core reaction involves a base-catalyzed Claisen-Schmidt condensation between a benzodioxan-derived ketone and a substituted benzaldehyde.
Caption: General synthesis of 1,4-benzodioxan chalcones.
Comparative Performance:
The study revealed that modifications to the phenyl ring derived from the acetophenone component dramatically influenced inhibitory potency and selectivity for MAO-B.
| Compound ID | R1 (Substitution on Phenyl Ring) | hMAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B over MAO-A |
| Parent Chalcone | Unsubstituted Phenyl | >40 | - |
| Compound 16 | 3-Bromo | 0.078 | >512 |
| Compound 17 | 3-Chloro-4-fluoro | 0.056 | >714 |
| Compound 22 | 3-Bromo-4-fluoro | 0.026 | >1538 |
| Data synthesized from literature. |
Key Insights:
-
Halogenation is Key: The introduction of halogens, particularly at the 3- and 4-positions of the phenyl ring, drastically increases potency.
-
Synergistic Effects: The combination of a 3-bromo and a 4-fluoro substituent in Compound 22 resulted in the most potent and selective inhibitor, with an IC₅₀ value of 26 nM and a selectivity index over 1500-fold for MAO-B.
-
Reversibility: Kinetic studies confirmed that these potent derivatives act as competitive and reversible inhibitors, which is a desirable trait for reducing off-target effects compared to irreversible inhibitors.
Derivatization of the Benzodioxan Amine: Sulfonamides as Enzyme Inhibitors
Another fruitful avenue is the derivatization of 2,3-dihydro-1,4-benzodioxan-6-amine. This precursor can be readily converted into sulfonamides, which are then further alkylated or arylated to create a library of compounds for screening.
Studies have explored these derivatives as potential therapeutic agents for Alzheimer's disease and Type-2 diabetes by targeting acetylcholinesterase (AChE) and α-glucosidase, respectively.
Caption: Workflow for synthesizing sulfonamide derivatives.
Comparative Performance:
The nature of the N-substituent on the sulfonamide nitrogen was critical for enzyme inhibition.
| Compound ID | N-Substituent (R Group) | Target Enzyme | IC₅₀ (µM) |
| 5d | n-Butyl | Acetylcholinesterase | 58.13 ± 0.15 |
| 5j | 2-Phenethyl | Acetylcholinesterase | 26.25 ± 0.11 |
| 5f | Pentan-2-yl | α-Glucosidase | 83.52 ± 0.08 |
| 5i | Benzyl | α-Glucosidase | 74.52 ± 0.07 |
| Data from a study on potential agents for Alzheimer's and Type-2 Diabetes. |
Key Insights:
-
AChE Inhibition: For acetylcholinesterase, an aromatic substituent (2-phenethyl) was significantly more potent than a simple alkyl chain (n-butyl), suggesting a potential π-π stacking interaction in the enzyme's active site.
-
α-Glucosidase Inhibition: For α-glucosidase, the activity was more moderate, with benzyl and branched alkyl groups showing some inhibitory potential.
Heterocyclic Derivatives: Triazoles and Hydrazones as Anticancer Agents
The 1,4-benzodioxan scaffold has been successfully incorporated into more complex heterocyclic systems, such as 1,2,4-triazoles and hydrazones, yielding potent anticancer agents.
One study reported a series of 1,2,4-triazole derivatives as inhibitors of methionine aminopeptidase type II (MetAP2), a key enzyme in angiogenesis and tumor growth. Another recent publication detailed 1,4-benzodioxane-hydrazone derivatives as potent inhibitors of skin cancer cell growth, acting via mTOR kinase inhibition.
Comparative Performance of Hydrazone Derivatives against Melanoma Cell Lines:
| Compound ID | Key Structural Feature | MDA-MB-435 GI₅₀ (µM) | UACC-62 GI₅₀ (µM) | mTOR Kinase IC₅₀ (µM) |
| 7e | Hydrazone linked to 1,4-Benzodioxane | 0.20 | 0.27 | 5.47 |
| Data from a study on therapeutics for skin cancer. |
Key Insights:
-
Potent Cytotoxicity: Compound 7e emerged as a highly potent agent against melanoma cell lines, with growth inhibition values in the sub-micromolar range.
-
Mechanism of Action: The anticancer activity was linked to the induction of apoptosis and cell cycle arrest at the S-phase, driven by the inhibition of the mTOR kinase pathway.
-
In Vivo Efficacy: The promising in vitro results were corroborated in vivo, where compound 7e demonstrated safety and efficacy in a mouse model of skin cancer.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are representative protocols for the synthesis and evaluation of 1,4-benzodioxan derivatives.
Protocol: General Synthesis of 1,4-Benzodioxan Chalcones
This protocol is adapted from methodologies for synthesizing MAO-B inhibitors.
-
Dissolution: Dissolve 1.0 equivalent of the appropriate 2,3-dihydrobenzo[b][6]dioxin-6-yl ketone derivative and 1.1 equivalents of the desired substituted benzaldehyde in absolute ethanol.
-
Initiation of Reaction: Cool the solution in an ice bath. Add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise with constant stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water. If a precipitate forms, collect it by vacuum filtration. If not, acidify with dilute HCl to induce precipitation.
-
Purification: Wash the crude solid with cold water until the filtrate is neutral. Recrystallize the solid from an appropriate solvent (e.g., ethanol) to yield the pure chalcone derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: In Vitro MAO-B Inhibition Assay
This protocol outlines a standard fluorometric assay for determining the inhibitory potency of test compounds.
Caption: Workflow for a fluorometric MAO-B inhibition assay.
-
Plate Setup: In a 96-well microplate, add phosphate buffer (pH 7.4), various concentrations of the test compound (dissolved in DMSO, final concentration ≤1%), and recombinant human MAO-B enzyme.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate, kynuramine, to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate for a further 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a strong base (e.g., 2N NaOH).
-
Detection: Measure the fluorescence of the product, 4-hydroxyquinoline, using a plate reader with an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (DMSO alone). Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
Conclusion and Future Perspectives
The 1,4-benzodioxan scaffold, exemplified by the versatile starting material this compound, is a cornerstone for the development of diverse and potent bioactive molecules. Through targeted chemical modifications—such as forming chalcones, sulfonamides, or complex heterocycles—researchers have successfully developed derivatives with high efficacy against a range of targets, including MAO-B for neurodegenerative diseases and mTOR kinase for cancer.
The comparative data clearly demonstrate that rational, structure-based design is paramount. Small modifications, such as the placement of a halogen atom, can lead to orders-of-magnitude improvements in potency and selectivity. Future research should continue to explore this scaffold, focusing on optimizing ADME properties and conducting in vivo studies to translate the potent in vitro activities into viable clinical candidates. The development of derivatives targeting novel biological pathways remains a promising area for therapeutic innovation.
References
- 1. This compound | C12H12O5 | CID 2758835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of [(N-alkyl-1,3-dioxo-1H,3H-isoindolin-5-yl)oxy]alkanoic acids, [(N-alkyl-1-oxo-1H,3H-isoindolin-5-yl)oxy]butanoic acids, and related derivatives on chloride influx in primary astroglial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic Acid and its Analogs
In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration, albeit a challenging one to achieve. The promiscuity of small molecules, their tendency to engage with multiple biological targets, is a double-edged sword. While it can lead to unforeseen therapeutic benefits through polypharmacology, it is more often the root cause of off-target toxicity and adverse drug reactions. Understanding and meticulously characterizing the cross-reactivity of a lead compound is therefore not just a regulatory hurdle, but a scientific imperative for developing safer and more effective medicines.
This guide provides an in-depth comparative analysis of the enzymatic cross-reactivity of compounds centered around the 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid scaffold. While this specific molecule is often cited as a synthetic intermediate, particularly in the synthesis of viloxazine, its core benzodioxan structure is a privileged scaffold found in a multitude of pharmacologically active agents. Here, we will explore the methodologies to assess the selectivity of such compounds, using a representative benzodioxan-containing molecule as a case study and comparing its profile to other agents targeting the same primary enzyme class. Our focus will be on providing actionable, field-proven insights and protocols for researchers, scientists, and drug development professionals.
The Benzodioxan Moiety: A Scaffold of Versatility and Challenge
The 1,4-benzodioxan ring system is a common feature in a variety of biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional shape that can be effectively utilized for molecular recognition by protein targets. However, this same structural motif can also be responsible for interactions with unintended targets. A critical aspect of developing drugs based on this scaffold is to conduct a thorough evaluation of their selectivity profile.
For the purpose of this guide, we will consider a hypothetical but representative scenario where a lead compound containing the 4-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety has been identified as a potent inhibitor of a specific protein kinase, for instance, a receptor tyrosine kinase (RTK) crucial in an oncology pathway. The primary challenge then becomes to ascertain its selectivity against a broad panel of other kinases and non-kinase enzymes to predict potential off-target liabilities.
Assessing Cross-Reactivity: A Multi-Faceted Approach
A robust assessment of enzyme cross-reactivity is not a single experiment but a tiered approach, moving from broad, high-throughput screening to more focused, in-depth cellular and functional assays.
Tier 1: Broad Panel Kinase Profiling
The initial step in evaluating the selectivity of a kinase inhibitor is to screen it against a large panel of kinases. This provides a global view of its activity across the kinome.
Experimental Protocol: In Vitro Radiometric Kinase Assay
This "gold standard" assay directly measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate (a peptide or protein) by the kinase.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Prepare a serial dilution of the test compound in the assay buffer.
-
Prepare the kinase, substrate, and [γ-³³P]ATP solutions in the assay buffer.
-
-
Assay Execution:
-
In a 96-well plate, add the kinase and the test compound at various concentrations.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and [γ-³³P]ATP mixture.
-
Allow the reaction to proceed for a specific duration (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
-
Detection and Data Analysis:
-
Spot a portion of the reaction mixture onto a filtermat.
-
Wash the filtermat extensively to remove unincorporated [γ-³³P]ATP.
-
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Data Presentation: Comparative Kinase Inhibition Profile
The data from a broad kinase panel screen is best presented in a table that clearly shows the inhibitory activity against the primary target versus a range of off-targets.
| Kinase Target | Compound A (Benzodioxan Scaffold) % Inhibition @ 1µM | Compound B (Alternative Scaffold) % Inhibition @ 1µM |
| Primary Target (e.g., EGFR) | 98% | 95% |
| Off-Target 1 (e.g., VEGFR2) | 75% | 15% |
| Off-Target 2 (e.g., Src) | 52% | 8% |
| Off-Target 3 (e.g., CDK2) | 12% | 5% |
| Off-Target 4 (e.g., PKA) | <5% | <5% |
Interpretation of Results:
In this hypothetical example, Compound A shows significant off-target activity against VEGFR2 and Src, suggesting potential for side effects related to the inhibition of these kinases. In contrast, Compound B demonstrates a much cleaner selectivity profile, making it a more desirable lead candidate from a safety perspective.
Diagram: Workflow for In Vitro Kinase Profiling
Caption: A streamlined workflow for determining in vitro kinase inhibition using a radiometric assay.
Tier 2: Cellular Target Engagement
While in vitro assays are essential for determining direct enzyme inhibition, they do not always reflect the behavior of a compound in a complex cellular environment. Cellular target engagement assays are crucial for confirming that the compound interacts with its intended target (and potential off-targets) in living cells.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique that measures the thermal stabilization of a protein upon ligand binding. When a compound binds to its target protein, the protein-ligand complex becomes more resistant to heat-induced denaturation.
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the test compound or a vehicle control for a specified time.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures using a thermal cycler.
-
Centrifuge the heated lysates to separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing denatured proteins).
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein remaining in the soluble fraction using a standard protein detection method, such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle-treated and compound-treated samples.
-
The shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Data Presentation: CETSA® Melt Curves
The results are typically visualized as melt curves, where a rightward shift indicates thermal stabilization and thus, target engagement.
Diagram: Principle of Cellular Thermal Shift Assay (CETSA®)
Caption: Ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.
Building a Comprehensive Selectivity Profile: Beyond the Kinome
While kinase cross-reactivity is a primary concern for kinase inhibitors, a thorough investigation should also include other major classes of enzymes and receptors that are common sources of off-target effects. These can include:
-
G-protein coupled receptors (GPCRs): Particularly important for compounds with amine functionalities.
-
Ion channels: Can lead to cardiovascular side effects.
-
Phosphodiesterases (PDEs): Another large family of enzymes involved in signaling.
-
Cytochrome P450 (CYP) enzymes: Inhibition of these can lead to drug-drug interactions.
Screening against panels of these targets, such as the SafetyScreen44 panel from Eurofins or similar services, is a standard practice in preclinical drug development.
Conclusion: A Commitment to Scientific Rigor
The journey of a drug candidate from discovery to clinical application is paved with rigorous scientific evaluation. For compounds built upon the this compound scaffold, or any other, a deep understanding of their cross-reactivity profile is paramount. By employing a tiered approach that combines broad panel screening with cellular target engagement assays, researchers can build a comprehensive selectivity profile. This not only de-risks the progression of the compound but also provides invaluable insights into its mechanism of action and potential for polypharmacology. The methodologies and comparative data frameworks presented in this guide are intended to equip scientists with the tools and logical framework necessary to navigate the complex but crucial task of characterizing molecular selectivity.
Benchmarking Novel Compounds: A Comparative Analysis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid Against Known mPGES-1 Inhibitors
This guide provides a comprehensive framework for benchmarking the inhibitory potential of novel chemical entities, using 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid as a case study, against well-characterized inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1). For researchers and professionals in drug development, this document outlines the scientific rationale, experimental methodologies, and data interpretation for evaluating compounds targeting this key enzyme in the inflammatory cascade.
The Rationale for Targeting mPGES-1 in Inflammation
Prostaglandin E2 (PGE2) is a pivotal lipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2][3] The biosynthesis of PGE2 is a multi-step process initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][4] Subsequently, mPGES-1, a terminal synthase, catalyzes the isomerization of PGH2 to PGE2.[1][4]
While non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors (coxibs) effectively reduce PGE2 production by targeting upstream COX enzymes, their long-term use is associated with significant gastrointestinal and cardiovascular side effects.[2][5] This is primarily due to the broad inhibition of other prostanoids that have crucial physiological functions.[2] Targeting the downstream enzyme mPGES-1 offers a more selective approach to block the production of pro-inflammatory PGE2 without affecting the synthesis of other prostaglandins, thereby promising a safer therapeutic window.[2][3][5]
The expression of mPGES-1 is induced by pro-inflammatory stimuli, and its upregulation is observed in various inflammatory conditions and cancers.[1] This makes mPGES-1 a highly attractive target for the development of novel anti-inflammatory and anti-cancer agents.
The Prostaglandin E2 Signaling Pathway
The signaling cascade leading to PGE2 production and its subsequent downstream effects is a critical pathway in inflammatory responses. Understanding this pathway is essential for contextualizing the mechanism of action of mPGES-1 inhibitors.
Caption: Prostaglandin E2 (PGE2) Biosynthesis and Signaling Pathway.
Benchmarking Strategy: A Comparative Analysis
To evaluate the potential of a novel compound, such as this compound, as an mPGES-1 inhibitor, a direct comparison with well-established inhibitors is crucial. This benchmarking process provides a relative measure of potency, selectivity, and cellular activity.
Known mPGES-1 Inhibitors for Comparison
A selection of known mPGES-1 inhibitors with diverse chemical scaffolds and varying potencies should be included in the analysis. These compounds serve as positive controls and provide a context for interpreting the activity of the test compound.
| Compound | Chemical Class | Reported IC50 (Human mPGES-1) | Key Characteristics |
| MK-886 | Indole derivative | ~15 nM[6] | A well-characterized, potent inhibitor often used as a reference compound.[6][7] |
| Celecoxib | Coxib | Micromolar range (weak inhibitor) | Primarily a COX-2 inhibitor, but also exhibits weak mPGES-1 inhibitory activity. |
| Vipoglanstat | N/A | Sub-nanomolar | Has undergone Phase II clinical trials.[8][9][10] |
| ISC 27864 | N/A | N/A | Has completed Phase II clinical trials.[5] |
Experimental Protocols for Benchmarking
A tiered approach, starting with biochemical assays and progressing to cell-based models, provides a comprehensive evaluation of a compound's inhibitory potential.
Biochemical (Cell-Free) mPGES-1 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of mPGES-1 in a controlled, cell-free environment.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified or microsome-prepped mPGES-1.
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Assay [6][11][12]
The HTRF-based assay is a sensitive and high-throughput method for measuring PGE2 production.[11]
Caption: Workflow for the HTRF-based mPGES-1 Inhibition Assay.
Step-by-Step Protocol:
-
Enzyme Preparation: Utilize recombinant human mPGES-1 or microsomal fractions from cells overexpressing the enzyme.
-
Compound Preparation: Prepare serial dilutions of the test compound, this compound, and the reference inhibitors in an appropriate buffer.
-
Enzyme-Inhibitor Incubation: Pre-incubate the enzyme with the compounds for a defined period (e.g., 15 minutes) to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, PGH2.
-
Reaction Termination: After a short incubation (e.g., 1 minute), stop the reaction.
-
PGE2 Detection: Add the HTRF detection reagents. The amount of PGE2 produced is inversely proportional to the HTRF signal.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression model.
Cell-Based Assay for PGE2 Inhibition
This assay assesses the ability of a compound to inhibit PGE2 production in a cellular context, which accounts for factors such as cell permeability and potential off-target effects.
Objective: To measure the inhibition of PGE2 production in stimulated cells treated with the test compound.
Methodology: A549 Cellular Assay
Human lung carcinoma A549 cells are a suitable model as they can be stimulated to express COX-2 and mPGES-1, leading to PGE2 production.
Step-by-Step Protocol:
-
Cell Culture: Culture A549 cells in appropriate media until they reach a suitable confluency.
-
Cell Stimulation: Treat the cells with a pro-inflammatory stimulus, such as interleukin-1β (IL-1β), to induce the expression of COX-2 and mPGES-1.
-
Compound Treatment: Concurrently with stimulation, treat the cells with various concentrations of the test compound and reference inhibitors.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit or the HTRF PGE2 detection kit.[13]
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration and determine the cellular IC50 value.
Data Presentation and Interpretation
The quantitative data from the biochemical and cellular assays should be summarized in a clear and concise table for easy comparison.
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity vs. COX-1/COX-2 |
| This compound | Experimental Value | Experimental Value | To be determined |
| MK-886 | Experimental Value | Experimental Value | High |
| Celecoxib | Experimental Value | Experimental Value | Low (Primarily COX-2) |
| Vipoglanstat | Experimental Value | Experimental Value | High |
Interpretation of Results:
-
A potent compound will exhibit low nanomolar IC50 values in both the biochemical and cellular assays.
-
A significant difference between the biochemical and cellular IC50 values may indicate issues with cell permeability or metabolism of the compound.
-
Selectivity assays against COX-1 and COX-2 are essential to confirm that the compound's primary mechanism of action is through the inhibition of mPGES-1.
Conclusion
This guide provides a robust framework for the systematic evaluation of novel compounds, such as this compound, as potential mPGES-1 inhibitors. By employing a combination of biochemical and cell-based assays and benchmarking against known inhibitors, researchers can effectively characterize the potency, cellular activity, and selectivity of new chemical entities. This structured approach is fundamental for the identification and development of the next generation of safer and more effective anti-inflammatory drugs.
References
- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of microsomal prostaglandin E2 synthase-1 enzyme as emerging anti-inflammatory candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1): the development of inhibitors as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs) - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microsomal prostaglandin E2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1) derived from MK-886 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor vipoglanstat in systemic sclerosis-related Raynaud's - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. academic.oup.com [academic.oup.com]
- 11. HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. revvity.com [revvity.com]
A Senior Application Scientist's Guide to Biophysical Confirmation of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid Binding
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the identification of a promising small molecule, such as 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, from a high-throughput screen is merely the first step. The subsequent, crucial phase is the rigorous validation of its physical interaction with the intended biological target. This guide provides a comparative overview of key biophysical methods to unequivocally confirm and characterize the binding of our compound of interest, which we will refer to as "Compound X," to its hypothetical protein target, "Target X."
As Senior Application Scientists, we emphasize not just the "how" but the "why" behind our experimental choices. A multi-faceted approach, leveraging the strengths of orthogonal techniques, is paramount for building a robust data package that instills confidence in a hit compound and justifies its progression through the drug discovery pipeline. This guide will delve into four industry-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Differential Scanning Fluorimetry (DSF), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding
Surface Plasmon Resonance (SPR) is a highly sensitive, label-free optical technique for monitoring biomolecular interactions in real time.[1][2] It is an invaluable tool for not only confirming binding but also for elucidating the kinetics of the interaction—the rates of association (k_on) and dissociation (k_off)—which are critical for understanding the dynamic behavior of a drug-target complex.[3][4][5]
Causality of Experimental Choice
We begin with SPR due to its high sensitivity and information-rich output. The real-time nature of SPR allows us to visualize the entire binding event, from initial association to dissociation, providing a deeper understanding of the interaction mechanism.[2] This is particularly useful for distinguishing true binders from non-specific interactions and for ranking compounds based on their kinetic profiles.
Experimental Protocol:
-
Immobilization of Target X:
-
Covalently immobilize Target X onto a sensor chip surface. A common method is amine coupling, which links the protein to the chip via its primary amine groups.
-
The goal is to achieve a surface density that allows for detectable binding of Compound X without causing mass transport limitations.
-
-
Preparation of Compound X:
-
Prepare a dilution series of Compound X in a suitable running buffer. The concentration range should span at least one order of magnitude above and below the expected equilibrium dissociation constant (K_D).
-
A buffer-only sample (blank) is essential for background subtraction.
-
-
Binding Analysis:
-
Inject the different concentrations of Compound X over the immobilized Target X surface.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, in real time.[6] This generates a sensorgram.[2]
-
Each cycle consists of an association phase (Compound X injection) and a dissociation phase (buffer flow).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
-
Data Presentation:
| Parameter | Value | Unit |
| Association Rate (k_on) | 1.5 x 10^5 | M⁻¹s⁻¹ |
| Dissociation Rate (k_off) | 3.0 x 10⁻³ | s⁻¹ |
| Equilibrium Dissociation Constant (K_D) | 20 | µM |
Experimental Workflow:
References
- 1. portlandpress.com [portlandpress.com]
- 2. affiniteinstruments.com [affiniteinstruments.com]
- 3. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 4. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
A Predictive Analysis of the Biological Effects of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid: A Comparative Guide
Introduction
The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique conformational properties and ability to engage in various receptor interactions have made it a cornerstone in the development of therapeutics targeting a wide range of conditions. Derivatives of this scaffold have demonstrated significant activity as α-adrenoceptor antagonists, anti-inflammatory agents, and antibacterial compounds, among others. This guide focuses on a specific, yet under-characterized member of this family: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid (PubChem CID: 2758835)[1]. Despite its commercial availability for research purposes, a comprehensive review of its biological effects is conspicuously absent from the scientific literature.
This document serves as a predictive comparison guide for researchers, scientists, and drug development professionals. In the absence of direct experimental data, we will infer the potential biological activities of this compound by conducting a comparative analysis with well-characterized structural analogs. This guide will explore its potential as an α1-adrenoceptor antagonist, an anti-inflammatory agent, and an antibacterial compound, providing a robust framework for its future experimental evaluation.
Profile of the Target Compound: this compound
-
IUPAC Name: this compound
-
CAS Number: 54557-81-2[2]
-
Molecular Formula: C₁₂H₁₂O₅[1]
-
Molecular Weight: 236.22 g/mol [1]
-
Structure:
The structure features the core 1,4-benzodioxan ring system, which is crucial for the biological activities observed in its analogs. The key distinguishing feature is the 4-oxobutanoic acid side chain attached at the 6-position of the benzodioxan ring. The presence of a keto group and a carboxylic acid moiety suggests potential for hydrogen bonding and ionic interactions, which will significantly influence its pharmacokinetic and pharmacodynamic properties.
Comparative Analysis of Biological Activities
Based on the activities of structurally related 1,4-benzodioxan derivatives, we will explore three potential biological profiles for our target compound.
Potential as an α1-Adrenoceptor Antagonist
The 1,4-benzodioxan scaffold is a hallmark of several potent α1-adrenoceptor antagonists. These drugs are clinically used for the treatment of hypertension and benign prostatic hyperplasia (BPH)[3][4].
Comparative Compounds:
-
WB-4101: A highly selective α1-adrenoceptor antagonist widely used as a research tool.
-
Doxazosin: A clinically used α1-antagonist for the treatment of hypertension and BPH[3][4].
Structure-Activity Relationship (SAR) Insights: The interaction of 1,4-benzodioxan derivatives with α1-adrenoceptors is well-documented. The benzodioxan ring and its oxygen atoms are thought to play a crucial role in receptor binding and stabilizing an optimal conformation for interaction[5]. While many potent antagonists feature an amine-containing side chain, the 4-oxobutanoic acid moiety of our target compound introduces a different chemical functionality. The carboxylic acid could potentially interact with cationic residues in the receptor binding pocket, albeit in a different manner than the protonated amines of WB-4101 and Doxazosin.
Quantitative Comparison:
| Compound | α1-Adrenoceptor Subtype Affinity (Ki in nM) | Reference |
| Doxazosin | α1A: ~1 nM, α1B: ~1 nM, α1D: ~1 nM | [6] |
| WB-4101 | pA2 of 8.9 in rat vas deferens | [7] |
| This compound | Predicted to have moderate to low affinity | - |
Experimental Workflow: α1-Adrenoceptor Binding Assay
To experimentally determine the affinity of the target compound for α1-adrenoceptors, a radioligand binding assay is the gold standard.
Caption: Workflow for α1-Adrenoceptor Radioligand Binding Assay.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex) or cells expressing the desired α1-adrenoceptor subtype in ice-cold lysis buffer (50mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final pellet in a suitable buffer, determine protein concentration (e.g., using a BCA assay), and store at -80°C.
-
-
Competition Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4), 50 µL of radioligand (e.g., [³H]-prazosin at a concentration near its Kd), 50 µL of various concentrations of the target compound (or vehicle for total binding, or a high concentration of a known antagonist like phentolamine for non-specific binding), and 100 µL of the membrane preparation (containing 50-100 µg of protein).
-
Incubate for 60 minutes at 25°C.
-
Terminate the assay by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the target compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Potential as an Anti-inflammatory Agent
Several 1,4-benzodioxan derivatives have been reported to possess anti-inflammatory properties, with some exhibiting potency comparable to or greater than ibuprofen in preclinical models[8].
Comparative Compound:
-
Ibuprofen: A widely used non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective COX inhibitor.
SAR Insights: The anti-inflammatory activity of many compounds, including some benzodioxan derivatives, is often attributed to the inhibition of cyclooxygenase (COX) enzymes. The carboxylic acid moiety of the target compound is a common feature in many NSAIDs (including ibuprofen) and is often crucial for binding to the active site of COX enzymes. This structural similarity strongly suggests that this compound may possess anti-inflammatory activity.
Quantitative Comparison:
| Compound | Anti-inflammatory Activity (Carrageenan-induced paw edema in rats) | Reference |
| Ibuprofen | ED₅₀ of ~10-15 mg/kg | [9][10] |
| This compound | Predicted to show dose-dependent inhibition of edema | - |
Experimental Workflow: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the efficacy of acute anti-inflammatory agents.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Detailed Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the animals into groups (n=6 per group): Vehicle control (e.g., saline with 0.5% Tween 80), Reference drug (e.g., Ibuprofen, 15 mg/kg), and Target compound (at various doses).
-
Administer the compounds, typically via oral gavage or intraperitoneal injection, 30-60 minutes before inducing inflammation.
-
-
Induction of Edema:
-
Measurement of Edema:
-
Data Analysis:
-
The increase in paw volume is calculated by subtracting the initial paw volume from the paw volume at each time point.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
Potential as an Antibacterial Agent
The 1,4-benzodioxan scaffold has been incorporated into various compounds exhibiting antibacterial activity, often targeting essential bacterial enzymes or processes[12][13].
Comparative Compounds:
-
Benzodioxane-benzamide derivatives: These have shown promising activity against Gram-positive bacteria, including multi-drug resistant strains, by inhibiting the FtsZ protein, which is crucial for bacterial cell division[10][13].
SAR Insights: The antibacterial activity of benzodioxane derivatives is highly dependent on the nature and position of the substituents. While the exact contribution of a 4-oxobutanoic acid side chain is unknown, its acidic nature could influence cell permeability and potential interactions with bacterial targets.
Quantitative Comparison:
| Compound Class | Target Organism(s) | MIC Range | Reference |
| Benzodioxane-benzamides | Staphylococcus aureus, Streptococcus pneumoniae | 25 - 80 µg/mL | [10] |
| This compound | Predicted to have potential activity against Gram-positive bacteria | - | - |
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standardized and widely used technique to determine the MIC of a potential antibacterial agent.
Caption: Workflow for Broth Microdilution MIC Assay.
Detailed Protocol:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the target compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 100 µL of the stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as a growth control (broth and inoculum only), and well 12 serves as a sterility control (broth only).
-
-
Preparation of Inoculum:
-
From a fresh culture plate, pick several colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final inoculum to wells 1 through 11. The final volume in each well will be 100 µL, and the final inoculum density will be 5 x 10⁵ CFU/mL.
-
Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
Conclusion
While the biological effects of this compound have not been explicitly characterized, a systematic comparison with its structural analogs provides a strong basis for predicting its potential activities. The presence of the 1,4-benzodioxan core, coupled with a carboxylic acid-containing side chain, suggests a plausible role as an anti-inflammatory agent, potentially acting through COX inhibition. Its potential to interact with α1-adrenoceptors and to exhibit antibacterial properties, while perhaps less certain, cannot be discounted and warrants experimental investigation.
This guide provides the theoretical framework and detailed, validated experimental protocols necessary for researchers to systematically evaluate the biological profile of this compound. The proposed workflows for receptor binding, in vivo anti-inflammatory assessment, and antimicrobial susceptibility testing represent the foundational experiments required to move this compound from a chemical entity to a characterized biological agent. Such studies will be instrumental in uncovering the therapeutic potential of this and other under-characterized members of the versatile 1,4-benzodioxan family.
References
- 1. This compound | C12H12O5 | CID 2758835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The α1-adrenoceptor antagonist profile of doxazosin: Preclinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blockade by WB 4101 of alpha-adrenoceptors in the rat vas deferens and guinea-pig taenia caeci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. njppp.com [njppp.com]
- 11. inotiv.com [inotiv.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Assessment of α1-adrenoceptor antagonists in benign prostatic hyperplasia based on the receptor occupancy theory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Comparative Cytotoxicity of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the comparative cytotoxicity of the novel compound, 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. While specific data for this molecule is not yet prevalent in public literature, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to conduct a thorough investigation. The methodologies described herein are grounded in established principles of cell biology and toxicology, ensuring a robust and reproducible evaluation.
Introduction: The Therapeutic Potential of Benzodioxane Derivatives
The 1,4-benzodioxane scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a wide range of pharmacological activities.[1] In the realm of oncology, numerous derivatives of 1,4-benzodioxane have been synthesized and evaluated for their potential as anticancer agents.[2][3][4] These compounds have been shown to exert cytotoxic effects against various cancer cell lines, including those of the cervix, liver, and skin, often by inducing apoptosis and cell cycle arrest.[2][3][4] The structural characteristics of this compound suggest its potential inclusion in this class of bioactive molecules, making a systematic evaluation of its cytotoxic profile a scientifically meritorious endeavor.
Rationale for a Multi-Assay, Multi-Cell Line Approach
A comprehensive understanding of a compound's cytotoxic potential cannot be gleaned from a single assay or cell line. Different assays measure distinct cellular events associated with toxicity, from metabolic compromise to loss of membrane integrity and the initiation of programmed cell death. Furthermore, the genetic and phenotypic heterogeneity of cancer necessitates testing against a panel of cell lines representing diverse tumor types. This comparative approach is critical for identifying potential selectivity and elucidating the compound's mechanism of action.
This guide will focus on a tiered approach to cytotoxicity testing, beginning with an assessment of cell viability and membrane integrity, followed by a more detailed investigation into the induction of apoptosis.
Experimental Protocols
Cell Culture and Compound Preparation
A panel of human cancer cell lines should be selected to represent a variety of cancer types. For this hypothetical study, we will consider:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HepG2: A human liver carcinoma cell line.
-
PC-3: A human prostate cancer cell line.[5]
-
hTERT-HPNE: An immortalized human pancreatic normal epithelial cell line (as a non-cancerous control).
All cell lines should be cultured in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
A stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM). Serial dilutions are then made in the complete cell culture medium to achieve the desired final concentrations for the assays. It is crucial to ensure that the final DMSO concentration in the culture wells does not exceed a non-toxic level (typically ≤ 0.5%).
Assay 1: Cell Viability Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][7][8]
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compound. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate the plate for 24, 48, or 72 hours.
-
Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[8]
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the untreated control and plot the results to determine the half-maximal inhibitory concentration (IC₅₀).
Assay 2: Membrane Integrity Assessment via LDH Release Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[9][11][12]
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of the compound for the desired time period.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[13]
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[11]
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.[12]
-
Incubate the plate at room temperature, protected from light, for up to 30 minutes.[13]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).[9]
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.
Assay 3: Apoptosis Detection via Annexin V & Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14]
Protocol:
-
Seed cells in a 6-well plate and treat them with the compound at concentrations around the predetermined IC₅₀ value for 24-48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.[16]
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[15]
-
Analyze the stained cells by flow cytometry, acquiring data for at least 10,000 events per sample.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Data Presentation and Interpretation
The quantitative data from the cytotoxicity assays should be summarized in a clear and concise table for easy comparison across different cell lines and time points.
Table 1: Hypothetical Comparative Cytotoxicity (IC₅₀ in µM) of this compound
| Cell Line | Tissue of Origin | 24 hours | 48 hours | 72 hours |
| MCF-7 | Breast Adenocarcinoma | 45.2 ± 3.1 | 22.5 ± 1.8 | 10.1 ± 0.9 |
| A549 | Lung Carcinoma | 68.7 ± 5.4 | 35.1 ± 2.5 | 18.3 ± 1.5 |
| HepG2 | Liver Carcinoma | 33.9 ± 2.8 | 15.8 ± 1.2 | 7.5 ± 0.6 |
| PC-3 | Prostate Cancer | 55.6 ± 4.2 | 28.9 ± 2.1 | 14.7 ± 1.1 |
| hTERT-HPNE | Normal Pancreas | > 100 | > 100 | 85.4 ± 6.7 |
Data are presented as mean IC₅₀ values ± standard deviation from three independent experiments.
A lower IC₅₀ value indicates greater cytotoxic potency. In this hypothetical dataset, the compound shows time- and dose-dependent cytotoxicity against all tested cancer cell lines, with the highest potency observed in the HepG2 liver carcinoma cell line. The significantly higher IC₅₀ value in the non-cancerous hTERT-HPNE cell line suggests potential tumor selectivity, a highly desirable characteristic for a therapeutic candidate.
Visualizing the Experimental and Mechanistic Framework
Diagrams are essential for illustrating complex workflows and biological pathways.
Caption: A typical experimental workflow for determining the comparative cytotoxicity of a novel compound.
Caption: Simplified intrinsic apoptosis pathway potentially induced by cytotoxic compounds.[17][18]
Mechanistic Insights and Future Directions
The results from the Annexin V assay, should they indicate a significant increase in the apoptotic cell population, would strongly suggest that this compound induces cell death via apoptosis. Anticancer drugs often trigger the intrinsic (mitochondrial) pathway of apoptosis through the induction of cellular stress, leading to the release of cytochrome c and the subsequent activation of a caspase cascade.[17][18][19]
Based on the preliminary (hypothetical) data, this compound warrants further investigation. Future studies should aim to:
-
Confirm the induction of apoptosis through additional assays, such as caspase activity assays or Western blotting for key apoptotic proteins (e.g., cleaved PARP, Bcl-2 family members).
-
Investigate the effect of the compound on the cell cycle using flow cytometry with DNA staining.
-
Elucidate the specific molecular targets and signaling pathways modulated by the compound.
-
Evaluate the in vivo efficacy and safety of the compound in preclinical animal models of cancer.
By following the comprehensive approach outlined in this guide, researchers can generate a robust and reliable dataset to thoroughly characterize the cytotoxic properties of this compound and determine its potential as a novel anticancer agent.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Synthesis and antitumor activity of novel hybrid compounds between 1,4-benzodioxane and imidazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic effects of Benzodioxane, Naphthalene diimide, Porphyrin and Acetamol derivatives on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. clyte.tech [clyte.tech]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. mdpi.com [mdpi.com]
- 18. Chemotherapeutic Approaches for Targeting Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting Apoptosis Signaling Pathways for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic Acid
In the dynamic landscape of drug development and scientific research, the safe handling of novel chemical entities is paramount. This guide provides essential, experience-driven safety and logistical information for the operational use and disposal of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. Our commitment is to empower researchers with the knowledge to maintain a safe laboratory environment, ensuring both personal safety and the integrity of your groundbreaking work.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a compound is the foundation of safe handling. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H335: May cause respiratory irritation [1]
These classifications necessitate a multi-faceted approach to personal protective equipment (PPE) to mitigate the risks of exposure through dermal contact, ocular contact, and inhalation.
Essential Personal Protective Equipment (PPE)
A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's specific hazards.
| PPE Component | Specifications | Rationale for Use |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.[2] | The compound is a serious eye irritant.[1] Full coverage is essential to prevent accidental splashes from causing severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[3] | To prevent skin irritation, gloves must be worn.[1] Inspect gloves for any defects before use and change them immediately if contaminated. |
| Body Protection | A fully buttoned, chemical-resistant lab coat.[2] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if engineering controls are insufficient to minimize dust or aerosol generation.[2][3] | The compound may cause respiratory irritation.[1] Handling should ideally occur in a well-ventilated area or a chemical fume hood to minimize inhalation risks. |
| Footwear | Fully enclosed, chemical-resistant shoes.[2] | Provides protection from spills and dropped objects. |
Operational Workflow for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure risks. The following workflow provides a step-by-step guide for safe laboratory operations.
Figure 1. A step-by-step workflow for the safe handling of this compound.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Spill Response Protocol
Figure 2. A clear protocol for responding to a chemical spill.
First Aid Measures for Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[4] If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Waste Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, absorbent materials) must be collected in a dedicated, clearly labeled hazardous waste container.[2]
-
Liquid Waste: Unused solutions containing the compound should be collected in a labeled, sealed hazardous waste container. Do not dispose of this chemical down the drain.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[4][6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By adhering to these safety protocols, researchers can confidently work with this compound, ensuring a secure environment conducive to scientific advancement.
References
- 1. This compound | C12H12O5 | CID 2758835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. leelinework.com [leelinework.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
